molecular formula C4H7N5O4S B119103 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate CAS No. 1603-02-7

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Cat. No.: B119103
CAS No.: 1603-02-7
M. Wt: 221.2 g/mol
InChI Key: DJUGBKWOBAOTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as this compound, is a useful research compound. Its molecular formula is C4H7N5O4S and its molecular weight is 221.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5,6-triaminopyrimidin-4-yl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O4S/c5-1-2(6)8-4(7)9-3(1)13-14(10,11)12/h5H2,(H,10,11,12)(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUGBKWOBAOTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1OS(=O)(=O)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862708
Record name 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603-02-7
Record name 4-Pyrimidinol, 2,5,6-triamino-, 4-(hydrogen sulfate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1603-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinol, 2,5,6-triamino-, hydrogen sulfate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001603027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, also known as 2,4,5-triamino-6-hydroxypyrimidine sulfate, is a pyrimidine derivative with significant applications in chemical synthesis and potential biological activities. This document provides a comprehensive overview of its chemical properties, synthesis, and known biological roles. It is intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₇N₅O₄S[1]
Molecular Weight 239.21 g/mol [2][3]
CAS Number 1603-02-7[1][2]
Alternate CAS Number 35011-47-3[4]
Melting Point >300 °C[1][2][3]
Appearance Off-white to yellow or beige, odorless powder[1][2]
Solubility Soluble in DMSO. Stable in water for up to 24 hours when mixed with a suitable antioxidant.[2][5][2][5]
pKa 4.24 ± 0.10 (Predicted)[6]
UV-Vis Spectrum (at pH 7) λmax 208nm (ε = 15177) and 262 nm (ε = 4524)[2][7]

Synthesis

The primary route for the synthesis of this compound is through the reduction of a nitrosated pyrimidine precursor.

Synthesis from 2,4-diamino-6-hydroxy-5-nitroso pyrimidine

A common method involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.[8]

Experimental Protocol:

  • To 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.

  • Place the beaker in a 90°C water bath and stir the suspension for at least 1 hour.

  • Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase the solubility of the suspension.

  • Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.

  • Cool the supernatant, filter, and wash with cold water.

  • Add 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate and its solution.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate with distilled water and ethanol.

  • Dry the final product at 80°C.[8]

A yield of 70% has been reported for this method.[8] An alternative, more environmentally friendly method involves catalytic hydrogenation under neutral conditions followed by acidification with sulfuric acid, which can improve yield and purity.[9]

Synthesis_of_2_5_6_Triaminopyrimidin_4_yl_hydrogen_sulfate 2,4-diamino-6-hydroxy-5-nitroso pyrimidine 2,4-diamino-6-hydroxy-5-nitroso pyrimidine Reduction Reduction 2,4-diamino-6-hydroxy-5-nitroso pyrimidine->Reduction Sodium Dithionite Sodium Dithionite Sodium Dithionite->Reduction Sulfuric Acid Sulfuric Acid Acidification Acidification Sulfuric Acid->Acidification Intermediate 2,4,5-triamino-6-hydroxypyrimidine Reduction->Intermediate This compound This compound Acidification->this compound Intermediate->Acidification

Synthesis of this compound.

Biological Role and Potential Applications

Intermediate in Purine Synthesis

This compound is a key intermediate in the synthesis of purine derivatives, most notably guanine.[8][10] Guanine is a fundamental component of nucleic acids (DNA and RNA). The synthesis of guanine from this pyrimidine precursor involves a ring-closure reaction, typically with a source of a single carbon atom like formamide.[8]

Purine_Synthesis_Pathway cluster_synthesis De Novo Purine Synthesis cluster_guanine_synthesis Guanine Synthesis Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Multiple Steps Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) PRPP->Inosine Monophosphate (IMP) Multiple Steps Guanosine Monophosphate (GMP) Guanosine Monophosphate (GMP) Inosine Monophosphate (IMP)->Guanosine Monophosphate (GMP) This compound This compound Ring Closure Ring Closure This compound->Ring Closure Guanine Guanine Guanine->Guanosine Monophosphate (GMP) Salvage Pathway Formamide Formamide Formamide->Ring Closure Ring Closure->Guanine Guanosine Diphosphate (GDP) Guanosine Diphosphate (GDP) Guanosine Monophosphate (GMP)->Guanosine Diphosphate (GDP) Guanosine Triphosphate (GTP) Guanosine Triphosphate (GTP) Guanosine Diphosphate (GDP)->Guanosine Triphosphate (GTP) RNA RNA Guanosine Triphosphate (GTP)->RNA dGTP dGTP Guanosine Triphosphate (GTP)->dGTP DNA DNA dGTP->DNA

Role in the de novo purine synthesis pathway.

Antioxidant Activity

While direct studies on the antioxidant properties of this compound are limited, related pyrimidine derivatives have demonstrated antioxidant activity.[11] The presence of multiple amino and hydroxyl groups on the pyrimidine ring suggests a potential for radical scavenging activity. The antioxidant potential of pyrimidine derivatives is an active area of research, with various in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being employed for evaluation.[12]

Other Applications

This compound is also used in the cosmetic industry as an oxidative hair coloring agent.[2][13]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[1] Available data suggests the following:

  • Acute Toxicity : It is considered harmful if swallowed.[4]

  • Irritation : May cause skin, eye, and respiratory tract irritation.[1][14]

  • Sensitization : May cause an allergic skin reaction.[4]

The European Commission's Scientific Committee on Consumer Safety (SCCS) has reviewed its use in hair dye formulations and has set concentration limits for its application.[2][15]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in a tightly closed container.[1]

  • Use with adequate ventilation and wear appropriate personal protective equipment (gloves, safety goggles).[1]

  • Wash thoroughly after handling.[1]

Conclusion

This compound is a valuable chemical intermediate, particularly in the synthesis of purines. Its chemical properties are well-characterized, and established synthetic routes are available. While its biological activities, such as potential antioxidant effects, are of interest, further research is needed to fully elucidate its mechanism of action and pharmacokinetic profile. Professionals working with this compound should adhere to appropriate safety precautions.

References

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and chemical properties of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate. This pyrimidine derivative is a key intermediate in the synthesis of various biologically significant molecules, most notably purines such as guanine, which are fundamental components of nucleic acids and have applications in antiviral drug development. This document consolidates available data on its chemical identity, synthesis protocols, and its role as a synthetic precursor.

Molecular Structure and Tautomerism

This compound (CAS No. 1603-02-7) is a substituted pyrimidine. It is important to note that this compound exists in tautomeric forms. The more frequently cited and synthesized form is 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS No. 35011-47-3), which predominantly exists as the keto tautomer, 2,5,6-Triaminopyrimidin-4(1H)-one sulfate. This tautomerism is a common feature in hydroxypyrimidines.[1][2] For the purpose of this guide, we will consider these names as referring to the same chemical entity in its different isomeric forms. The molecular structure primarily discussed in synthetic literature is the keto form.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference(s)
IUPAC Name sulfuric acid;2,5,6-triamino-1H-pyrimidin-4-one[3]
Synonyms 2,5,6-Triamino-4-pyrimidinol sulfate, 2,4,5-Triamino-6-hydroxypyrimidine sulfate, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate[4][5][6]
CAS Number 1603-02-7 (enol form), 35011-47-3 (keto form)[7][8]
Molecular Formula C₄H₉N₅O₅S[9]
Molecular Weight 239.21 g/mol [9]
Appearance White to yellow-beige crystalline powder[4]
SMILES C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O[3]
InChI Key RSKNEEODWFLVFF-UHFFFAOYSA-N[9]
Melting Point >300 °C[4]
Solubility Very low solubility in water. Soluble in DMSO.[4][5]

Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate

The most common synthetic route to 2,4,5-Triamino-6-hydroxypyrimidine sulfate involves the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This precursor is typically synthesized from the nitrosation of 2,4-diamino-6-hydroxypyrimidine. Two primary methods for the reduction step are detailed in the literature: catalytic hydrogenation and chemical reduction using reagents like sodium dithionite.

G cluster_0 Synthesis Pathway Guanidine Nitrate Guanidine Nitrate 2,4-diamino-6-hydroxypyrimidine 2,4-diamino-6-hydroxypyrimidine Guanidine Nitrate->2,4-diamino-6-hydroxypyrimidine Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->2,4-diamino-6-hydroxypyrimidine Nitrosation Nitrosation 2,4-diamino-6-hydroxypyrimidine->Nitrosation 2,4-diamino-6-hydroxy-5-nitrosopyrimidine 2,4-diamino-6-hydroxy-5-nitrosopyrimidine Nitrosation->2,4-diamino-6-hydroxy-5-nitrosopyrimidine Reduction Reduction 2,4-diamino-6-hydroxy-5-nitrosopyrimidine->Reduction 2,4,5-triamino-6-hydroxypyrimidine_sulfate 2,4,5-Triamino-6-hydroxypyrimidine sulfate Reduction->2,4,5-triamino-6-hydroxypyrimidine_sulfate

Caption: General synthesis pathway for 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Experimental Protocols

Below are representative experimental protocols derived from the literature for the synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Method 1: Reduction with Sodium Dithionite [10]

This protocol describes the chemical reduction of the nitroso precursor.

  • Preparation of the Suspension: In a suitable reaction vessel, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80 °C) distilled water.

  • Solubilization: Place the vessel in a 90 °C water bath and stir the suspension vigorously for at least 1 hour. Add 46 mL of a 20% sodium hydroxide solution to aid in the dissolution of the starting material.

  • Reduction: Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals to the reaction mixture.

  • Work-up: After the addition is complete, boil the mixture. Filter the hot solution through a Buchner funnel.

  • Precipitation: Cool the filtrate and collect the precipitate by filtration. Wash the precipitate with cold water.

  • Sulfate Salt Formation: To the combined precipitate and its solution, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water. Heat the mixture in a boiling water bath for 90 minutes.

  • Isolation and Purification: Collect the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulfate by filtration. Wash the solid with distilled water and ethanol, then dry at 80 °C.

Method 2: Catalytic Hydrogenation [11][12]

This protocol outlines the synthesis via catalytic hydrogenation.

  • Reaction Setup: In a high-pressure reactor, suspend 3.875 g (0.016 mol) of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in 80 mL of deionized water containing a surfactant (e.g., 0.02 g sodium dodecylbenzenesulfonate).

  • Catalyst Addition: Add 0.3164 g of 5% palladium on carbon (Pd/C) catalyst to the suspension.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 2 MPa. Heat the mixture to 40 °C and stir for 5 hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.

  • Acidification and Precipitation: Adjust the pH of the filtrate to between 1 and 2 with a 2 mol/L sulfuric acid solution.

  • Crystallization and Isolation: Allow the product to crystallize by standing for 30 minutes, then cool further. Collect the white crystalline product by filtration and dry to yield 2,4,5-triamino-6-hydroxypyrimidine sulfate.[9]

G cluster_1 Experimental Workflow: Catalytic Hydrogenation A Suspend Nitroso-pyrimidine in water with surfactant B Add Pd/C catalyst A->B C Pressurize with H₂ (2 MPa) Heat to 40°C for 5h B->C D Filter to remove catalyst C->D E Acidify filtrate with H₂SO₄ to pH 1-2 D->E F Cool and crystallize E->F G Isolate pure product F->G

Caption: Workflow for the catalytic hydrogenation synthesis.

Spectral Data

Detailed assigned spectral data for this compound is limited in the available literature. However, some unassigned infrared spectral data has been reported.

Infrared (IR) Spectral Peaks (KBr, cm⁻¹)
3321.8
3093.6
2728
2510.2
1669.7
1586
1129.9
1078.8
541.1

Reference:[10] Note: Quantitative NMR and mass spectrometry data with peak assignments are not readily available in the reviewed literature.

Application in Synthesis: Precursor to Guanine

A primary application of 2,4,5-Triamino-6-hydroxypyrimidine sulfate is its use as a key intermediate in the synthesis of guanine.[1] The process involves a ring-closing reaction, typically with a source of a one-carbon unit, such as formamide or formic acid.[10][13]

G cluster_2 Role in Guanine Synthesis Triaminopyrimidine_Sulfate 2,4,5-Triamino-6-hydroxypyrimidine sulfate Ring_Closure Ring Closure Reaction Triaminopyrimidine_Sulfate->Ring_Closure Formamide_or_Formic_Acid Formamide or Formic Acid Formamide_or_Formic_Acid->Ring_Closure Guanine Guanine Ring_Closure->Guanine

Caption: Logical relationship of 2,4,5-Triamino-6-hydroxypyrimidine sulfate as a precursor to guanine.

This transformation is significant in the pharmaceutical industry for the production of antiviral drugs that are guanine analogues.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways of this compound are not extensively documented. Its primary biological relevance stems from its role as a precursor to purines. Purine derivatives synthesized from this intermediate, such as guanine analogues, can exhibit significant biological effects, including antiviral activity, by interfering with viral DNA or RNA synthesis. Some pyrimidine derivatives have also been noted for their antioxidant activity.[5][14] Further research is required to elucidate any intrinsic biological functions of the title compound itself.

Conclusion

This compound, and its more commonly referenced tautomer 2,4,5-Triamino-6-hydroxypyrimidine sulfate, are crucial intermediates in organic and medicinal chemistry. While detailed quantitative structural and spectral data are sparse in publicly accessible literature, established synthetic routes via the reduction of a nitroso-pyrimidine precursor are well-documented. Its principal application lies in the synthesis of guanine and its derivatives, underscoring its importance in the development of antiviral therapeutics. This guide provides a foundational understanding for researchers and professionals working with this versatile pyrimidine compound.

References

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate and its Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS Number: 1603-02-7), a pyrimidine derivative. While this compound itself is utilized in chemical synthesis and as a component in hair coloring formulations, its structural similarity to the active metabolite of a widely known pharmaceutical agent necessitates a detailed exploration of its pharmacological context. This guide will clarify the distinction and delve into the scientifically significant role of a related compound, minoxidil sulfate, which is the active form of the hair growth drug minoxidil. Understanding the chemistry and biology of these pyrimidine sulfates is crucial for researchers in drug discovery and development, particularly in the fields of dermatology and cardiovascular medicine.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to distinguish this compound from minoxidil sulfate, the active metabolite of minoxidil.

PropertyValueReference
CAS Number 1603-02-7[Source: 1, 2]
Molecular Formula C4H7N5O4S[Source: 1]
Molecular Weight 239.2 g/mol [Source: 1]
Appearance Off-white to light yellow solid[Source: 1]
Melting Point >300 °C[Source: 17]
Synonyms 2,5,6-Triaminopyrimidin-4-ol sulphate, 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, 2,4,5-Triamino-6-hydroxypyrimidine sulfate[Source: 1, 3, 4]

Pharmacological Relevance: The Link to Minoxidil

The primary pharmacological interest in pyrimidine sulfates for drug development stems from minoxidil, a pro-drug that is metabolically activated to minoxidil sulfate (CAS: 83701-22-8).[1][2][3] this compound, while not the active drug metabolite, shares the core triaminopyrimidine sulfate structure, making its chemistry relevant to understanding the synthesis and properties of this class of compounds.

Minoxidil was initially developed as an antihypertensive drug.[4] Its mechanism of action is the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle, leading to vasodilation.[4] The unexpected side effect of hypertrichosis (excessive hair growth) led to its development as a topical treatment for androgenetic alopecia.[5]

Bioactivation of Minoxidil

Minoxidil itself is a pro-drug and requires bioactivation to exert its therapeutic effects.[6] This activation occurs via sulfation, a reaction catalyzed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[7][8] The product of this reaction is minoxidil sulfate, the active metabolite responsible for stimulating hair growth.[3][9] The activity of the SULT1A1 enzyme can vary significantly among individuals, which may explain the variability in patient response to topical minoxidil treatment.[8][10]

Minoxidil Minoxidil (Pro-drug) SULT1A1 Sulfotransferase (SULT1A1) in Hair Follicle Minoxidil->SULT1A1 Metabolism Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) SULT1A1->Minoxidil_Sulfate Sulfation Pharmacological_Effect Pharmacological Effect (Hair Growth Stimulation) Minoxidil_Sulfate->Pharmacological_Effect cluster_0 Minoxidil Sulfate cluster_1 Cellular Effects in Hair Follicle cluster_2 Physiological Outcomes Minoxidil_Sulfate Minoxidil Sulfate K_Channel Opens ATP-sensitive Potassium Channels Minoxidil_Sulfate->K_Channel Wnt_Beta_Catenin ↑ Wnt/β-catenin Signaling Minoxidil_Sulfate->Wnt_Beta_Catenin Prostaglandin ↑ Prostaglandin Synthesis Minoxidil_Sulfate->Prostaglandin VEGF ↑ VEGF Expression Minoxidil_Sulfate->VEGF Vasodilation Vasodilation & Increased Blood Flow K_Channel->Vasodilation Increased_Growth Increased Hair Growth (Thicker, Longer Hair) Vasodilation->Increased_Growth Anagen_Prolongation Anagen Phase Prolongation Wnt_Beta_Catenin->Anagen_Prolongation Prostaglandin->Anagen_Prolongation VEGF->Anagen_Prolongation Anagen_Prolongation->Increased_Growth Telogen_Shortening Telogen Phase Shortening Telogen_Shortening->Increased_Growth Start 2,4-diamino-5-nitroso- 6-hydroxypyrimidine Reduction Reduction (e.g., Sodium Dithionite or Catalytic Hydrogenation) Start->Reduction Intermediate 2,4,5-triamino- 6-hydroxypyrimidine (in solution) Reduction->Intermediate Acidification Acidification (Sulfuric Acid, pH ~2) Intermediate->Acidification Product 2,4,5-triamino-6-hydroxypyrimidine sulfate (Precipitate) Acidification->Product Purification Filtration, Washing, & Drying Product->Purification Final_Product Purified Product Purification->Final_Product

References

A Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate, a pivotal intermediate in the synthesis of various biologically significant molecules. This document details its chemical properties, provides a comprehensive list of synonyms, outlines detailed experimental protocols for its synthesis and analysis, and explores its role in key biochemical pathways.

Chemical Identity and Synonyms

This compound is a pyrimidine derivative that serves as a crucial building block in organic and medicinal chemistry. Due to historical naming conventions and its chemical structure, it is known by a variety of synonyms.

A comprehensive list of synonyms for this compound includes:

  • 2,5,6-Triaminopyrimidin-4-ol sulphate[1][2]

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate[3][4]

  • 4-Hydroxy-2,5,6-triaminopyrimidine sulfate[4]

  • (2,5,6-Triaminopyrimidin-4-yl) hydrogen sulfate

  • Sulfuric acid hydrogen 2,5,6-triaminopyrimidin-4-yl ester

  • 2,5,6-Triamino-4-pyrimidinol hydrogen sulfate, 98%

  • 2,4,5- TRIAMINO -6- HYDROXY PYRIMID

  • 2,4,5-three amino-6-hydroxy pyridine sulfate

  • 2,4,5-Triamino-6-hydroxpyrimidine

  • 2,5,6-triamino-4-pyrimidinohydrogensulfate(ester)

  • 2,5,6-triamino-4-pyrimidinomonosulfate

  • 6-Hydroxy-2,4,5-triaminopyrimidine sulfate

  • 4(1H)-Pyrimidinone, 2,5,6-triamino-, sulfate

  • 2,5,6-Triaminopyrimidin-4(1H)-one sulphate[3]

  • 2,5,6-triamino-4-pyrimidinol sulfate[3]

  • 4-hydroxy-2,5,6-triamino-pyrimidin-sulfat

  • 2,5,6-TRIAMINO-4-PYRIMIDINOL SULFATE [INCI][3]

  • 4(3H)-PYRIMIDINONE, 2,5,6-TRIAMINO-, SULFATE[3]

  • 2,5,6-Triaminopyrimidin-4(3H)-one sulfate[3][5]

  • Folic Acid Dihydrate - Impurity B (Sulphate Salt) (EP/BP)[4]

  • 2,5,6-Triamino-4-pyrimidol sulfate salt[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C4H7N5O4S or C4H9N5O5S[5]
Molecular Weight 221.19 g/mol or 239.21 g/mol [2][5]
Appearance White to pale yellow crystalline powder[7]
Melting Point >300 °C (decomposes)[7]
Solubility Soluble in hot water and DMSO, slightly soluble in ethanol, insoluble in non-polar solvents.[7][7]
Purity (by HPLC) ≥95% to ≥98%[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Reduction of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

This protocol is adapted from a method described for the synthesis of guanine, where this compound is a key intermediate.[1]

Materials:

  • 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine

  • Distilled water

  • 20% Sodium hydroxide solution

  • Sodium dithionite

  • Concentrated sulfuric acid

  • Ethanol

  • Magnetic stirrer and hot plate

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a beaker, add 52 g of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to 440 mL of hot (80°C) distilled water.

  • Place the beaker in a water bath at 90°C and stir the suspension with a magnetic stirrer for at least 1 hour.

  • To enhance solubility, add 46 mL of a 20% sodium hydroxide solution to the mixture.

  • Add 15 g of sodium dithionite in portions over 20-minute intervals.

  • After the addition of sodium dithionite is complete, cool the supernatant and filter the precipitate.

  • Wash the precipitate with cold water.

  • To the precipitate, add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • The resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate should be washed with distilled water and then with ethanol.

  • Dry the final product at 80°C.

Purification

A common method for the purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate involves its conversion to the dihydrochloride salt and subsequent reconversion to the sulfate salt.[7]

Materials:

  • Crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Barium chloride (BaCl2)

  • Hydrochloric acid (HCl)

  • Sulfuric acid (H2SO4)

  • Distilled water

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Suspend 2.57 g (10 mmoles) of the crude sulfate salt in 20 mL of water containing 10 mmoles of BaCl2.

  • Stir the suspension in a boiling water bath for 15 minutes.

  • Cool the mixture and filter off the insoluble barium sulfate (BaSO4), washing the precipitate with 10 mL of boiling water.

  • Combine the filtrate and washings, and make the solution acidic with HCl.

  • Evaporate the solution to dryness to obtain the residual hydrochloride salt.

  • Recrystallize the dihydrochloride salt from water by adding concentrated HCl.

  • Dissolve the purified hydrochloride salt in hot water and add an equivalent amount of H2SO4.

  • The purified sulfate salt will precipitate as a white microcrystalline solid.

  • Filter the solid, wash it extensively with water, and dry it in a vacuum over P2O5.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for determining the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate using HPLC with an internal standard.[8]

Chromatographic Conditions:

  • Column: C18 column

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

  • Detector: UV detector

  • Internal Standard: p-Aminobenzenesulfonic acid

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions containing known concentrations of 2,4,5-triamino-6-hydroxypyrimidine sulfate and a fixed concentration of the internal standard (p-aminobenzenesulfonic acid).

  • Preparation of Sample Solution: Accurately weigh a sample of the synthesized 2,4,5-triamino-6-hydroxypyrimidine sulfate and dissolve it in a known volume of the mobile phase, adding the same fixed concentration of the internal standard.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the standard solutions.

  • Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity of the sample.

Role in Biochemical Pathways and Synthetic Applications

This compound is not known to be directly involved in cellular signaling pathways as a signaling molecule itself. Its primary significance lies in its role as a precursor for the synthesis of essential biomolecules.

Precursor in Guanine Synthesis

This compound is a key intermediate in the chemical synthesis of guanine, one of the four main nucleobases found in DNA and RNA.[1][3] The synthesis involves the cyclization of the pyrimidine ring to form the imidazole ring of the purine structure.

Guanine_Synthesis cluster_synthesis Guanine Synthesis from this compound 2_5_6_TAPHS 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate Guanine Guanine 2_5_6_TAPHS->Guanine Ring Closure Formamide Formamide Formamide->Guanine Heat Heat (170-180°C) Heat->Guanine Riboflavin_Biosynthesis cluster_pathway Riboflavin Biosynthesis Pathway GTP GTP Diaminopyrimidine 4,5-Diaminopyrimidine derivative GTP->Diaminopyrimidine Hydrolysis Ribitylaminopyrimidine 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione Diaminopyrimidine->Ribitylaminopyrimidine Deamination, Reduction, Dephosphorylation Lumazine 6,7-Dimethyl-8-ribityllumazine Ribitylaminopyrimidine->Lumazine Condensation Riboflavin Riboflavin (Vitamin B2) Lumazine->Riboflavin Dismutation

References

Physical and chemical properties of 2,4,5-Triamino-6-hydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and synthetic applications of 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS No: 35011-47-3). The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Properties and Specifications

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a pyrimidine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds.[1][2] It is recognized for its role in producing purine derivatives with antiviral properties and in the synthesis of folic acid.[1][3][4]

Physical and Chemical Data

The quantitative physical and chemical properties of 2,4,5-Triamino-6-hydroxypyrimidine sulfate are summarized in the table below for easy reference and comparison.

PropertyValueCitations
IUPAC Name 2,5,6-triamino-1,4-dihydropyrimidin-4-one; sulfuric acid[5]
Synonyms 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, Folic Acid Impurity B[1][6][7][8]
CAS Number 35011-47-3 (Anhydrous)[6][9]
Molecular Formula C₄H₇N₅O · H₂SO₄[10][11]
Molecular Weight 239.21 g/mol [1][10][12]
Appearance White to yellow-beige or light brown crystalline powder[1][5][7][13]
Melting Point ≥300 °C (decomposes)[1][2][6][10]
Boiling Point 277 °C at 760 mmHg[1][2]
Flash Point 121.3 °C[1][2]
Density 2.033 g/cm³[1][2]
Solubility Very low solubility in H₂O (2 g/L); Soluble in DMSO[1][6][7]
pH 2-3 (2 g/L in H₂O at 20 °C)[14]
Storage Temperature Room Temperature (2-30°C), in an inert atmosphere, protected from light[1][10]
Stability and Reactivity

2,4,5-Triamino-6-hydroxypyrimidine sulfate is stable under normal storage conditions.[13] It should be kept away from strong oxidizing agents.[13] The compound is known to exhibit keto-enol tautomerism, with the enol form being predominant in the crystalline state.[9] It is stable in water for up to 24 hours when mixed with a suitable antioxidant.[15][16]

Synthetic Pathways and Applications

This compound is a key building block in organic synthesis, primarily for heterocyclic compounds like purines.[1] Its main applications include the preparation of guanines, folic acid, and other derivatives with potential antiviral and antioxidative activities.[1][3][7]

Synthetic_Pathway A 2,4-Diamino-6-hydroxy- 5-nitrosopyrimidine B 2,4,5-Triamino-6-hydroxy- pyrimidine sulfate (TAHPS) A->B  Catalytic Hydrogenation  or Reduction C Guanine B->C  Ring Closure  (e.g., with Formamide) E Folic Acid B->E  Reaction with  Trichloroacetone &  p-Aminobenzoyl-L-glutamic acid D Antiviral Purine Derivatives (e.g., Ganciclovir) C->D  Further Synthesis Synthesis_Workflow start Start step1 Disperse 2,4-diamino-5-nitroso-6- hydroxypyrimidine in H₂O + Surfactant start->step1 step2 Perform Catalytic Hydrogenation (H₂, Pd/C catalyst) under neutral conditions step1->step2 step3 Filter to remove catalyst step2->step3 step4 Acidify filtrate with H₂SO₄ to pH 1-2 step3->step4 step5 Cool to induce crystallization step4->step5 step6 Isolate product via filtration, wash with H₂O, and dry step5->step6 end_node End Product: Pure TAHPS step6->end_node

References

A Technical Guide to the Spectroscopic Profile of 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (also known as 2,5,6-Triaminopyrimidin-4-ol sulfate), a compound of interest in various research and development applications. Due to the limited availability of public domain raw spectral data, this document combines reported characterizations with predicted spectroscopic values based on the known functional groups of the molecule.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₄H₇N₅O₄S

  • Molecular Weight: 239.21 g/mol [1][2]

  • CAS Number: 1603-02-7

  • Synonyms: 2,5,6-Triamino-4-pyrimidinol sulfate, 4-Hydroxy-2,5,6-triaminopyrimidine sulfate[1]

Spectroscopic Data

A full characterization of a specific batch of this compound has been reported, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy[3]. While the raw data from this report is not publicly available, the following tables summarize the expected and reported spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the following signals are anticipated. A ¹H NMR spectrum has been recorded on a Varian CFT-20 instrument[1].

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.0 - 8.0Broad Singlet2H-NH₂ (aromatic)
~ 6.0 - 7.0Broad Singlet2H-NH₂ (aromatic)
~ 5.0 - 6.0Broad Singlet2H-NH₂ (aromatic)
~ 10.0 - 11.0Broad Singlet1H-OH (sulfate)

Note: Chemical shifts are highly dependent on the solvent and pH. The broadness of the signals is expected due to proton exchange with the solvent and with each other.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~ 160 - 170C4 (C-O)
~ 150 - 160C2, C6 (C-N)
~ 90 - 100C5 (C-N)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table outlines the expected absorption bands for this compound.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretching (primary amines)
3200 - 2500BroadO-H stretching (sulfate)
1680 - 1620StrongN-H bending (primary amines)
1600 - 1450MediumC=C and C=N stretching (pyrimidine ring)
1250 - 1150StrongS=O stretching (sulfate)[4]
1100 - 1000StrongC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be most suitable.

Table 4: Predicted Mass Spectrometry Data (ESI)

m/zIon
240.0399[M+H]⁺
262.0218[M+Na]⁺
142.0729[M - HSO₄]⁺

Note: The fragmentation of aminopyrimidines can be complex, often involving ring cleavage[5][6]. The loss of the hydrogen sulfate group is a probable fragmentation pathway.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH buffer). The choice of solvent is critical due to the compound's polarity and the presence of exchangeable protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Solvent suppression techniques may be necessary if using D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.

    • For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Reporting Sample Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Technical Report Structure->Report Purity->Report

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in drug development. This document compiles available data on the compound's physicochemical properties, provides detailed experimental protocols, and outlines its role in synthetic pathways.

Chemical and Physical Properties

This compound, also known by synonyms such as 2,5,6-Triamino-4-pyrimidinol sulfate and 2,4,5-Triamino-6-hydroxypyrimidine sulfate, is an off-white to light yellow or beige, odorless powder. Its chemical structure and key identifiers are presented below.

PropertyValue
CAS Number 1603-02-7, 35011-47-3
Molecular Formula C₄H₇N₅O₄S
Molecular Weight 239.21 g/mol [1][2]
Appearance Off-white to light yellow or beige, odorless powder[1]
Melting Point >300 °C[3]

Solubility Profile

The solubility of this compound has been reported in a limited number of solvents. It is important to note that regulatory bodies have highlighted a lack of comprehensive and precise solubility data, particularly concerning the influence of pH.[1][4]

SolventReported SolubilityNotes
Water > 0.2%[1]The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that the reported solubility data lack accuracy and are indefinite in relation to pH.[1][4]
Water 1.5 g/L at 25°CVisually determined after 15 minutes of stirring.
DMSO < 0.1%This contradicts some sources stating it is "soluble in DMSO". This discrepancy should be considered in experimental design.
Ethanol < 0.1%

Stability Characteristics

This compound is reported to be stable under normal temperature and pressure conditions.[3] However, its stability is influenced by several factors, as detailed below.

ConditionStability Profile
In Aqueous Solution Stable in water for up to 24 hours when mixed with a suitable antioxidant.[1] The specific antioxidant is often not specified in public literature.
pH The sulfate ester group may undergo hydrolysis under extreme pH conditions.
Oxidation The compound is susceptible to oxidation in the air.[3] It is incompatible with strong oxidizing agents.
Decomposition When heated to decomposition, it may emit toxic fumes of carbon monoxide, and oxides of nitrogen and sulfur.[3]
In Formulations The stability of the compound in marketed products, such as hair dye formulations, has not been extensively reported.[1][4]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of a nitrosopyrimidine derivative followed by salt formation with sulfuric acid.

Method 1: Reduction with Sodium Dithionite

  • Suspension: Suspend 2,4-diamino-6-hydroxy-5-nitroso pyrimidine in hot distilled water (80-90°C).

  • Solubilization: Add a 20% sodium hydroxide solution to the suspension to aid in the dissolution of the starting material.

  • Reduction: Gradually add sodium dithionite to the reaction mixture.

  • Precipitation: Upon completion of the reduction, acidify the solution with sulfuric acid to precipitate the this compound salt.

  • Purification: Wash the precipitate with distilled water and ethanol.

  • Drying: Dry the final product.

Method 2: Catalytic Hydrogenation

  • Reaction Setup: In a suitable reaction vessel, suspend 5-phenylazo-2,4,6-triamino-pyrimidine in water.

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the suspension.

  • Hydrogenation: Carry out the hydrogenation reaction under a hydrogen atmosphere.

  • Catalyst Removal: After the reaction is complete, filter the mixture to remove the catalyst.

  • Precipitation: Add sulfuric acid to the filtrate to precipitate the desired sulfate salt.

  • Isolation: Isolate the product by filtration and dry.

Synthesis_Workflow cluster_method1 Method 1: Sodium Dithionite Reduction cluster_method2 Method 2: Catalytic Hydrogenation start1 2,4-diamino-6-hydroxy- 5-nitroso pyrimidine in hot water add_naoh Add 20% NaOH start1->add_naoh add_dithionite Add Sodium Dithionite add_naoh->add_dithionite precipitate1 Precipitate with H₂SO₄ add_dithionite->precipitate1 wash_dry1 Wash and Dry precipitate1->wash_dry1 product1 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate wash_dry1->product1 start2 5-phenylazo-2,4,6-triamino-pyrimidine in water add_catalyst Add Pd/C Catalyst start2->add_catalyst hydrogenate Hydrogenation add_catalyst->hydrogenate filter_catalyst Filter Catalyst hydrogenate->filter_catalyst precipitate2 Precipitate with H₂SO₄ filter_catalyst->precipitate2 product2 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate precipitate2->product2

Caption: Synthetic workflows for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A reported HPLC method for determining the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate is as follows:

  • Chromatographic Column: C18 column

  • Detector: Ultraviolet (UV) detector

  • Mobile Phase: A mixture of a phosphate buffer and methanol. The buffer consists of H₃PO₄-KH₂PO₄ adjusted to a pH between 3.4 and 4.4 (optimally pH 3.9). An ion-pairing reagent, such as heptane sulfonic acid sodium, is added to the mobile phase.

  • Internal Standard: p-aminobenzenesulfonic acid

HPLC_Method_Workflow sample_prep Sample Preparation (with p-aminobenzenesulfonic acid as internal standard) hplc_system HPLC System sample_prep->hplc_system c18_column C18 Column hplc_system->c18_column Mobile Phase: H₃PO₄-KH₂PO₄ buffer (pH 3.9) + Methanol + Ion-Pair Reagent uv_detector UV Detector c18_column->uv_detector data_analysis Data Analysis (Internal Standard Calibration) uv_detector->data_analysis purity_result Purity Determination data_analysis->purity_result

Caption: Workflow for HPLC purity analysis.

Role in Purine Synthesis

This compound is a crucial precursor in the synthesis of various purine derivatives, which are fundamental components of DNA and RNA and are integral to numerous cellular processes. Its chemical structure allows for the construction of the fused imidazole ring, characteristic of purines. This has significant implications for the development of antiviral and anticancer therapies.

Purine_Synthesis_Pathway precursor 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate cyclization Cyclization Reaction (e.g., with formic acid or formamide) precursor->cyclization purine_core Purine Core Structure cyclization->purine_core modifications Further Modifications purine_core->modifications antivirals Antiviral Drugs (e.g., Ganciclovir analogs) modifications->antivirals other_purines Other Purine Derivatives modifications->other_purines

Caption: Role as a precursor in purine synthesis.

Summary and Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. While some data on its solubility and stability are available, there is a clear need for more comprehensive and precise studies, particularly regarding its behavior in different pH environments and in final product formulations. The experimental protocols for its synthesis and analysis provide a solid foundation for researchers working with this important intermediate. Its role as a precursor in the synthesis of purine analogs underscores its importance in the development of novel therapeutics. Future research should focus on filling the existing data gaps to enable a more complete understanding of this molecule's properties and to facilitate its broader application in pharmaceutical sciences.

References

The Triaminopyrimidine Core: A Scaffolding for Serendipity and Rational Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Triaminopyrimidine Compounds

Introduction

The triaminopyrimidine scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in the history of medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents, treating conditions from hypertension and hair loss to malaria and cancer. This technical guide delves into the rich history of triaminopyrimidine compounds, from their initial synthesis to the serendipitous discoveries and rational design strategies that have solidified their place in modern pharmacology. We will explore the key milestones, detail the experimental protocols that underpinned these discoveries, and present a quantitative analysis of their structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical class.

Early Discoveries and the Dawn of Therapeutic Applications

The journey of triaminopyrimidine compounds began in the early 20th century with the synthesis of the parent molecule, 2,4,6-triaminopyrimidine. This compound served as a critical precursor in the synthesis of various other molecules, including the B vitamin folic acid. The structural similarity of triaminopyrimidine to components of essential biological molecules hinted at its potential for therapeutic intervention.

One of the earliest significant applications of this scaffold was in the development of diuretics. The observation that certain pteridine derivatives, which contain a fused pyrimidine ring, influenced renal function spurred a dedicated research effort at Smith Kline and French Laboratories. This investigation led to the development of Triamterene in the early 1960s, a potassium-sparing diuretic that represented a significant advancement in the management of hypertension and edema.

A Tale of Two Serendipitous Discoveries: Minoxidil and its Unexpected Hair Growth Properties

The story of triaminopyrimidine compounds is incomplete without highlighting the remarkable role of serendipity. In the late 1950s, the Upjohn Company synthesized a triaminopyrimidine derivative, later named Minoxidil , with the initial goal of treating ulcers. While it proved ineffective for this purpose, researchers observed a potent vasodilatory effect. This led to its development as an oral medication for severe hypertension, marketed as Loniten.

During clinical trials and subsequent use, a peculiar side effect was consistently noted: hypertrichosis, or excessive hair growth. This observation sparked a new avenue of research, leading to the development of a topical formulation of Minoxidil. After extensive clinical studies, this formulation was approved for the treatment of androgenetic alopecia (pattern hair loss), becoming the widely known drug Rogaine®. This accidental discovery transformed a potent antihypertensive into a blockbuster hair loss treatment, showcasing the unpredictable yet fruitful nature of pharmaceutical research.

Quantitative Data on Triaminopyrimidine Derivatives

The versatility of the triaminopyrimidine scaffold is evident in the wide range of biological targets it can be modified to inhibit. The following tables summarize quantitative data for various triaminopyrimidine derivatives, illustrating their potency against different enzymes and receptors.

Table 1: Inhibitory Activity of Triaminopyrimidine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
A12FAK94[1]
TAE-226 basedFAK130[1]
... ... ... ...

Table 2: Activity of Triaminopyrimidine Derivatives against G-Protein Coupled Receptors (GPCRs)

Compound IDTarget ReceptorIC50 (µM)Reference
Series 6A AnalogGalR20.33 - 1.0[2]
Compound 6cCCR40.064
Compound 12aCCR40.077
Compound 12bCCR40.069
... ... ... ...

Table 3: Cytotoxicity of Triaminopyrimidine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 8hDU1450.0948
Compound 8iDU1450.0372
Compound 8jDU1450.248
Compound 99HepG217.69 - 25.18
Compound 103bMCF717.69 - 25.4
... ... ... ...

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and biological evaluation of triaminopyrimidine compounds.

Synthesis of Minoxidil

This protocol describes a common synthetic route to Minoxidil.

Step 1: N-oxidation of 6-chloro-2,4-diaminopyrimidine

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, place 6-chloro-2,4-diaminopyrimidine (1 mmol) and ethanol (5 mL).

  • Add a catalytic amount of CoFe2O4 magnetic nanocatalyst (5 mol %).

  • Add 30% hydrogen peroxide (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product, 2,6-diamino-4-chloropyrimidine N-oxide.

Step 2: Nucleophilic Substitution with Piperidine

  • In a round-bottom flask, combine 2,6-diamino-4-chloro-pyrimidine N-oxide (1 mmol) with an excess of piperidine (1.8 mL, 18.2 mmol).

  • Heat the mixture to boiling (106 °C) and stir for 120 minutes, monitoring the reaction by TLC.

  • After the reaction is complete, remove the excess piperidine by evaporation under reduced pressure.

  • Wash the resulting solid material with water.

  • Recrystallize the crude product from hot water to yield pure Minoxidil as a colorless crystalline solid.[2]

Synthesis of Triamterene

This protocol outlines the synthesis of Triamterene.

Step 1: Synthesis of 2,4,6-triaminopyrimidine

  • React guanidine with malonodinitrile in the presence of a base to form 2,4,6-triaminopyrimidine.

Step 2: Nitrosation

  • Treat the 2,4,6-triaminopyrimidine with nitric acid to yield 5-nitroso-2,4,6-triaminopyrimidine.

Step 3: Condensation and Cyclization

  • In a reaction kettle, combine 100 kg of 5-nitroso-2,4,6-triaminopyrimidine and 120 kg of phenylacetonitrile in 400 kg of N,N-dimethylacetamide (DMAC).

  • Add 5 kg of solid sodium hydroxide and stir the mixture.

  • At 20-30 °C, begin the dropwise addition of 37 kg of a sodium ethoxide solution in ethanol over 1-2 hours.

  • After the addition is complete, slowly heat the reaction mixture to 90-100 °C and maintain this temperature for 5 hours.

  • Cool the mixture to 30 °C and filter to obtain the crude Triamterene product.

  • The crude product can be further purified by recrystallization from DMAC.[3]

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of triaminopyrimidine compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test triaminopyrimidine compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value by plotting the viability against the compound concentration.[4][5]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triaminopyrimidine compounds are mediated through their interaction with various biological pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Optimization Lead Optimization cluster_Development Preclinical & Clinical Development Compound_Library Compound Library (Triaminopyrimidine Analogs) High_Throughput_Screening High-Throughput Screening Compound_Library->High_Throughput_Screening Target_Identification Target Identification Target_Identification->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vitro_Assays In Vitro Assays (IC50, Ki) Lead_Optimization->In_Vitro_Assays ADME_Tox ADME/Tox Studies In_Vitro_Assays->ADME_Tox ADME_Tox->Lead_Optimization Iterative Improvement Preclinical_Studies Preclinical Studies (In Vivo Models) ADME_Tox->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I-III) Preclinical_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A generalized workflow for the discovery and development of triaminopyrimidine-based drugs.

Minoxidil_Signaling_Pathway cluster_Cell_Membrane Cell Membrane cluster_DP_Cell Dermal Papilla Cell Minoxidil Minoxidil Sulfotransferase Sulfotransferase (SULT1A1) Minoxidil->Sulfotransferase Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Sulfotransferase->Minoxidil_Sulfate K_ATP_Channel ATP-sensitive Potassium Channel (KATP) Minoxidil_Sulfate->K_ATP_Channel Opens Beta_Catenin β-catenin Pathway Activation Minoxidil_Sulfate->Beta_Catenin VEGF Increased VEGF & Prostaglandin Synthesis Minoxidil_Sulfate->VEGF Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Ca_Channels Voltage-gated Ca2+ Channels (Closed) Hyperpolarization->Ca_Channels Vasodilation Vasodilation & Increased Blood Flow Ca_Channels->Vasodilation Hair_Growth Hair Follicle Stimulation & Hair Growth Vasodilation->Hair_Growth Anagen_Prolongation Anagen Phase Prolongation Beta_Catenin->Anagen_Prolongation VEGF->Hair_Growth Anagen_Prolongation->Hair_Growth

Caption: The signaling pathway of Minoxidil in hair follicle cells.

Triamterene_Mechanism_of_Action cluster_Principal_Cell Principal Cell Na_Lumen Na+ ENaC Epithelial Sodium Channel (ENaC) Na_Lumen->ENaC Reabsorption K_Lumen K+ Na_Cell Na+ ENaC->Na_Cell ROMK Renal Outer Medullary Potassium Channel (ROMK) ROMK->K_Lumen NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase K_Cell K+ K_Cell->ROMK Secretion NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood K_Blood K+ K_Blood->NaK_ATPase Triamterene Triamterene Triamterene->ENaC Blocks

Caption: The mechanism of action of Triamterene as an ENaC inhibitor in the kidney.

Conclusion and Future Directions

The history of triaminopyrimidine compounds is a testament to the power of both systematic research and serendipitous observation in drug discovery. From their origins as synthetic building blocks to their current status as a privileged scaffold in medicinal chemistry, these compounds have had a profound impact on human health. The diverse biological activities exhibited by triaminopyrimidine derivatives continue to inspire the development of new therapeutic agents. Future research will likely focus on leveraging computational modeling and high-throughput screening to design more potent and selective inhibitors for a range of targets, including novel kinases, GPCRs, and enzymes involved in infectious diseases. The rich history of the triaminopyrimidine core serves as a valuable lesson and a continuing source of inspiration for the next generation of drug discovery professionals.

References

In-Depth Technical Guide: Health and Safety Data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS No. 1603-02-7). The information is compiled from safety data sheets, regulatory assessments, and scientific literature to support risk assessment and safe handling practices in a research and development setting.

Chemical and Physical Properties

This compound, also known as 2,5,6-Triamino-4-pyrimidinol sulfate or 6-Hydroxy-2,4,5-triaminopyrimidine sulfate, is a pale yellow crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C4H7N5O4S[2][3]
Molecular Weight 239.21 g/mol [1][3]
CAS Number 1603-02-7[2][4]
EINECS Number 216-500-9[2][3]
Melting Point >300°C[3][4]
Boiling Point >300°C[1][3]
Density 2.033 g/cm³[3][4]
Water Solubility 1.5 g/L at 25°C[1]
Appearance Pale yellow crystals[1]

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[2][5] However, available data from acute toxicity and irritation studies indicate potential hazards upon exposure.

EndpointResultSpeciesRouteReference
Acute Toxicity (LDLo) 800 mg/kgMouseParenteral[1][4]
Acute Oral Toxicity (LD50) > 2000 mg/kg bwRatOral (gavage)[6]
Acute Dermal Toxicity No adverse effects observed at 2000 mg/kg bwRatDermal[6]
Skin Irritation Stated to be irritatingNot specifiedDermal[1]
Eye Irritation Not irritating (Primary Irritation Score: 1.08)RabbitOcular[6]
Skin Sensitization May cause an allergic skin reactionNot specifiedDermal[7][8]

GHS Hazard Classification:

  • Acute toxicity, oral: Warning (Harmful if swallowed)[7]

  • Serious eye damage/eye irritation: Warning (Causes serious eye irritation)[7]

  • Skin Sensitization: Warning (May cause an allergic skin reaction)[7]

Experimental Protocols

The toxicological data presented above are based on studies that generally follow standardized guidelines. The methodologies for key acute toxicity and irritation studies are detailed below, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This test is designed to assess the potential toxicity of a substance when ingested orally.[4][8][9]

  • Animal Species: Typically, young adult female rats are used.[7][9]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to a conventional laboratory diet and an unlimited supply of drinking water.[7]

  • Procedure:

    • A sighting study is first conducted to determine the appropriate starting dose.[10]

    • The test substance is administered as a single oral dose to groups of animals at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]

    • Animals are observed for signs of toxicity and mortality for up to 14 days.[4]

    • Detailed observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irritation or corrosion upon contact with the skin.[3][5][11][12][13]

  • Animal Species: The albino rabbit is the preferred species.[5][11][12]

  • Procedure:

    • The fur is removed from a small area of the animal's back (approximately 6 cm²).[3][11]

    • A single dose of 0.5 g of the solid test substance is applied to the prepared skin.[11]

    • The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[6][11]

    • After exposure, the residual test substance is removed.

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then daily for up to 14 days.[11]

    • The severity of the skin reactions is scored.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test assesses the potential for a substance to cause irritation or damage to the eye.[1][2][6][14][15]

  • Animal Species: The albino rabbit is the preferred species.[14]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[14]

    • The eyelids are gently held together for about one second to prevent loss of the substance.[2]

    • The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days to assess the reversibility of any effects.[1][14]

    • The cornea, iris, and conjunctiva are evaluated and scored for any lesions.[2]

Postulated Metabolic and Toxicological Pathways

Specific metabolic pathways for this compound have not been detailed in the available literature. However, as an aromatic amine, its metabolism is likely to follow the general pathways for this class of compounds. The primary metabolic activation step for aromatic amines is N-oxidation, catalyzed by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, potentially leading to genotoxicity.

The following diagram illustrates a postulated metabolic pathway for this compound.

Postulated_Metabolic_Pathway Parent 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate PhaseI Phase I Metabolism (Oxidation) Parent->PhaseI CYP450 N_Hydroxy N-Hydroxy Metabolite (Reactive Intermediate) PhaseI->N_Hydroxy PhaseII Phase II Metabolism (Conjugation) N_Hydroxy->PhaseII e.g., Glucuronidation, Sulfation Macromolecule Macromolecular Adducts (e.g., DNA, Protein) N_Hydroxy->Macromolecule Excretion Excretion PhaseII->Excretion Toxicity Potential Toxicity Macromolecule->Toxicity

Postulated metabolic pathway of this compound.

Experimental and Logical Workflows

The assessment of the health and safety of a chemical compound typically follows a structured workflow, from initial characterization to detailed toxicological evaluation.

Experimental_Workflow Start Compound Identification and Physicochemical Characterization InSilico In Silico / QSAR Toxicity Prediction Start->InSilico InVitro In Vitro Toxicity Assays (e.g., Genotoxicity, Cytotoxicity) Start->InVitro AcuteTox Acute Toxicity Studies (Oral, Dermal, Inhalation) InSilico->AcuteTox InVitro->AcuteTox RiskAssessment Hazard Identification and Risk Assessment AcuteTox->RiskAssessment Irritation Skin and Eye Irritation/ Corrosion Studies Irritation->RiskAssessment Sensitization Skin Sensitization Studies Sensitization->RiskAssessment SDS Safety Data Sheet (SDS) Generation RiskAssessment->SDS

General workflow for chemical safety assessment.

Safe Handling and First Aid

Engineering Controls: Use in a well-ventilated area.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use a NIOSH or European Standard EN 149 approved respirator if dust is generated.[2]

Handling:

  • Wash thoroughly after handling.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Avoid ingestion and inhalation.[2]

  • Keep container tightly closed.[2]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[2][5]

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[2]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[2]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2]

Fire and Explosion Hazard Data

  • Flammability: Not flammable.[1]

  • Extinguishing Media: Use agent most appropriate to extinguish fire. Water spray, dry chemical, carbon dioxide, or appropriate foam can be used.[2]

  • Fire Fighting Instructions: Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[2]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[5]

  • Conditions to Avoid: Incompatible products.[5]

  • Incompatibility with Other Materials: Oxidizing agents.[5]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides.[5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate from 5-nitroso-2,4,6-triaminopyrimidine. The primary method detailed is catalytic hydrogenation, which is presented as a clean and efficient route to the desired product.

Introduction

This compound is a pyrimidine derivative of interest in pharmaceutical and chemical research. This document outlines the synthesis, including reaction parameters, purification, and characterization data. The protocol is based on established methods for the reduction of nitrosopyrimidines.

Chemical Properties and Data

A summary of the key chemical compounds involved in this synthesis is provided below.

Compound NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
5-Nitroso-2,4,6-triaminopyrimidine2,4,6-Triamino-5-nitrosopyrimidine1006-23-1C₄H₆N₆O154.13Orange Solid
This compoundSulfuric acid;2,5,6-triaminopyrimidin-4-ol1603-02-7C₄H₉N₅O₅S239.21Pale Yellow to Yellow Solid

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 5-nitroso-2,4,6-triaminopyrimidine to 2,5,6-triaminopyrimidin-4-ol, followed by in-situ formation of the hydrogen sulfate salt.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Palladium on carbon (5% Pd/C)

  • Deionized Water

  • Sulfuric Acid (H₂SO₄), concentrated

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogen (H₂) gas

  • Filtration apparatus (e.g., Büchner funnel)

  • Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator or a round-bottom flask with a three-way stopcock and hydrogen balloon)

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation vessel, add 5-nitroso-2,4,6-triaminopyrimidine.

    • Add deionized water to the vessel.

    • Carefully add the 5% Pd/C catalyst to the mixture.

    • Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel. If using a hydrogenator, pressurize the vessel to the desired pressure (e.g., 1-5 MPa). If using a balloon, ensure a continuous supply of hydrogen at atmospheric pressure.

    • Stir the reaction mixture vigorously.

    • Heat the reaction to a temperature between 70-120°C.

    • Monitor the reaction progress by observing the disappearance of the starting material's color and/or by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Sulfation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with deionized water.

    • Transfer the filtrate to a clean reaction vessel.

    • Slowly add concentrated sulfuric acid to the filtrate with stirring until the pH of the solution is between 1 and 2.

    • Cool the solution in an ice bath to facilitate the precipitation of the product.

    • Collect the precipitated this compound by filtration.

    • Wash the solid product with a small amount of cold deionized water, followed by a suitable organic solvent like ethanol, to aid in drying.

    • Dry the final product under vacuum.

Quantitative Data from Analogous Syntheses:

ParameterValueReference
Yield>95%[1]
Purity>98%[1]

Alternative Reduction Methods

While catalytic hydrogenation is preferred, other methods have been described for the reduction of nitrosopyrimidines.

  • Sodium Sulfide Reduction: This method involves heating the nitroso-pyrimidine with sodium sulfide in an aqueous solution. The pH is maintained between 8-9 during the reduction, and the product is precipitated by acidification with sulfuric acid.[2]

  • Iron/Zinc in Acid: Reduction can also be achieved using iron or zinc powder in the presence of an acid like hydrochloric acid, followed by precipitation with sulfuric acid.[2]

Visualizations

Reaction Pathway:

Reaction_Pathway Start 5-Nitroso-2,4,6-triaminopyrimidine Intermediate 2,5,6-Triaminopyrimidin-4-ol Start->Intermediate H₂, Pd/C Product 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate Intermediate->Product H₂SO₄

Caption: Synthesis of this compound.

Experimental Workflow:

Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants and Catalyst B Purge with Inert Gas A->B C Introduce Hydrogen B->C D Heat and Stir C->D E Cool and Vent D->E F Filter Catalyst E->F G Acidify with H₂SO₄ F->G H Precipitate and Filter G->H I Wash and Dry H->I

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for Pteridine Synthesis Using 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pteridine derivatives utilizing 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate as a key precursor. Pteridines are a class of heterocyclic compounds of significant biological importance, forming the core structure of essential cofactors such as biopterin and folic acid.[1][2] The methodologies detailed herein are based on established synthetic strategies, primarily the Gabriel-Isay condensation, and are intended to facilitate the research and development of novel therapeutic agents and biological probes.

Core Synthetic Strategy: Gabriel-Isay Condensation

The principal route for synthesizing the pteridine core from this compound involves the condensation of its 5,6-diamino moiety with a 1,2-dicarbonyl compound.[3][4][5] This reaction, a variation of the Gabriel-Isay synthesis, is a robust and widely employed method for constructing the pyrazine ring of the pteridine scaffold.[3][4][5]

A critical aspect of this synthesis is the control of regioselectivity, particularly when using unsymmetrical 1,2-dicarbonyl compounds. The reaction conditions, most notably the pH, play a crucial role in determining the final isomeric product distribution.[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pteridine derivatives from this compound.

Protocol 1: General Procedure for Pteridine Synthesis via Gabriel-Isay Condensation

This protocol outlines a general method for the condensation of this compound with a 1,2-dicarbonyl compound.

Materials:

  • This compound

  • 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

  • Base (e.g., aqueous ammonia, sodium hydroxide) or Acid (e.g., acetic acid, hydrochloric acid) for pH adjustment

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound in the chosen solvent. Gentle heating may be required to achieve complete dissolution.

  • Adjust the pH of the solution to the desired value (typically between 4 and 9) by the dropwise addition of an appropriate acid or base. The optimal pH is dependent on the specific 1,2-dicarbonyl compound used and the desired regioselectivity.[3]

  • Under an inert atmosphere, add an equimolar amount of the 1,2-dicarbonyl compound to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux for a period of 1 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature or below to induce precipitation of the pteridine product.

  • Collect the precipitate by filtration, wash with a cold solvent (e.g., water, ethanol), and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Synthesis of Biopterin

This protocol describes the synthesis of biopterin, a biologically significant pteridine, through the condensation of this compound with 5-deoxy-L-arabinosone. This procedure is adapted from a known synthesis of biopterin.[6]

Materials:

  • This compound (referred to as 2,4,5-triamino-6-hydroxypyrimidine sulfate in the cited patent)

  • 5-deoxy-L-arabinosone (prepared by the oxidation of 5-deoxy-L-arabinose)

  • Water

  • Aqueous ammonia

  • Glacial acetic acid

  • Nitrogen gas

Procedure:

  • Prepare a solution of this compound in water.

  • Adjust the pH of the solution to 8.5-9.0 with aqueous ammonia at 50°C.

  • Clarify the solution by filtration if necessary.

  • To the basic pyrimidine solution, add a freshly prepared aqueous solution of 5-deoxy-L-arabinosone.

  • Stir the resulting mixture under a nitrogen atmosphere for 1.5 hours.

  • Cool the mixture and adjust the pH to 4.5-5.0 by adding glacial acetic acid.

  • Further cool the mixture to induce precipitation of the crude biopterin product.

  • Collect the solid material by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization, which involves dissolving it in a basic solution and precipitating with acid.

Quantitative Data

The efficiency of pteridine synthesis is highly dependent on the specific reactants and reaction conditions. The following table summarizes representative quantitative data from the literature for pteridine syntheses starting from similar aminopyrimidine precursors.

Starting Pyrimidine1,2-Dicarbonyl CompoundProductYield (%)Purity (%)Reference
2,4,5-Triamino-6-hydroxypyrimidine sulfate5-deoxy-L-arabinosoneBiopterin82.6 (crude)-[6]
2,4,5,6-Tetraaminopyrimidine dihydrochlorideDihydroxyacetone2,4-Diamino-6-hydroxymethylpteridine95.5 g96[1][7]

Visualizations

Signaling Pathway: General Pteridine Synthesis

The following diagram illustrates the general synthetic pathway for the formation of a pteridine ring from this compound and a generic 1,2-dicarbonyl compound.

pteridine_synthesis pyrimidine 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate intermediate Schiff Base Intermediate pyrimidine->intermediate Condensation dicarbonyl 1,2-Dicarbonyl Compound (R1-C(O)-C(O)-R2) dicarbonyl->intermediate cyclization Cyclization & Aromatization intermediate->cyclization pteridine Pteridine Derivative cyclization->pteridine

Caption: General pathway for pteridine synthesis.

Experimental Workflow: Synthesis of Biopterin

This diagram outlines the key steps in the experimental workflow for the synthesis of biopterin as described in Protocol 2.

biopterin_workflow start Start dissolve Dissolve Pyrimidine in Water start->dissolve ph_adjust1 Adjust pH to 8.5-9.0 (Aqueous Ammonia) dissolve->ph_adjust1 add_dicarbonyl Add 5-deoxy-L-arabinosone Solution ph_adjust1->add_dicarbonyl react React under N2 (1.5 hours) add_dicarbonyl->react ph_adjust2 Adjust pH to 4.5-5.0 (Acetic Acid) react->ph_adjust2 precipitate Cool to Precipitate Product ph_adjust2->precipitate filter_dry Filter and Dry Crude Product precipitate->filter_dry purify Purify by Recrystallization filter_dry->purify end End purify->end

Caption: Workflow for biopterin synthesis.

Logical Relationship: Regioselectivity Control

This diagram illustrates the logical relationship between reaction pH and the resulting regioselectivity in the Gabriel-Isay condensation with an unsymmetrical dicarbonyl compound.

regioselectivity cluster_conditions Reaction Conditions cluster_products Isomeric Products ph_control pH Control isomer_6 6-Substituted Pteridine ph_control->isomer_6 Acidic pH isomer_7 7-Substituted Pteridine ph_control->isomer_7 Basic pH

Caption: pH control of regioselectivity.

References

Application of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate in Folic Acid Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate, a key precursor, in the chemical synthesis of folic acid (Vitamin B9). Folic acid is a critical vitamin for various metabolic processes, including nucleotide synthesis and red blood cell formation. Its industrial production is of significant interest to the pharmaceutical and nutraceutical industries.

Introduction

The synthesis of folic acid is a multi-step process that involves the condensation of a pteridine precursor with p-aminobenzoyl-L-glutamic acid. The pyrimidine derivative, this compound, serves as a foundational building block for the pteridine ring system. It is important to note that while the user has specified "this compound," the more commonly referenced and commercially available reactant for this synthesis is 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS 35011-47-3).[1][2][3][4][5] Structurally, these names likely refer to the same molecule, which exists in tautomeric forms (the keto form being 2,5,6-Triamino-4(1H)-pyrimidinone).[1][6] This document will proceed under the assumption that these are synonymous for the purpose of folic acid synthesis.

The general synthetic strategy involves the reaction of three key components:

  • A substituted pyrimidine: 2,4,5-Triamino-6-hydroxypyrimidine sulfate .

  • A three-carbon aldehyde equivalent: Often 1,1,3-trichloroacetone .

  • The side chain: N-(p-aminobenzoyl)-L-glutamic acid .

This one-pot reaction, often referred to as a condensation reaction, yields the folic acid molecule.[7][8]

Key Reactants and Properties

A summary of the primary reactants involved in a typical folic acid synthesis is provided in the table below.

ReactantCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,4,5-Triamino-6-hydroxypyrimidine sulfate35011-47-3C₄H₉N₅O₅S239.21Pale yellow crystalline powder, soluble in DMSO.[1]
N-(p-aminobenzoyl)-L-glutamic acid4271-30-1C₁₂H₁₄N₂O₅266.25A key intermediate providing the p-aminobenzoyl and glutamic acid moieties.
1,1,3-Trichloroacetone921-03-9C₃H₃Cl₃O161.41A three-carbon synthon that reacts with the pyrimidine to form the pteridine ring.
Sodium metabisulfite7681-57-4Na₂S₂O₅190.11Often used in the reaction mixture.

Experimental Protocol: Synthesis of Folic Acid

The following protocol is a detailed method for the synthesis of folic acid using 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Materials:

  • N-(p-aminobenzoyl)glutamic acid

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • 1,1,3-Trichloroacetone

  • Sodium metabisulfite

  • 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄) (as a solvent/catalyst)

  • Sodium hydroxide solution

  • Purified water

  • Sodium chloride solution (2N)

  • Activated carbon

  • Dilute hydrochloric acid (2N)

Procedure:

  • Reaction Setup: In a suitable reaction flask, charge the following reactants:

    • 100 g of N-(p-aminobenzoyl)glutamic acid

    • 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate

    • 160 g of 1,1,3-trichloroacetone

    • 140 g of sodium metabisulfite

    • 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF₄)[7]

  • Condensation Reaction:

    • Stir the mixture at a temperature of 20-30°C for 2 hours.[7]

    • During the reaction, maintain the pH of the system between 3.0 and 3.5 by the addition of sodium hydroxide solution.[7]

  • Isolation of Crude Folic Acid:

    • After the reaction is complete, continue stirring the mixture.

    • Filter the reaction mixture to obtain the crude folic acid.[7]

  • Purification of Folic Acid:

    • Add the crude folic acid to 4.5 L of purified water in a separate reaction flask.

    • Heat the mixture to 80-90°C with stirring.

    • Adjust the pH of the system to 8-9 using a 2N sodium chloride solution.

    • Add 15 g of activated carbon and stir for 30 minutes.

    • Perform a hot filtration to remove the activated carbon.[7]

  • Crystallization and Drying:

    • Maintain the temperature of the filtrate at 80-90°C.

    • Adjust the pH to 3.0-3.5 by adding dilute hydrochloric acid (2N).

    • Slowly cool the solution to room temperature to allow for crystallization.

    • Filter the solution to collect the folic acid crystals.

    • Dry the filter cake in a vacuum oven at 60-65°C for 5 hours.[7]

Expected Yield and Purity:

ParameterValue
Yield of pure folic acid138 g (approximately 83.2%)
HPLC Purity99.7%
Pteridine impurity content0.09%

(Data sourced from a representative synthesis protocol)[7]

Visualizing the Synthesis and Logic

Folic Acid Synthesis Workflow

The following diagram illustrates the key steps in the described folic acid synthesis protocol.

Folic_Acid_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products pyrimidine 2,4,5-Triamino-6- hydroxypyrimidine sulfate condensation Condensation Reaction (20-30°C, 2h, pH 3.0-3.5) pyrimidine->condensation paba_glu N-(p-aminobenzoyl)- L-glutamic acid paba_glu->condensation tca 1,1,3-Trichloroacetone tca->condensation filtration1 Filtration condensation->filtration1 crude_folic Crude Folic Acid filtration1->crude_folic purification Purification (pH 8-9, Activated Carbon) crystallization Crystallization (pH 3.0-3.5) purification->crystallization drying Vacuum Drying (60-65°C, 5h) crystallization->drying pure_folic Pure Folic Acid drying->pure_folic crude_folic->purification

Caption: Workflow of Folic Acid Synthesis.

Logical Relationship of Reactants to Folic Acid Structure

This diagram shows how the three main reactants contribute to the final structure of folic acid.

Folic_Acid_Structure_Buildup cluster_folic_acid Folic Acid Structure cluster_precursors Precursors folic_acid Pteridine Ring - p-Aminobenzoic Acid - Glutamic Acid pyrimidine 2,4,5-Triamino-6- hydroxypyrimidine sulfate pyrimidine->folic_acid Forms the pyrimidine part of the pteridine ring three_carbon Three-Carbon Synthon (e.g., 1,1,3-Trichloroacetone) three_carbon->folic_acid Completes the pteridine ring paba_glu N-(p-aminobenzoyl)- L-glutamic acid paba_glu->folic_acid Provides the side chain

Caption: Contribution of Precursors to Folic Acid.

Signaling Pathways Involving Folic Acid Metabolism

While the synthesis of folic acid is a chemical process, its biological significance lies in its conversion to tetrahydrofolate (THF), a key cofactor in one-carbon metabolism. The following diagram outlines the central role of THF in the synthesis of nucleotides, which are essential for DNA and RNA production.

Folic_Acid_Metabolism folic_acid Folic Acid (Synthetic) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf Serine Hydroxymethyl- transferase methylene_thf->thf dUMP dUMP methylene_thf->dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase dna_synthesis DNA Synthesis dTMP->dna_synthesis

Caption: Folic Acid in Nucleotide Synthesis.

Conclusion

The synthesis of folic acid using 2,4,5-Triamino-6-hydroxypyrimidine sulfate is a well-established industrial process. This application note provides a detailed protocol and relevant data for researchers and professionals in the field of drug development and chemical synthesis. Understanding the reaction parameters and purification steps is crucial for obtaining high-purity folic acid suitable for pharmaceutical and nutraceutical applications. The provided diagrams offer a visual representation of the synthesis workflow, the structural contributions of the precursors, and the biological importance of the final product.

References

2,4,5-Triamino-6-hydroxypyrimidine sulfate as a precursor for guanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Guanine Synthesis

Topic: 2,4,5-Triamino-6-hydroxypyrimidine Sulfate as a Precursor for Guanine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Guanine, a fundamental component of nucleic acids DNA and RNA, is a critical starting material in the synthesis of various antiviral drugs, such as ganciclovir and acyclovir.[1][2] A well-established and efficient method for synthesizing the purine core of guanine is the Traube purine synthesis.[3][4][5] This method involves the cyclization of a substituted 4,5-diaminopyrimidine to form the imidazole ring fused to the pyrimidine ring.[3][6] This document provides detailed protocols for the synthesis of guanine using 2,4,5-triamino-6-hydroxypyrimidine sulfate as the direct precursor, a key intermediate that can be readily prepared from simpler starting materials.[1][7] The protocols outlined below utilize either formamide or formic acid as the one-carbon source for the crucial ring-closure step.[1][4][8]

Chemical Synthesis Pathway

The core of the synthesis is the annulation of an imidazole ring onto the pyrimidine precursor. This is achieved by reacting the 5- and 6-amino groups of 2,4,5-triamino-6-hydroxypyrimidine with a one-carbon electrophile, such as formic acid or formamide, which cyclizes to form the guanine structure.[8][9]

Caption: Traube synthesis of Guanine from its pyrimidine precursor.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from the experimental protocols for synthesizing guanine from 2,4,5-triamino-6-hydroxypyrimidine sulfate.

ParameterProtocol 1Protocol 2Reference
Precursor 2,4,5-Triamino-6-hydroxypyrimidine sulfate2,5,6-Triaminopyrimidin-4-ol[1],[8]
Precursor Quantity 50 g10 g[1],[8]
Cyclizing Reagent Formamide90% Formic Acid[1],[8]
Reagent Quantity 250 mL60 mL[1],[8]
Temperature 170-180 °CReflux[1],[8]
Reaction Time 2 hours4-5 hours[1],[8]
Reported Yield Good Yield (not quantified)65-75%[1],[8]

Experimental Workflow

The general workflow for the synthesis involves the reaction of the precursor in the cyclizing reagent under heat, followed by isolation and purification of the final guanine product.

Caption: General experimental workflow for guanine synthesis.

Detailed Experimental Protocols

Protocol 1: Guanine Synthesis via Formamide Cyclization

This protocol is adapted from a method described for the large-scale production of guanine as a precursor for antiviral derivatives.[1]

Materials and Equipment:

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate

  • Formamide

  • 1-liter flask with condenser

  • Oil bath

  • Heating mantle or hot plate

  • Buchner funnel and filtration apparatus

  • Distilled water

  • Ethanol

Procedure:

  • Place 50 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate and 250 mL of formamide into a 1-liter flask equipped with a condenser.[1]

  • Heat the flask in an oil bath to approximately 170-180°C.[1]

  • Maintain this temperature for 2 hours to allow for the ring-closure reaction to complete.[1]

  • After 2 hours, remove the flask from the oil bath and allow it to cool to room temperature. Guanine will precipitate out of the solution upon cooling.

  • Filter the hot mixture through a Buchner funnel to collect the crude guanine precipitate.[1]

  • Wash the collected solid sequentially with cold distilled water and ethanol to remove residual formamide and other impurities.[1]

  • Dry the purified product at 80°C to obtain the final guanine product.[1]

Protocol 2: Guanine Synthesis via Formic Acid Cyclization (Traube Synthesis)

This protocol follows the classic Traube synthesis method using formic acid.[8]

Materials and Equipment:

  • 2,4,5-Triamino-6-hydroxypyrimidine (referred to as 2,5,6-triaminopyrimidin-4-ol in the source)

  • 90% Formic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Concentrated nitric acid (for purification)

  • Aqueous ammonia (for purification)

  • Charcoal (for decolorizing)

Procedure:

  • Dissolve 10 g (0.07 mol) of 2,4,5-triamino-6-hydroxypyrimidine in 60 mL of 90% formic acid in a round-bottom flask.[8]

  • Heat the solution under reflux for 4-5 hours.[8]

  • After the reflux period, evaporate the mixture to dryness, for example, using a rotary evaporator.[8]

  • For purification, dissolve the residue in concentrated nitric acid.[8]

  • Decolorize the solution with charcoal and filter.

  • Precipitate the guanine product by adding aqueous ammonia to the filtrate.[8]

  • Filter the precipitate, wash with water, and dry to yield 7-8 g (65-75%) of guanine.[8]

References

Analytical methods for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate characterization

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the analytical methodologies for the characterization of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, the active metabolite of Minoxidil, is presented in these application notes. This document provides detailed protocols for researchers, scientists, and professionals in drug development, focusing on chromatographic and spectroscopic techniques.

Chromatographic Methods for Analysis

Chromatographic techniques are essential for separating and quantifying this compound (Minoxidil Sulfate) in various matrices, including pharmaceutical formulations and biological samples.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the simultaneous determination of Minoxidil and its related substances, including its sulfate metabolite. The method provides excellent resolution, sensitivity, and accuracy for quality control and stability-indicating assays.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent, such as methanol or acetonitrile. A common composition is methanol and phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[1]

  • Flow Rate: Typically maintained at 1.0 mL/min.[2][3]

  • Detection: UV detection at a wavelength ranging from 216 nm to 250 nm.[1][2][3]

  • Injection Volume: 20 µL.[3]

  • Temperature: The column is often maintained at 30°C.[1]

  • Sample Preparation: Samples are dissolved in a suitable diluent, such as the mobile phase or methanol, to achieve a concentration within the linear range of the assay.

Quantitative Data Summary:

ParameterValueReference
Retention Time (Minoxidil)~3.9 min[1]
Linearity Range (Minoxidil)25 - 75 µg/mL[2][3]
Correlation Coefficient (R²)>0.999[2][3]
Limit of Detection (LOD)0.03 µg/mL[1]
Limit of Quantification (LOQ)0.10 µg/mL[1]
Recovery98 - 101%[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS is a highly sensitive and selective method for the simultaneous quantification of Minoxidil and its sulfate metabolite, particularly in complex biological matrices like skin layers.[4][5] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

Experimental Protocol:

  • Instrumentation: LC system coupled with a mass spectrometer with an Electrospray Ionization (ESI) interface.

  • Column: C18 column.

  • Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in acetonitrile and water.[4][5]

  • Flow Rate: 0.5 mL/min.[4][5]

  • Ionization Mode: ESI operating in positive ionization mode.[4][5]

  • Quantification: Selective Ion Monitoring (SIM) is used for quantification.

Quantitative Data Summary:

ParameterValueReference
Mass-to-Charge Ratio (m/z)210.1[4][5]
Correlation Coefficient (R²)>0.99[4][5]
Recovery from Skin Samples>70%[4][5]
Precision (CV%)<15%[4][5]

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Minoxidil Sulfate. The spectra provide detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

Quantitative Data Summary:

SpectrumCharacteristic PeaksReference
¹H NMRPeaks corresponding to methylene, methine, and hydroxyl protons can be identified and compared to reference spectra.[6]
¹³C NMRResonances for methylene and methine carbons are observed.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique for confirming the identity of Minoxidil and its derivatives.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample is typically mixed with potassium bromide (KBr) to form a pellet or analyzed as a thin film.

  • Data Acquisition: The spectrum is recorded over the range of 4000-450 cm⁻¹.

Quantitative Data Summary:

Functional GroupAbsorption Peak (cm⁻¹)Reference
N-H Stretching3451[7]
H-bonded N-H3282[7]
C-H Stretch (Aromatic/Aliphatic)2926[7]
C=N Stretching1723[7]
Aromatic C=C Stretching1543[7]
N-O Stretching1223[7]

Visualized Workflows and Pathways

Experimental Workflow for Chromatographic Analysis

chromatographic_workflow cluster_system Analytical System sample_prep Sample Preparation (Dissolution & Dilution) hplc_system HPLC/LC-MS System sample_prep->hplc_system Load Sample injection Injection separation Chromatographic Separation (C18 Column) injection->separation Mobile Phase detection Detection (UV or MS) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration & Quantification) data_acq->data_proc report Reporting data_proc->report

Caption: General workflow for HPLC/LC-MS analysis of Minoxidil Sulfate.

Simplified Signaling Pathway of Minoxidil Sulfate

signaling_pathway node_prodrug node_prodrug node_active node_active node_enzyme node_enzyme node_channel node_channel node_effect node_effect minoxidil Minoxidil (Prodrug) sult1a1 Sulfotransferase (SULT1A1) in Hair Follicle minoxidil->sult1a1 Metabolism minoxidil_sulfate Minoxidil Sulfate (Active Form) k_channel ATP-sensitive K+ Channel minoxidil_sulfate->k_channel Opens sult1a1->minoxidil_sulfate hyperpolarization Hyperpolarization k_channel->hyperpolarization Leads to vasodilation Vasodilation hyperpolarization->vasodilation Causes hair_growth Hair Growth Promotion vasodilation->hair_growth Contributes to

References

Application Note and Protocol: HPLC Method for Purity Analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Triamino-6-hydroxypyrimidine sulfate is a crucial intermediate in the synthesis of several pharmaceuticals, including the antiviral drug acyclovir and the essential vitamin folic acid[1]. The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed high-performance liquid chromatography (HPLC) method for the quantitative determination of the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

The presented method utilizes a reversed-phase C18 column with a UV detector and employs an internal standard for accurate quantification[1]. Due to the highly polar nature of 2,4,5-triamino-6-hydroxypyrimidine sulfate, an ion-pair reagent is incorporated into the mobile phase to achieve adequate retention on the nonpolar stationary phase[1]. This method is demonstrated to be accurate, reliable, and reproducible for quality control and purity assessment[1].

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis.

2.1. Materials and Reagents

  • 2,4,5-Triamino-6-hydroxypyrimidine sulfate (reference standard and sample)

  • p-Aminobenzenesulfonic acid (Internal Standard, IS)

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

  • Phosphoric acid (H₃PO₄), analytical grade

  • Sodium heptanesulfonate, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade or deionized

2.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis Detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterSpecification
Column C18, 5 µm particle size, 4.6 mm x 250 mm (or equivalent)
Mobile Phase H₃PO₄-KH₂PO₄ buffer (pH 3.9) - Methanol containing 10 mmol/L Sodium heptanesulfonate (exact ratio to be optimized)
pH of Aqueous Phase 3.4 - 4.4 (Optimally 3.9)
Ion-Pair Reagent 10 mmol/L Sodium heptanesulfonate
Detection Wavelength To be determined based on UV-Vis spectrum of the analyte (typically around 254 nm or 280 nm)
Flow Rate 1.0 mL/min (typical, may require optimization)
Injection Volume 10 µL (typical, may require optimization)
Column Temperature Ambient or controlled at 25 °C
Run Time Sufficient to allow for the elution of all components, including the internal standard.

2.4. Preparation of Solutions

  • Buffer Preparation (Aqueous Phase):

    • Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water.

    • Add 10 mmol/L of sodium heptanesulfonate.

    • Adjust the pH to 3.9 using diluted phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared aqueous buffer with methanol in the desired ratio (e.g., 90:10 v/v, this may need optimization for best separation).

    • Degas the mobile phase before use.

  • Internal Standard (IS) Stock Solution:

    • Accurately weigh a suitable amount of p-aminobenzenesulfonic acid and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Standard Solution Preparation:

    • Accurately weigh a known amount of 2,4,5-triamino-6-hydroxypyrimidine sulfate reference standard.

    • Dissolve it in a specific volume of mobile phase containing a known concentration of the internal standard to create a series of calibration standards.

  • Sample Solution Preparation:

    • Accurately weigh a sample of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

    • Dissolve it in the same manner as the standard solution, using the same internal standard concentration.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

2.5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in sequence, starting from the lowest concentration, to construct a calibration curve.

  • Inject the prepared sample solutions.

  • After all injections are complete, flush the column with a high percentage of organic solvent (e.g., methanol) to remove any strongly retained compounds.

2.6. Data Analysis

  • Identify the peaks corresponding to 2,4,5-triamino-6-hydroxypyrimidine sulfate and the internal standard (p-aminobenzenesulfonic acid) in the chromatograms.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample injection.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the reference standard.

  • Determine the concentration of 2,4,5-triamino-6-hydroxypyrimidine sulfate in the sample by interpolating its peak area ratio from the calibration curve.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (Concentration from calibration curve / Theoretical concentration of the sample) x 100

Data Presentation

The following table summarizes the expected performance and results of the method based on available data.

ParameterValue
Average Purity of a Commercial Sample 93.42%[1]
Relative Average Deviation (n=3) 1.13%[1]
Recovery Rate Reported as accurate and reliable[1]
Precision Reported as high[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

HPLC_Workflow start Start prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions start->prep_solutions hplc_setup Equilibrate HPLC System with Mobile Phase prep_solutions->hplc_setup calibration Inject Standard Solutions to Build Calibration Curve hplc_setup->calibration sample_analysis Inject Sample Solution(s) calibration->sample_analysis data_acquisition Acquire Chromatographic Data sample_analysis->data_acquisition data_analysis Calculate Peak Area Ratios (Analyte / Internal Standard) data_acquisition->data_analysis quantification Determine Sample Concentration from Calibration Curve data_analysis->quantification purity_calc Calculate Purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate quantification->purity_calc end_node End purity_calc->end_node

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method provides a robust and reliable approach for determining the purity of 2,4,5-triamino-6-hydroxypyrimidine sulfate. The use of an internal standard and an ion-pair reagent addresses the analytical challenges associated with this compound, ensuring accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of this important pharmaceutical intermediate.

References

Application Notes and Protocols for Condensation Reactions with 1,2-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key condensation reactions involving 1,2-dicarbonyl compounds. These reactions are fundamental in synthetic chemistry for the construction of diverse heterocyclic and carbocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development.

Synthesis of Quinoxaline Derivatives via Condensation of 1,2-Dicarbonyls with 1,2-Diamines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] A common and efficient method for their synthesis is the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine.[3][4] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, and using a variety of catalysts to improve yields and reaction times.[1][5]

Experimental Protocols

Protocol 1.1: Conventional Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine using conventional heating in ethanol.

  • Materials:

    • Benzil (1 mmol, 210 mg)

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Ethanol (10 mL)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve benzil (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (10 mL).

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

    • Heat the mixture to reflux and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 1.2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

This protocol utilizes microwave irradiation to accelerate the synthesis of quinoxaline derivatives, often leading to higher yields in shorter reaction times.[5]

  • Materials:

    • 1,2-Dicarbonyl compound (e.g., benzil, 1 mmol)

    • 1,2-Diamine (e.g., o-phenylenediamine, 1 mmol)

    • Ethanol/Water (1:1, 1 mL)

    • Iodine (5 mol%)

    • Microwave reactor vial

    • CEM microwave reactor

  • Procedure:

    • In a microwave reactor vial, combine the 1,2-dicarbonyl compound (1 mmol) and the 1,2-diamine (1 mmol) in 1 mL of a 1:1 ethanol/water mixture.[5]

    • Add a catalytic amount of iodine (5 mol%).[5]

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 50 °C with a power level of 300 W for the time specified in Table 1.[5]

    • Monitor the reaction by TLC.

    • After completion, cool the vial to room temperature.

    • Add dichloromethane (10 mL) to the reaction mixture.

    • Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) and brine (2 mL).[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[5]

Quantitative Data
Entry1,2-Dicarbonyl Compound1,2-DiamineMethodCatalystTimeYield (%)Reference
1Benzilo-PhenylenediamineReflux in EthanolNone35 min90[1]
2Benzilo-PhenylenediamineMicrowaveIodine (5 mol%)2.5 min94[5]
39,10-Phenanthrenequinoneo-PhenylenediamineMicrowaveIodine (5 mol%)3.0 min92[5]
4Benzil4,5-Dimethyl-1,2-phenylenediamineMicrowaveIodine (5 mol%)2.0 min95[5]
5Anisoino-PhenylenediamineMicrowaveIodine (5 mol%)3.5 min90[5]

Hinsberg Thiophene Synthesis

The Hinsberg synthesis is a classic method for the preparation of thiophene derivatives involving the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[2][3] This reaction proceeds through a Stobbe-type condensation mechanism.[3]

Experimental Protocol

Protocol 2.1: Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic Acid

This protocol details the synthesis of 3,4-diphenylthiophene-2,5-dicarboxylic acid from benzil and diethyl thiodiacetate.

  • Materials:

    • Benzil (1 mmol)

    • Diethyl thiodiacetate (1.2 mmol)

    • Sodium metal (3.6 mmol)

    • Absolute Ethanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a round-bottom flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (3.6 mmol) in absolute ethanol.

    • To the sodium ethoxide solution, add diethyl thiodiacetate (1.2 mmol) followed by benzil (1 mmol).

    • Stir the reaction mixture at 40°C for 72 hours.[1]

    • After the reaction is complete, acidify the mixture with aqueous acid to precipitate the crude ester product.

    • Hydrolyze the crude ester by heating with aqueous acid to obtain 3,4-diphenylthiophene-2,5-dicarboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Quantitative Data
1,2-Dicarbonyl CompoundReagentBaseTemperature (°C)Time (h)Yield (%)Reference
BenzilDiethyl thiodiacetateSodium Ethoxide407288[1]

Synthesis of Cyclopentadienone Derivatives

The condensation of 1,2-dicarbonyl compounds with compounds containing two active methylene groups, such as dibenzyl ketone, provides a route to highly substituted cyclopentadienone derivatives.

Experimental Protocol

Protocol 3.1: Synthesis of Tetraphenylcyclopentadienone

This protocol describes the synthesis of tetraphenylcyclopentadienone from benzil and dibenzyl ketone.

  • Materials:

    • Benzil (0.7 g)

    • Dibenzyl ketone (0.7 g)

    • Absolute Ethanol (5 mL)

    • Potassium hydroxide (catalyst)

    • Round-bottom flask (50 mL)

    • Reflux condenser

    • Heating source (steam bath, water bath, or sand bath)

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzil (0.7 g), dibenzyl ketone (0.7 g), and absolute ethanol (5 mL).

    • Add a catalytic amount of potassium hydroxide.

    • Attach a reflux condenser and heat the mixture until the solids dissolve.

    • Continue heating at reflux for 15 minutes.

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purple crystals of tetraphenylcyclopentadienone by vacuum filtration.

    • Wash the crystals with cold 95% ethanol.

Quantitative Data

Note: Specific yield data for this exact protocol was not found in the provided search results. Yields for aldol-type condensations are typically high but can vary based on reaction scale and purity of reagents.

Visualizations

Experimental Workflows

experimental_workflow_quinoxaline cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification dicarbonyl 1,2-Dicarbonyl Compound mix Mix in Solvent (e.g., Ethanol) dicarbonyl->mix diamine 1,2-Diamine diamine->mix react React (Heat or Microwave) mix->react cool Cool to RT react->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Quinoxaline Derivative recrystallize->product experimental_workflow_thiophene cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification benzil Benzil condense Condensation (40°C, 72h) benzil->condense thiodiacetate Diethyl Thiodiacetate thiodiacetate->condense base Base (Sodium Ethoxide) base->condense acidify Acidify condense->acidify hydrolyze Hydrolyze acidify->hydrolyze isolate Isolate Product hydrolyze->isolate product 3,4-Diphenylthiophene- 2,5-dicarboxylic Acid isolate->product signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K inhibit Quinoxaline->Akt inhibit Quinoxaline->mTOR inhibit Quinoxaline->Raf inhibit Quinoxaline->MEK inhibit Quinoxaline->ERK inhibit

References

Application Notes and Protocols: Triaminopyrimidines as Allosteric Inhibitors of Caspase-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, a key cysteine protease, plays a central role in the innate immune response. Its activation within multi-protein complexes known as inflammasomes, such as the well-characterized NLRP3 inflammasome, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of caspase-1 activity is implicated in a host of inflammatory diseases, making it a prime therapeutic target. A novel class of triaminopyrimidine-based compounds has emerged as potent, reversible, and non-competitive allosteric inhibitors of caspase-1. These application notes provide a comprehensive overview of their mechanism, quantitative data on their inhibitory activity, and detailed protocols for their evaluation.

Mechanism of Action: Allosteric Inhibition of Caspase-1

Triaminopyrimidine derivatives inhibit caspase-1 through a non-competitive, allosteric mechanism.[1][2] Unlike competitive inhibitors that bind to the active site, these compounds bind to a distinct allosteric pocket at the dimer interface of the enzyme.[1] This binding event induces a conformational change that alters the active site, thereby preventing substrate cleavage without directly competing with the substrate.[2] This mode of inhibition offers potential advantages in terms of selectivity and reduced off-target effects compared to active-site directed inhibitors.

Signaling Pathway of Caspase-1 Activation and Inhibition by Triaminopyrimidines

The following diagram illustrates the canonical NLRP3 inflammasome pathway leading to caspase-1 activation and the subsequent inflammatory cascade. It also highlights the point of intervention for triaminopyrimidine inhibitors.

Caspase1_Pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs_DAMPs PAMPs / DAMPs (e.g., LPS, Nigericin) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (e.g., K+ efflux) NFkB NF-κB Activation TLR4->NFkB pro_IL1b_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->pro_IL1b_NLRP3 pro_IL1b Pro-IL-1β pro_IL1b_NLRP3->pro_IL1b NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 Autocleavage active_caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 active_caspase1->pro_IL18 Cleavage GSDMD Gasdermin D active_caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b inflammation Inflammation IL1b->inflammation IL18 Mature IL-18 pro_IL18->IL18 IL18->inflammation GSDMD_N GSDMD N-terminus (pore formation) GSDMD->GSDMD_N pyroptosis Pyroptosis GSDMD_N->pyroptosis inhibitor Triaminopyrimidine Inhibitor inhibitor->active_caspase1 Allosteric Inhibition

Caption: Caspase-1 activation pathway and point of allosteric inhibition.

Data Presentation: Inhibitory Potency of Triaminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activity of a selection of triaminopyrimidine compounds against human caspase-1. The IC50 values were determined using a fluorescence-based enzymatic assay.[1]

Table 1: Structure-Activity Relationship of Methylene- and Ethylene-Linked Aryl Triaminopyrimidines

Compound IDLinkerAryl SubstituentIC50 (nM) vs. Caspase-1
CK-1-41EthylenePhenyl31
AE-2-48Ethylene4-Trifluoromethylphenyl13
AE-2-21Methyleneo-Tolyl18
AE-1-75Ethylene4-Tolyl87 ± 9
AE-2-7Methylene4-Tolyl100 ± 16
AE-1-37Ethylene3-Methoxyphenyl108 ± 13
CK-1-29Methylene3-Methoxyphenyl>200

Table 2: Inhibitory Activity of N-Alkylpiperazine Triaminopyrimidine Derivatives

Compound IDN-Alkyl SubstituentIC50 (nM) vs. Caspase-1
Compound AMethylcyclopentyl40 ± 7
Compound BEthoxyethyl43 ± 3

Table 3: Selectivity Profile of Triaminopyrimidine CK-1-41

While comprehensive selectivity data for all analogs is not available, the lead compound CK-1-41 has been shown to be a potent inhibitor of inflammatory caspases.[2]

CaspaseRelative Potency
Caspase-1+++
Caspase-4+++
Caspase-5+++

(+++ indicates high potency)

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the inhibitory activity of triaminopyrimidine compounds against caspase-1, both in a biochemical assay and in a cell-based model.

Experimental Workflow Overview

Workflow cluster_workflow Experimental Workflow start Start biochemical Biochemical Assay: In Vitro Caspase-1 Inhibition start->biochemical cell_based Cell-Based Assay: Inhibition of IL-1β Release start->cell_based data_analysis Data Analysis and IC50 Determination biochemical->data_analysis cell_based->data_analysis end End data_analysis->end

Caption: General workflow for testing triaminopyrimidine inhibitors.

Protocol 1: In Vitro Fluorescence-Based Caspase-1 Inhibition Assay

This protocol is adapted from the methodology used to characterize the triaminopyrimidine derivatives presented in the data tables.[1]

1. Materials and Reagents:

  • Recombinant human caspase-1

  • Triaminopyrimidine inhibitor stock solutions (in DMSO)

  • Assay Buffer: 50 mM HEPES, 10 mM NaCl, 0.5% CHAPS, 10% glycerol, 1 mM EDTA, pH 7.4

  • Dithiothreitol (DTT)

  • Caspase-1 substrate: Ac-WEHD-AFC (7-amino-4-trifluoromethylcoumarin)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

2. Assay Procedure:

  • Prepare the complete assay buffer containing 100 µM DTT.

  • Activate caspase-1 by incubating it in the complete assay buffer.

  • Prepare serial dilutions of the triaminopyrimidine inhibitors in the assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • In a 96-well plate, add 50 µL of the diluted inhibitors or controls.

  • Add 25 µL of activated caspase-1 to each well to a final concentration of 5 nM.

  • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the caspase-1 substrate Ac-WEHD-AFC to each well.

  • Immediately begin monitoring the fluorescence intensity every minute for 60-90 minutes at room temperature.

3. Data Analysis:

  • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent activity for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model to determine the IC50 value.

Protocol 2: Cell-Based Assay for Caspase-1 Inhibition in THP-1 Monocytes

This protocol describes a method to assess the ability of triaminopyrimidine compounds to inhibit caspase-1 activity in a cellular context by measuring the release of IL-1β from stimulated human monocytes.

1. Materials and Reagents:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Triaminopyrimidine inhibitor stock solutions (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

2. Assay Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1-2 x 10^6 cells/well.

  • (Optional) Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (e.g., 5 ng/mL) for 48 hours. Remove the PMA-containing medium and allow the cells to rest for 24 hours.

  • Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.[3][4]

  • Pre-incubate the primed cells with various concentrations of the triaminopyrimidine inhibitors or vehicle control (DMSO) for 1 hour.

  • Activate the NLRP3 inflammasome and caspase-1 by adding a second stimulus, such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 30-60 minutes.[3][4]

  • Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell culture supernatants.

  • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

  • Generate a standard curve for the IL-1β ELISA.

  • Calculate the concentration of IL-1β in each sample.

  • Determine the percent inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated, stimulated control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.

Conclusion

The triaminopyrimidine scaffold represents a promising class of allosteric caspase-1 inhibitors with potent activity in the nanomolar range. The provided data and protocols offer a robust framework for researchers to further investigate these compounds and their therapeutic potential in treating inflammatory diseases. The allosteric mechanism of these inhibitors may provide a path to developing highly selective and effective anti-inflammatory agents.

References

Application Notes and Protocols: Catalytic Hydrogenation for the Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

2,4,5-Triamino-6-hydroxypyrimidine (TAHP) is a pivotal intermediate in the pharmaceutical industry, primarily utilized in the synthesis of the antiviral medication acyclovir and the essential B vitamin, folic acid. The efficiency of the synthesis and the purity of TAHP are critical factors that influence the overall yield and cost-effectiveness of these vital therapeutic agents. The catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) stands out as a superior and widely adopted method for TAHP production. This approach presents considerable advantages over traditional reduction methods, such as those employing sodium sulfide or iron powder, by offering a cleaner reaction, higher product yields, and a more environmentally sustainable process.

Reaction Principle

The core of this synthetic route is the selective reduction of a nitroso group (-NO) to a primary amino group (-NH2) at the 5-position of the pyrimidine ring. This transformation is achieved using molecular hydrogen (H₂) as the reducing agent in the presence of a heterogeneous noble metal catalyst.

The balanced chemical equation for this reaction is:

2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) + 2H₂ --(Catalyst)--> 2,4,5-triamino-6-hydroxypyrimidine (TAHP) + 2H₂O

Key Experimental Considerations

  • Catalyst Selection : The choice of catalyst is crucial for the success of the hydrogenation. Noble metal catalysts, particularly palladium on carbon (Pd/C) and platinum on carbon (Pt/C), have demonstrated high efficacy for this reduction. The specific catalyst and its loading can affect the reaction rate and selectivity.

  • Reaction Medium and pH Control : The hydrogenation is typically performed in an aqueous medium. A significant process improvement involves conducting the reaction in an acidic, neutral, or weakly alkaline environment (pH below 9).[1] This is in contrast to older methods that used strongly alkaline conditions to dissolve the starting material. The improved pH control prevents the leaching of the noble metal catalyst into the solution, which can occur at high pH, and simplifies the subsequent product isolation steps.[2]

  • Temperature and Pressure Optimization : To achieve practical reaction rates, the hydrogenation is carried out at elevated temperatures, generally ranging from 50°C to 150°C, and under hydrogen pressures of 3 to 150 bar.[1][3] The optimization of these parameters is essential; while higher temperatures and pressures can accelerate the reaction, they must be carefully controlled to minimize potential side reactions and to ensure operational safety.

  • Post-Reaction Work-up : Following the completion of the hydrogenation, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is added to dissolve the TAHP product.[1] This step facilitates the removal of the solid catalyst via filtration. The resulting filtrate, containing the soluble TAHP, is then acidified, typically with sulfuric acid, to precipitate the product as its more stable sulfate salt.

Data Presentation

Table 1: Comparative Summary of Reaction Conditions for Catalytic Hydrogenation of DAHNP

ParameterProtocol Example 1Protocol Example 2Protocol Example 3Protocol Example 4
Starting Material (DAHNP) 279 g279 g46.5 kg279.2 g
Catalyst 5 g of 1% Pd/C5 g of 1% Pd/C1.5 kg of 2.5% Pd/C5 g of wt Pd/C
Solvent 650 mL of water650 mL of water57.6 L of water650 mL of water
Temperature up to 80°C20-25°Cup to 50°C95-100°C
Hydrogen Pressure 21 barNot specified5 bar15-20 bar
Base Addition (during hydrogenation) 158.4 g of 50% NaOH158.4 g of 50% NaOH26.5 kg of 50% NaOHNot Applicable
Reaction Time 30 minutes (for base addition)2 hours (for base addition)30 minutes (for base addition)30 minutes (post H₂ uptake)
Post-reaction pH Not specifiedNot specifiedAcidified with H₂SO₄Adjusted to pH 12 with NaOH
Final Product Form Not specifiedNot specifiedSulfate saltNot specified
Reported Yield 96.6%97.1%97.9%Not specified
Reference U.S. Patent 4,948,890U.S. Patent 4,948,890U.S. Patent 4,948,890EP0444266B1

Disclaimer: The data presented in this table are derived from patent literature and are intended for illustrative and comparative purposes. Actual experimental outcomes may vary.

Experimental Protocols

Protocol: Catalytic Hydrogenation of DAHNP under Neutral to Acidic Conditions

This protocol is adapted from improved methodologies that mitigate catalyst leaching by avoiding the use of strong bases during the hydrogenation step.[2][3]

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

  • Palladium on carbon (e.g., 5% Pd/C)

  • Deionized water

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50% w/v)

  • Aqueous sulfuric acid (H₂SO₄)

  • High-purity hydrogen gas

  • Inert gas (e.g., nitrogen)

Equipment:

  • A high-pressure autoclave equipped with a mechanical stirrer, gas inlet/outlet, and temperature and pressure controls

  • Filtration assembly (e.g., Buchner funnel or filter press)

  • pH meter

  • Vacuum drying oven

Procedure:

  • Reactor Charging : Suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) in deionized water within the high-pressure autoclave. The concentration of the suspension can be in the range of 0.4 to 3.0 mol/L.[1][3]

  • Catalyst Addition : Add the palladium on carbon catalyst to the suspension. The catalyst loading is typically between 0.02 and 0.2 grams of palladium metal per mole of DAHNP.[3]

  • Inerting the Reactor : Securely seal the autoclave and purge the system multiple times with nitrogen gas to eliminate any residual oxygen.

  • Hydrogenation Reaction : Pressurize the autoclave with hydrogen gas to the desired pressure, typically between 10 and 60 bar.[1][3] With vigorous stirring, heat the mixture to the target temperature, generally between 70°C and 120°C.[1][3]

  • Reaction Monitoring : Continuously monitor the hydrogen uptake by the reaction. The reaction is deemed complete when the consumption of hydrogen ceases.

  • Cooling and Depressurization : Upon completion, terminate the heating and allow the autoclave to cool to ambient temperature. Carefully and safely vent the excess hydrogen pressure.

  • Product Solubilization : To the resulting reaction mixture, add an aqueous solution of sodium hydroxide to dissolve the 2,4,5-triamino-6-hydroxypyrimidine (TAHP) product. The amount of base should be approximately 0.9 to 1.2 moles of NaOH per mole of the initial DAHNP, which will raise the pH to around 12.[1]

  • Catalyst Removal : Filter the alkaline solution to separate the solid Pd/C catalyst.

  • Product Precipitation : Transfer the filtrate into a receiving vessel that contains a stoichiometric amount of aqueous sulfuric acid. The acidification will cause the TAHP to precipitate as its more stable sulfate salt. Adjust the final pH to a range of 2-4 to ensure maximum precipitation.

  • Isolation and Drying : Collect the precipitated 2,4,5-triamino-6-hydroxypyrimidine sulfate by filtration. Wash the solid product with cold deionized water and dry it in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Product Isolation start Start charge_reactor Charge Autoclave with DAHNP and Water start->charge_reactor add_catalyst Add Pd/C Catalyst charge_reactor->add_catalyst seal_purge Seal and Purge with Nitrogen add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H₂ Uptake heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent Reaction Complete add_base Add NaOH Solution to Dissolve Product cool_vent->add_base filter_catalyst Filter to Remove Catalyst add_base->filter_catalyst precipitate Precipitate with H₂SO₄ filter_catalyst->precipitate isolate_dry Isolate and Dry Product precipitate->isolate_dry end End Product: TAHP Sulfate isolate_dry->end

Caption: Workflow for the synthesis of 2,4,5-triamino-6-hydroxypyrimidine sulfate.

References

Application Notes and Protocols for 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS No. 1603-02-7), also known as 2,5,6-Triamino-4-pyrimidinol sulfate (TRAP), as a precursor in oxidative hair dye formulations. This document outlines its chemical and physical properties, a plausible synthesis protocol, formulation guidelines, and detailed experimental protocols for performance and safety evaluation.

Chemical and Physical Properties

This compound is a synthetic ingredient used as an oxidation hair colorant in permanent hair dyes.[1] It is a precursor that, when mixed with a developer and coupler, undergoes a chemical reaction to form larger color molecules within the hair shaft.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
INCI Name 2,5,6-Triamino-4-pyrimidinol sulfate[4]
CAS Number 1603-02-7[4]
EINECS Number 216-500-9[4]
Molecular Formula C₄H₇N₅O ⋅ H₂SO₄[4]
Molecular Weight 239.21 g/mol [4][5]
Physical Form Off-white to yellow or beige, odorless powder[4]
Melting Point >300 °C[5]
Solubility Water: > 0.2%; DMSO: < 0.1%; Ethanol: < 0.1%[4]
Log P (ACD) -0.88 ± 0.39 (free base)[4]

Synthesis Protocol

2.1 Materials and Equipment

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)

  • Palladium on carbon catalyst (5% or 10%)

  • Deionized water

  • Sulfuric acid (H₂SO₄), 2M solution

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Reaction vessel with stirrer and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

  • Drying oven

2.2 Synthesis Procedure

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in deionized water. The ratio of water to the starting material should be approximately 10:1 (v/w).

  • Catalyst Addition: Add the palladium on carbon catalyst to the suspension. The catalyst loading is typically 1-2% by weight relative to the starting material.

  • Hydrogenation: Transfer the suspension to a hydrogenation apparatus. Pressurize the vessel with hydrogen gas to 5-10 bar. Heat the mixture to 90-115°C with vigorous stirring. The reaction is typically complete within 1-3 hours, indicated by the cessation of hydrogen uptake.

  • Catalyst Removal: Cool the reaction mixture to approximately 70°C. Filter the hot solution to remove the palladium on carbon catalyst. It is crucial to perform this step in the absence of air to prevent oxidation of the product.

  • Precipitation of the Sulfate Salt: Transfer the filtrate to a clean vessel. Slowly add 2M sulfuric acid while stirring to adjust the pH to between 1 and 2.

  • Crystallization and Isolation: Cool the acidified solution to 0-10°C to induce crystallization of the 2,4,5-triamino-6-hydroxypyrimidine sulfate.

  • Washing and Drying: Collect the precipitate by filtration and wash with cold deionized water and then with ethanol. Dry the product in a vacuum oven at 80°C to a constant weight.

Hair Dye Formulation Protocol

This compound is used as a primary intermediate (developer) in oxidative hair dye formulations. These formulations are typically two-component systems that are mixed immediately before application.

3.1 Component A: Dye Cream (Example Formulation) This component contains the dye precursors (developer and coupler) in an alkaline cream base.

Table 2: Example Formulation for a Dye Cream (Component A)

IngredientFunctionConcentration (% w/w)
Deionized Water Solventq.s. to 100
Cetearyl Alcohol Thickener, Emollient15.0 - 25.0
Ammonia (25% aq.) Alkalizing Agent5.0 - 10.0
Propylene Glycol Solvent, Humectant2.0 - 5.0
Sodium Laureth Sulfate Surfactant1.0 - 3.0
This compound Developer (Precursor) Up to 0.5% (on-head)
Resorcinol Coupler0.1 - 1.0
m-Aminophenol Coupler0.1 - 1.0
Sodium Sulfite Antioxidant0.1 - 0.5
EDTA Chelating Agent0.1 - 0.2
Fragrance FragranceAs desired

3.2 Component B: Developer Cream This component contains the oxidizing agent.

Table 3: Example Formulation for a Developer Cream (Component B)

IngredientFunctionConcentration (% w/w)
Deionized Water Solventq.s. to 100
Hydrogen Peroxide (35%) Oxidizing Agent17.1 (for 6% or 20 vol.)
Cetearyl Alcohol Thickener, Emollient2.0 - 4.0
Ceteareth-20 Emulsifier1.0 - 2.0
Paraffinum Liquidum Emollient0.5 - 1.5
Phosphoric Acid pH Adjuster0.1 - 0.3
Sodium Stannate Stabilizer0.01 - 0.05

3.3 Formulation Procedure

  • Preparation of Component A (Dye Cream):

    • Heat the deionized water to 70-80°C.

    • Disperse the cetearyl alcohol and other oil-phase ingredients and heat until melted and uniform.

    • In a separate vessel, dissolve the water-soluble components, including the this compound, couplers, sodium sulfite, and EDTA in the heated water.

    • Slowly add the oil phase to the water phase with continuous homogenization to form an emulsion.

    • Cool the emulsion to below 40°C.

    • Add the ammonia, fragrance, and any other heat-sensitive ingredients and mix until uniform.

  • Preparation of Component B (Developer Cream):

    • Follow a similar emulsification process as for Component A, adding the hydrogen peroxide and stabilizers to the cooled emulsion.

  • Mixing for Application:

    • Immediately before use, mix Component A and Component B in a 1:1 or 1:2 ratio, as specified by the product instructions.[4]

Experimental Protocols

4.1 Performance Evaluation

4.1.1 Color Fastness to Washing This protocol assesses the durability of the hair color after repeated washing.

  • Materials: Hair tresses (bleached or virgin), the prepared hair dye formulation, a standard shampoo, a spectrophotometer or colorimeter, and a controlled washing apparatus.

  • Procedure:

    • Dye the hair tresses with the prepared formulation according to standard procedures (e.g., 30-minute application time, followed by rinsing and drying).

    • Measure the initial color of the dyed tresses using a spectrophotometer (Lab* values).

    • Subject the tresses to a series of standardized washing cycles. A typical cycle involves washing with a standard shampoo solution for a set time (e.g., 2 minutes) at a controlled temperature (e.g., 40°C), followed by rinsing and drying.

    • Measure the color of the tresses after a specified number of wash cycles (e.g., 5, 10, and 20 cycles).

    • Calculate the total color change (ΔE) at each interval using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

    • The results can be compared to a control formulation or a benchmark product.

4.1.2 Color Fastness to Light (UV Stability) This protocol evaluates the stability of the hair color when exposed to UV radiation.

  • Materials: Dyed hair tresses, a UV light exposure chamber (e.g., Xenon arc lamp), and a spectrophotometer.

  • Procedure:

    • Measure the initial color of the dyed hair tresses.

    • Expose the tresses to a controlled dose of UV radiation in the exposure chamber, simulating a specific duration of sun exposure.

    • Measure the color of the tresses after exposure.

    • Calculate the total color change (ΔE*) to determine the effect of UV light on color stability.

Table 4: Template for Reporting Quantitative Performance Data

Performance MetricFormulation with TRAPControl Formulation
Initial Color (Lab)
ΔE after 5 washes
ΔE after 10 washes
ΔE after 20 washes
ΔE after UV exposure*

4.2 Safety Evaluation

4.2.1 Skin Sensitization: Patch Test Protocol A patch test should be conducted before each application of the hair dye to check for potential allergic reactions.[6][8][11][12]

  • Materials: The final mixed hair dye formulation, cotton swabs, and mild soap and water.

  • Procedure:

    • Select a small, discreet area of skin for the test, such as behind the ear or on the inner elbow.

    • Clean the area with mild soap and water and pat dry.

    • Using a cotton swab, apply a small amount of the mixed hair dye to the test area (approximately 1-2 cm²).

    • Allow the dye to dry and leave it undisturbed for 48 hours. Do not wash, cover, or touch the area during this period.

    • After 48 hours, examine the test area for any signs of an allergic reaction, such as redness, itching, swelling, or blistering.

    • If any reaction occurs, the product should not be used. If there is no reaction, it is generally safe to proceed with the full hair application.

Table 5: Summary of Toxicological Data for this compound

EndpointResultReference
Acute Oral Toxicity (Rat) LD₅₀ > 2000 mg/kg bw[4]
Acute Dermal Toxicity (Rat) LD₅₀ > 2000 mg/kg bw[4]
Skin Irritation (Rabbit) Not irritating[4]
Eye Irritation (Rabbit) Not irritating[4]
Skin Sensitization Potential for skin sensitization cannot be excluded[4]
Mutagenicity/Genotoxicity Not considered mutagenic/genotoxic in vivoSCCS/1561/15

Diagrams

5.1 Signaling Pathway: Oxidative Hair Dyeing Mechanism

OxidativeHairDyeing cluster_outside Outside Hair Shaft cluster_inside Inside Hair Shaft (Cortex) Precursors Dye Precursors (e.g., 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate) Penetration Penetration of Small Molecules Precursors->Penetration Couplers Couplers (e.g., Resorcinol) Couplers->Penetration AlkalizingAgent Alkalizing Agent (e.g., Ammonia) OxidizingAgent Oxidizing Agent (e.g., Hydrogen Peroxide) OxidizingAgent->Penetration Oxidation Oxidation of Precursor Penetration->Oxidation Intermediate Reactive Intermediate (Quinonediimine) Oxidation->Intermediate Forms Coupling Coupling Reaction Intermediate->Coupling LargeMolecule Large, Colored Molecule Coupling->LargeMolecule Forms Trapped Color Molecule Trapped in Cortex LargeMolecule->Trapped

Caption: Oxidative hair dyeing mechanism.

5.2 Experimental Workflow: Hair Dye Formulation Development

HairDyeWorkflow IngredientSourcing 2. Ingredient Sourcing & Synthesis (2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate) FormulationDev 3. Formulation Development (Prototype Batches) IngredientSourcing->FormulationDev PerformanceTesting 4. Performance Testing (Color Fastness, Stability) FormulationDev->PerformanceTesting SafetyTesting 5. Safety & Toxicological Assessment PerformanceTesting->SafetyTesting SafetyTesting->FormulationDev Reformulate if needed ScaleUp 6. Scale-Up & GMP Manufacturing SafetyTesting->ScaleUp Regulatory 7. Regulatory Compliance & Dossier Preparation ScaleUp->Regulatory Launch 8. Product Launch Regulatory->Launch Feedback Post-Market Surveillance Launch->Feedback Concept Concept Feedback->Concept New Product Cycle

Caption: Hair dye development workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic pathway involves a two-step process. The first step is the reduction of a 5-nitroso-2,6-diamino-4-pyrimidinol precursor to form 2,5,6-triaminopyrimidin-4-ol. The second step is the selective sulfation of the hydroxyl group of this intermediate to yield the final product.

Q2: Which reduction method is recommended for the 5-nitroso precursor to maximize yield and purity?

A2: Catalytic hydrogenation is the preferred method for reducing the 5-nitroso group. It offers high yields (often exceeding 95%) and produces a cleaner product compared to older methods like using sodium dithionite or metal dusts (e.g., zinc), which can introduce impurities that are difficult to remove.[1]

Q3: What are the most critical parameters to control during the catalytic hydrogenation step?

A3: The critical parameters for successful catalytic hydrogenation include catalyst selection and loading, hydrogen pressure, reaction temperature, solvent choice, and agitation. Inadequate control of these parameters can lead to incomplete reaction or the formation of side products.

Q4: What challenges are commonly encountered during the sulfation of 2,5,6-triaminopyrimidin-4-ol?

A4: The primary challenges in the sulfation step include achieving regioselectivity for the hydroxyl group over the amino groups, preventing side reactions like polysulfation or degradation, and purifying the final product from the sulfating agent and byproducts. The choice of sulfating agent is crucial in mitigating these challenges.

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the reduction and sulfation steps can be effectively monitored using High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).[2][3] These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product.

Q6: What is the typical purity of commercially available this compound?

A6: Commercially available this compound typically has a purity of 95% or higher.[4] For certain applications, a purity of >98% may be required.[5]

Troubleshooting Guides

Part 1: Reduction of 5-Nitroso-2,6-diamino-4-pyrimidinol
Problem Potential Cause Troubleshooting Steps
Low or No Conversion of Starting Material 1. Inactive Catalyst: The catalyst (e.g., Pd/C) may be old, poisoned, or improperly handled.[6] 2. Insufficient Hydrogen Pressure: For catalytic hydrogenation, atmospheric pressure may not be sufficient.[6] 3. Poor Solubility of Starting Material: The nitroso-pyrimidine may not be adequately dissolved in the chosen solvent. 4. Low Reaction Temperature: The activation energy for the reduction may not be met at the current temperature.[2]1. Use a fresh batch of catalyst. Increase catalyst loading incrementally. Ensure proper handling, especially for pyrophoric catalysts like Raney Nickel.[6] 2. Increase hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. 3. Use a co-solvent system (e.g., water/ethanol) or a different solvent to improve solubility. 4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products (e.g., hydroxylamines, azoxy compounds) 1. Incomplete Reduction: Insufficient reducing agent or reaction time can lead to the accumulation of intermediates.[2] 2. Over-reduction: In some cases, other functional groups on the molecule could be susceptible to reduction. 3. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to incomplete reduction.[6]1. Ensure a sufficient excess of the reducing agent is used. Increase the reaction time and monitor by HPLC or TLC until the starting material is fully consumed.[2] 2. Choose a more selective reducing agent or optimize reaction conditions (lower temperature, shorter time) to minimize over-reduction. 3. Purify the starting material and use high-purity solvents.
Difficulty in Catalyst Filtration 1. Fine Catalyst Particles: The catalyst particles may be too fine, leading to clogging of the filter paper. 2. Catalyst is Pyrophoric: Some catalysts, like palladium on carbon, can ignite in the air when dry.1. Use a filter aid such as Celite to facilitate filtration.[2] 2. Keep the catalyst wet with solvent during filtration and handling to prevent ignition.
Part 2: Sulfation of 2,5,6-Triaminopyrimidin-4-ol
Problem Potential Cause Troubleshooting Steps
Low Yield of Sulfated Product 1. Inefficient Sulfating Agent: The chosen sulfating agent may not be reactive enough under the reaction conditions. 2. Side Reactions: The amino groups may be competing with the hydroxyl group for sulfation. 3. Product Degradation: The product may be unstable under the reaction conditions, especially at extreme pH or high temperatures.[7][8] 4. Hydrolysis of the Sulfate Ester: The sulfate ester may be susceptible to hydrolysis during workup.1. Consider using a more reactive sulfating agent, such as a sulfur trioxide-pyridine complex or sulfamic acid in the presence of a catalyst.[9] 2. Protect the amino groups before sulfation, although this adds extra steps. Alternatively, optimize the reaction conditions (e.g., lower temperature, choice of solvent) to favor O-sulfation. 3. Perform the reaction at a lower temperature and monitor the pH closely. Buffer the reaction mixture if necessary.[7] 4. Perform the workup under neutral or slightly acidic conditions to minimize hydrolysis.
Formation of Multiple Products (Poor Selectivity) 1. Polysulfation: Both the hydroxyl and amino groups are being sulfated. 2. Isomerization: The pyrimidine ring may undergo rearrangement under harsh conditions.1. Use a milder sulfating agent and control the stoichiometry carefully. Running the reaction at a lower temperature can improve selectivity. 2. Avoid strongly acidic or basic conditions and high temperatures.
Difficult Purification of the Final Product 1. Removal of Excess Sulfating Agent: The sulfating agent or its byproducts are difficult to separate from the product. 2. Product is Highly Polar: The product is highly soluble in water, making extraction with organic solvents challenging.1. Choose a sulfating agent that gives easily removable byproducts. For example, the pyridine from a sulfur trioxide-pyridine complex can often be removed by washing with a dilute acid. 2. Use recrystallization or precipitation techniques for purification.[10] Ion-exchange chromatography can also be an effective method for purifying highly polar compounds.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of Aminopyrimidine Sulfates

StepPrecursor/IntermediateReagents and ConditionsYield (%)Purity (%)Reference CompoundSource
Reduction 5-Nitroso-2,4,6-triaminopyrimidineZinc dust, HCl, 50-65°C82.5 - 88.5~99.52,4,5,6-Tetraaminopyrimidine sulfate[1]
Reduction 2,4-Diamino-5-nitroso-6-hydroxypyrimidineCatalytic Hydrogenation (e.g., Pd/C), H₂, pH 6-10>95>982,4,5-Triamino-6-hydroxypyrimidine sulfateCN1296945A
Sulfation Saturated monohydric alcoholsH₂SO₄ (equimolar)~65N/AAlkyl sulfates[9]
Sulfation Long-chain secondary alcoholsSulfamic acid, urea (catalyst)Improved yieldsN/AAlkyl sulfates[9]

N/A: Not available in the cited sources.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Nitroso-2,6-diamino-4-pyrimidinol

Materials:

  • 5-Nitroso-2,6-diamino-4-pyrimidinol

  • 10% Palladium on Carbon (Pd/C) catalyst (50% wet)

  • Ethanol or Water/Ethanol co-solvent

  • Hydrogen gas

  • Nitrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation reactor (e.g., a Parr shaker), add 5-Nitroso-2,6-diamino-4-pyrimidinol and the solvent.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate).

  • Seal the reactor and purge with nitrogen gas several times to remove air.

  • Purge the reactor with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots using HPLC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it may be pyrophoric.

  • The filtrate containing 2,5,6-triaminopyrimidin-4-ol can be used directly in the next step or concentrated to isolate the intermediate.

Protocol 2: Sulfation of 2,5,6-Triaminopyrimidin-4-ol using Sulfur Trioxide-Pyridine Complex

Materials:

  • 2,5,6-Triaminopyrimidin-4-ol

  • Sulfur trioxide-pyridine complex

  • Anhydrous Pyridine or other suitable aprotic solvent

  • Ice bath

  • Diethyl ether or other non-polar solvent for precipitation

Procedure:

  • Dissolve or suspend 2,5,6-Triaminopyrimidin-4-ol in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the mixture in an ice bath.

  • Slowly add the sulfur trioxide-pyridine complex portion-wise to the cooled mixture, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, as monitored by HPLC or TLC.

  • Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Collect the precipitate by filtration, wash with the non-polar solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_sulfation Step 2: Sulfation A 5-Nitroso-2,6-diamino-4-pyrimidinol B 2,5,6-Triaminopyrimidin-4-ol A->B H₂ / Pd/C C 2,5,6-Triaminopyrimidin-4-ol D 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate C->D SO₃-Pyridine

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield in Synthesis step1 Identify the problematic step: Reduction or Sulfation? start->step1 reduction Reduction Step Issues step1->reduction Reduction sulfation Sulfation Step Issues step1->sulfation Sulfation check_catalyst Check Catalyst Activity & Loading reduction->check_catalyst check_conditions Verify H₂ Pressure & Temperature reduction->check_conditions check_reagent Evaluate Sulfating Agent & Stoichiometry sulfation->check_reagent check_purification Optimize Purification Method sulfation->check_purification solution Improved Yield check_catalyst->solution check_conditions->solution check_reagent->solution check_purification->solution

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships cluster_params Key Parameters cluster_outcomes Desired Outcomes catalyst Catalyst Activity yield High Yield catalyst->yield purity High Purity catalyst->purity temperature Reaction Temperature temperature->yield pressure Hydrogen Pressure pressure->yield sulfating_agent Sulfating Agent sulfating_agent->yield sulfating_agent->purity

Caption: Logical relationships between key parameters and desired outcomes.

References

Technical Support Center: Purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key data.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Purified Sulfate Salt Incomplete conversion to the dihydrochloride salt.Ensure a molar equivalent or slight excess of BaCl₂ is used to precipitate all sulfate ions.[1][2][3]
Loss of product during washing steps.Use minimal amounts of cold washing solvents (e.g., cold water or ethanol) to wash the final sulfate salt.
Premature precipitation of the sulfate salt.Ensure the addition of sulfuric acid to the hot dihydrochloride solution is done while the solution is still hot to promote the formation of fine, pure crystals upon cooling.[1][3]
Product is Off-Color (Yellow or Beige) After Purification Presence of colored impurities.During the recrystallization of the dihydrochloride salt, consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering.
Oxidation of the amino groups.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps.[2] Store the purified product under an inert atmosphere.[2]
Incomplete Precipitation of Barium Sulfate Insufficient reaction time or temperature.Stir the suspension of the crude sulfate salt with BaCl₂ in a boiling water bath for at least 15 minutes to ensure complete reaction.[1][2][3]
Difficulty Filtering the Barium Sulfate Precipitate Very fine precipitate clogging the filter paper.Use a Celite or diatomaceous earth filter aid to improve filtration speed and efficiency.
Final Sulfate Product has Poor Crystalline Form Rapid cooling during precipitation.Allow the hot solution of the dihydrochloride salt, after the addition of sulfuric acid, to cool slowly to room temperature to encourage the growth of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of 2,4,5-Triamino-6-hydroxypyrimidine sulfate?

A1: It is generally a white to off-white or yellow-beige crystalline powder.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored at room temperature under an inert atmosphere to prevent degradation.[1][2]

Q3: In which solvents is 2,4,5-Triamino-6-hydroxypyrimidine sulfate soluble?

A3: The sulfate salt has very low solubility in water.[1][3] It is soluble in DMSO.[2][3][4] The free base and the dihydrochloride salt are more soluble in water.[1]

Q4: Why is it necessary to convert the sulfate salt to the dihydrochloride salt for purification?

A4: The sulfate salt has very low solubility, making direct recrystallization difficult.[1][3] Converting it to the more soluble dihydrochloride salt allows for effective recrystallization to remove impurities. The purified dihydrochloride is then converted back to the highly insoluble and stable sulfate salt.[1][2][3]

Q5: What are the main impurities in crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate?

A5: Impurities can arise from starting materials and side reactions during synthesis. These may include unreacted precursors or byproducts from the nitrosation and reduction steps in its synthesis pathway.[5][6]

Quantitative Data Summary

Property Value Reference(s)
Melting Point ≥300 °C (decomposes)[2][3][7]
Appearance White to off-white/yellow-beige crystalline powder[1][2][3]
Solubility in Water 2 g/L (20 °C)[8][9]
pH of Aqueous Solution 2-3 (2 g/L at 20 °C)[8][9]
Purity (TCI Chemicals) >97.0% (HPLC)

Detailed Experimental Protocol: Purification via Dihydrochloride Salt Formation

This protocol details the most commonly cited method for the purification of crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

1. Conversion of Sulfate Salt to Dihydrochloride Salt: a. Suspend the crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate (e.g., 10 mmol) in deionized water (e.g., 20 mL). b. Add a stoichiometric amount of barium chloride (BaCl₂) (e.g., 10 mmol). c. Heat the suspension in a boiling water bath and stir for 15 minutes.[1][2][3] d. Cool the mixture. e. Filter off the insoluble barium sulfate (BaSO₄) precipitate. f. Wash the BaSO₄ precipitate with a small amount of boiling water (e.g., 10 mL) and combine the filtrate and washings.[1][2][3] g. Acidify the combined filtrate with hydrochloric acid (HCl) and evaporate to dryness to obtain the crude dihydrochloride salt.[1][2][3]

2. Recrystallization of the Dihydrochloride Salt: a. Dissolve the crude dihydrochloride salt in a minimal amount of hot water. b. Add concentrated HCl to the hot solution. The dihydrochloride salt will precipitate as clusters.[2] c. Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystallization. d. Collect the purified dihydrochloride salt crystals by vacuum filtration.

3. Conversion back to the Sulfate Salt: a. Dissolve the purified dihydrochloride salt in hot water. b. While the solution is hot, add a stoichiometric equivalent of sulfuric acid (H₂SO₄).[1][3] c. The purified 2,4,5-Triamino-6-hydroxypyrimidine sulfate will precipitate as a white microcrystalline solid.[1][3] d. Allow the mixture to cool. e. Collect the purified sulfate salt by vacuum filtration. f. Wash the crystals liberally with cold deionized water and then with a small amount of cold ethanol.[1][3][6] g. Dry the final product in a vacuum oven over a desiccant such as P₂O₅.[1][3]

Visualizations

PurificationWorkflow Crude Crude 2,4,5-Triamino-6- hydroxypyrimidine sulfate Suspension Suspend in H₂O + BaCl₂ Crude->Suspension Heating Heat (Boiling Water Bath) 15 min Suspension->Heating Filtration1 Filter off BaSO₄ Heating->Filtration1 Filtrate Filtrate (contains free base) Filtration1->Filtrate Acidification Acidify with HCl & Evaporate Filtrate->Acidification Crude_HCl Crude Dihydrochloride Salt Acidification->Crude_HCl Recrystallization Recrystallize from H₂O + conc. HCl Crude_HCl->Recrystallization Pure_HCl Purified Dihydrochloride Salt Recrystallization->Pure_HCl Dissolution Dissolve in hot H₂O Pure_HCl->Dissolution Precipitation Add H₂SO₄ (hot) Dissolution->Precipitation Filtration2 Filter, Wash & Dry Precipitation->Filtration2 Pure_Sulfate Purified 2,4,5-Triamino-6- hydroxypyrimidine sulfate Filtration2->Pure_Sulfate

Caption: Purification workflow for crude 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

References

Technical Support Center: 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a multi-step process beginning with the construction of the pyrimidine ring, followed by functional group manipulations. The key stages are:

  • Pyrimidine Ring Formation: Synthesis of 2,4-diamino-6-hydroxypyrimidine from guanidine and an active methylene compound like ethyl cyanoacetate.

  • Nitrosation: Introduction of a nitroso group at the 5-position of the pyrimidine ring to yield 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

  • Reduction: Catalytic hydrogenation of the nitroso group to an amino group, forming 2,4,5-triamino-6-hydroxypyrimidine.

  • Salt Formation: Conversion of the free base to the hydrogen sulfate salt for improved stability and handling.

Q2: My final product is yellow to brownish instead of the expected off-white color. What is the likely cause?

A2: A yellow or discolored product often indicates the presence of oxidation and/or hydrolysis-related impurities. This can be particularly problematic if basic conditions are used during the catalytic hydrogenation step or work-up. The highly substituted pyrimidine ring is susceptible to degradation under these conditions.

Q3: I am observing a low yield in the final step. What are the potential reasons?

A3: Low yields can stem from several factors:

  • Incomplete Reduction: The catalytic hydrogenation of the nitroso intermediate may not have gone to completion.

  • Side Reactions: The formation of byproducts, such as hydroxylamine, azo, or azoxy compounds, can consume the starting material.

  • Product Loss During Work-up: The product has limited solubility in many common solvents, and improper handling during filtration or washing can lead to significant loss.

  • Degradation: As mentioned, the product can degrade under harsh pH or oxidative conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and provides actionable steps to resolve them.

Issue 1: Presence of Unidentified Impurities in the Final Product by HPLC
  • Symptom: Multiple peaks are observed in the High-Performance Liquid Chromatography (HPLC) chromatogram of the final product, with a lower than expected purity for the main peak. A commercially available sample has been noted to have a purity of around 93.42%, indicating that the presence of impurities is a common issue.

  • Possible Causes & Solutions:

Potential Impurity Source Troubleshooting Steps
Unreacted Starting Materials - 2,4-diamino-6-hydroxypyrimidine: Ensure complete nitrosation in the preceding step by optimizing reaction time and stoichiometry of the nitrosating agent. - 2,4-diamino-6-hydroxy-5-nitrosopyrimidine: Monitor the hydrogenation reaction for completeness using Thin Layer Chromatography (TLC) or in-process HPLC.
Incomplete Reduction Byproducts - 2,4-diamino-6-hydroxy-5-(hydroxylamino)pyrimidine: This intermediate can form if the hydrogenation is not complete. Increase catalyst loading, hydrogen pressure, or reaction time. - Azo/Azoxy Compounds: These can form from the condensation of the hydroxylamine intermediate. Ensure efficient stirring and proper catalyst dispersion.
Hydrolysis and Oxidation Products - Hydrolysis: Avoid strongly basic conditions during work-up. A patent suggests that the use of a base can lead to hydrolysis. Maintain a neutral or slightly acidic pH. - Oxidation: The triaminopyrimidine core is susceptible to oxidation. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Issue 2: Poor Yield of this compound
  • Symptom: The isolated yield of the final product is significantly lower than anticipated.

  • Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Hydrogenation Conditions - Catalyst Activity: Use a fresh, high-quality hydrogenation catalyst (e.g., Palladium on carbon). - Hydrogen Pressure & Temperature: Optimize the hydrogen pressure and reaction temperature. Insufficient pressure or temperature can lead to slow or incomplete reactions.
Product Precipitation and Isolation - Solvent Selection: The sulfate salt has low solubility in water. Ensure the product fully precipitates before filtration by cooling the reaction mixture. - Washing: Wash the filtered product with a minimal amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.
Mechanical Losses - Ensure efficient transfer of solids between vessels and complete recovery from the filter.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature and patents. Researchers should adapt and optimize the conditions for their specific laboratory setup.

Step 1: Synthesis of 2,4-diamino-6-hydroxypyrimidine

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add ethyl cyanoacetate to the sodium ethoxide solution.

  • In a separate flask, prepare a solution of guanidine from guanidine hydrochloride and sodium ethoxide, and filter to remove the sodium chloride precipitate.

  • Add the guanidine solution to the ethyl cyanoacetate solution.

  • Reflux the mixture for 2-4 hours.

  • Evaporate the solvent, dissolve the residue in hot water, and acidify with acetic acid to precipitate the product.

  • Filter, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Step 2: Synthesis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • Suspend 2,4-diamino-6-hydroxypyrimidine in water.

  • Add a solution of sodium nitrite.

  • Slowly add glacial acetic acid with stirring. The solution will turn red.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the precipitate, wash with water and ethanol, and dry.

Step 3 & 4: Catalytic Hydrogenation and Salt Formation

  • In a hydrogenation reactor, suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water.

  • Add a suitable hydrogenation catalyst (e.g., 5% Pd/C).

  • Pressurize the reactor with hydrogen gas (e.g., 2-4 bar) and heat to 50-70°C with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, cool the reaction mixture and filter to remove the catalyst.

  • To the filtrate, add sulfuric acid to adjust the pH to approximately 1-2 to precipitate the sulfate salt.

  • Cool the mixture to ensure complete precipitation.

  • Filter the product, wash with a small amount of cold water, and dry under vacuum.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of a phosphate buffer (pH adjusted to 3.4-4.4, for example, pH 3.9 using phosphoric acid and potassium dihydrogen phosphate) and methanol. An ion-pairing reagent such as sodium heptanesulfonate (e.g., 10 mmol/L) should be added to the mobile phase to retain the highly polar analyte.

  • Detection: UV detector at a suitable wavelength.

  • Internal Standard: p-aminobenzenesulfonic acid can be used as an internal standard for quantitative analysis.

Visualized Workflows and Relationships

synthesis_workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Ring Formation cluster_intermediate2 Step 2: Nitrosation cluster_intermediate3 Step 3: Reduction cluster_final Step 4: Salt Formation Guanidine Guanidine DAHP 2,4-diamino-6- hydroxypyrimidine Guanidine->DAHP EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->DAHP NitrosoDAHP 2,4-diamino-6-hydroxy- 5-nitrosopyrimidine DAHP->NitrosoDAHP NaNO2, Acetic Acid TAHP 2,4,5-triamino-6- hydroxypyrimidine NitrosoDAHP->TAHP H2, Pd/C FinalProduct 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate TAHP->FinalProduct H2SO4

Caption: Synthetic pathway for this compound.

troubleshooting_logic ImpurityDetected Impurity Detected by HPLC UnreactedSM Unreacted Starting Material ImpurityDetected->UnreactedSM IncompleteReduction Incomplete Reduction Byproduct ImpurityDetected->IncompleteReduction DegradationProduct Hydrolysis/Oxidation Product ImpurityDetected->DegradationProduct OptimizeNitrosation Optimize Nitrosation Step UnreactedSM->OptimizeNitrosation MonitorHydrogenation Monitor Hydrogenation UnreactedSM->MonitorHydrogenation IncompleteReduction->MonitorHydrogenation IncreaseH2Pressure Increase H2 Pressure/Time IncompleteReduction->IncreaseH2Pressure AvoidBase Avoid Basic Conditions DegradationProduct->AvoidBase InertAtmosphere Use Inert Atmosphere DegradationProduct->InertAtmosphere

Caption: Troubleshooting logic for handling impurities in the synthesis.

Overcoming solubility issues of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (TAP-HS). The information is designed to address common challenges, particularly those related to solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (TAP-HS), also known as 2,5,6-Triamino-4-pyrimidinol sulfate (TRAP), is a pyrimidine derivative. It serves as a key intermediate in the synthesis of purines, such as guanine and other derivatives with potential antiviral activities.[1] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis.

Q2: I am having difficulty dissolving TAP-HS in my organic solvent. Why is it so poorly soluble?

A2: The low solubility of TAP-HS in many organic solvents stems from its high polarity, the presence of multiple amino and hydroxyl groups capable of strong intermolecular hydrogen bonding, and its existence as a sulfate salt. These factors contribute to a high lattice energy that requires a solvent capable of overcoming these strong interactions.

Q3: Are there any known health and safety concerns associated with TAP-HS?

A3: According to safety data sheets for the closely related 2,4,5-Triamino-6-hydroxypyrimidine sulfate, the compound may be harmful if swallowed, cause skin irritation and allergic reactions, and lead to serious eye irritation.[2] It is recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, and eye protection, and to work in a well-ventilated area.

Troubleshooting Guide: Overcoming Solubility Issues

Issue 1: TAP-HS will not dissolve in my chosen organic solvent.

Possible Cause: The solvent may not have the appropriate polarity or hydrogen bonding capacity to overcome the high lattice energy of TAP-HS.

Solutions:

  • Consult the Solubility Table: Refer to the table below for known solubility data of the closely related 2,4,5-Triamino-6-hydroxypyrimidine sulfate to select a more suitable solvent.

  • Use a Co-solvent: Adding a small amount of a highly polar, aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can significantly enhance solubility.

  • Heating: Gently warming the mixture can increase the kinetic energy of the solvent molecules, aiding in the dissolution process. Always monitor for potential degradation of the compound at elevated temperatures.

  • Sonication: Applying ultrasonic energy can help to break up the solid lattice and promote solvation.

  • Salt Form Conversion: Converting the sulfate salt to the more soluble dihydrochloride salt can be an effective strategy. A detailed protocol for this conversion is provided in the Experimental Protocols section.[3]

Issue 2: My TAP-HS appears to be degrading in solution.

Possible Cause: The compound may be unstable in the chosen solvent, especially at elevated temperatures or in the presence of reactive impurities.

Solutions:

  • Use High-Purity Solvents: Ensure that the solvents are anhydrous and free from acidic or basic impurities that could catalyze degradation.

  • Work Under an Inert Atmosphere: For sensitive reactions, purging the solvent with an inert gas like nitrogen or argon can prevent oxidative degradation.

  • Minimize Heating Time: If heating is necessary for dissolution, keep the time and temperature to a minimum.

  • Freshly Prepare Solutions: Prepare solutions of TAP-HS immediately before use to minimize the potential for degradation over time.

Quantitative Solubility Data

The following table summarizes the available solubility data for the closely related compound, 2,4,5-Triamino-6-hydroxypyrimidine sulfate. This information can be used as a guide for solvent selection.

SolventSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)SolubleNot SpecifiedA good initial choice for dissolving the compound.[1]
Water2 g/L20Very low solubility in water.
Aqueous BaseSparingly SolubleNot SpecifiedSolubility can be increased in alkaline aqueous solutions.
EthanolSlightly SolubleNot SpecifiedLimited solubility.
EtherInsolubleNot SpecifiedNot a suitable solvent.
Non-polar solventsInsolubleNot SpecifiedGenerally insoluble in non-polar organic solvents.

Experimental Protocols

Protocol 1: General Procedure for Dissolving TAP-HS in an Organic Solvent (e.g., DMSO)
  • Weighing: Accurately weigh the desired amount of TAP-HS in a clean, dry vial.

  • Solvent Addition: Add a small volume of DMSO to the vial.

  • Initial Mixing: Agitate the mixture at room temperature using a vortex mixer or magnetic stirrer.

  • Enhancing Solubility (if necessary):

    • Heating: Gently warm the vial in a water bath (e.g., 40-50°C).

    • Sonication: Place the vial in an ultrasonic bath for short intervals.

  • Incremental Solvent Addition: Continue to add small aliquots of the solvent with mixing until the solid is completely dissolved.

  • Final Volume: Adjust to the final desired concentration by adding the remaining solvent.

Protocol 2: Conversion of Sulfate Salt to Dihydrochloride Salt for Improved Solubility

This protocol is adapted from a procedure for the closely related 2,4,5-triamino-6-hydroxypyrimidine sulfate and can be used to generate a more soluble form of the compound.[3]

  • Suspension: In a round-bottom flask, suspend this compound in water.

  • Addition of Barium Chloride: Add a stoichiometric equivalent of barium chloride dihydrate to the suspension.

  • Heating: Gently reflux the mixture for a short period (e.g., 15-30 minutes). This will precipitate barium sulfate.

  • Filtration: While hot, filter the mixture to remove the insoluble barium sulfate.

  • Acidification: To the filtrate, add concentrated hydrochloric acid.

  • Evaporation: Concentrate the solution using a rotary evaporator.

  • Crystallization: Cool the concentrated solution to induce crystallization of the dihydrochloride salt.

  • Isolation: Collect the crystals by filtration and dry under vacuum. The resulting dihydrochloride salt should exhibit improved solubility in polar solvents.

Visualizations

De Novo Purine Synthesis Pathway

The following diagram illustrates the role of a triaminopyrimidine derivative as a key intermediate in the de novo synthesis of purines, leading to the formation of Inosine Monophosphate (IMP), which is a precursor to Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP).

Purine_Synthesis Simplified de Novo Purine Synthesis Pathway cluster_start Starting Materials cluster_end Final Products Ribose5P Ribose-5-Phosphate PRPP PRPP Ribose5P->PRPP PRPP Synthetase AminoAcids Amino Acids (Glycine, Aspartate, Glutamine) Intermediates Multiple Steps AminoAcids->Intermediates CO2 CO2 CO2->Intermediates Formate Formate (from THF) Formate->Intermediates PRA Phosphoribosylamine PRPP->PRA Amidophosphoribosyl- transferase PRA->Intermediates TAP_Intermediate 2,5,6-Triaminopyrimidin-4-ol (Intermediate Stage) Intermediates->TAP_Intermediate FAICAR FAICAR TAP_Intermediate->FAICAR Ring Closure IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: Role of Triaminopyrimidine in Purine Synthesis.

Experimental Workflow for Solubility Enhancement

This diagram outlines a logical workflow for troubleshooting and overcoming solubility issues with this compound.

Solubility_Workflow Troubleshooting Workflow for TAP-HS Solubility Start Start: Dissolve TAP-HS in chosen solvent CheckSolubility Is the compound fully dissolved? Start->CheckSolubility Success Success: Proceed with experiment CheckSolubility->Success Yes Troubleshoot Troubleshoot Solubility CheckSolubility->Troubleshoot No Heat Apply gentle heating Troubleshoot->Heat Sonicate Use sonication Troubleshoot->Sonicate CoSolvent Add a co-solvent (e.g., DMSO) Troubleshoot->CoSolvent SaltConversion Convert to a more soluble salt form Troubleshoot->SaltConversion Reassess Re-evaluate dissolution Heat->Reassess Sonicate->Reassess CoSolvent->Reassess SaltConversion->Reassess Reassess->Success Yes Reassess->Troubleshoot No, try another method

Caption: Logical workflow for improving TAP-HS solubility.

References

Technical Support Center: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate?

A1: The most common precursor is 5-nitroso-2,4,6-triaminopyrimidine (NTAP).[1][2] Another starting material that can be used is 2,4,6-triaminopyrimidine, which is then nitrosated in situ to form the 5-nitroso intermediate before reduction.[3][4]

Q2: What are the different reduction methods for converting the 5-nitroso group to an amino group?

A2: Several reduction methods are employed, including:

  • Zinc dust in the presence of an acid: This is a widely used method.[1][2]

  • Sodium dithionite: This reagent is also a common choice for the reduction.[3][5]

  • Catalytic hydrogenation: This method often utilizes catalysts like palladium on carbon (Pd/C) or Raney nickel.[5]

Q3: Why is pH control so critical during the synthesis?

A3: pH control is crucial for several reasons throughout the synthesis:

  • Reaction Rate and Completion: The efficiency of the reduction of the nitroso group is pH-dependent.

  • Product Solubility and Isolation: The solubility of both the intermediate and the final sulfate salt is highly influenced by the pH of the solution. Precise pH adjustments are necessary to first keep the product in solution while removing impurities and then to effectively precipitate the final product.[1][2]

  • Purity of the Final Product: Incorrect pH can lead to the co-precipitation of impurities or incomplete precipitation of the desired product, thus affecting its purity.

Q4: What is the appearance of the final product, 2,4,5,6-tetraaminopyrimidine sulfate?

A4: The final product is typically a crystalline solid.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reduction of the 5-nitroso intermediate.- Ensure the appropriate stoichiometry of the reducing agent (e.g., 2.0 to 2.5 molecular proportions of zinc dust).[1][2] - Verify and maintain the reaction temperature within the recommended range (e.g., 20° to 65° C for zinc reduction).[1][2] - Check and adjust the initial pH of the reaction mixture to be below 7.[1][2]
Loss of product during filtration and washing.- Ensure the pH for precipitation is optimal (typically between 0.2 and 0.5) to maximize insolubility.[1][2] - Cool the solution sufficiently (e.g., 0° to 10° C) before filtration to minimize solubility.[1][2] - Wash the precipitate with cold water or an appropriate solvent to avoid dissolving the product.
Product Purity Issues Co-precipitation of unreacted starting materials or byproducts.- After the reduction step, adjust the pH to the specified range (e.g., 2.0 to 2.5) to dissolve the desired product and filter off any insoluble materials before the final precipitation.[1][2]
Incomplete conversion of the starting material.- Increase the reaction time or temperature within the recommended limits. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Precipitation Issues The product does not precipitate out of solution.- Verify that the final pH has been adjusted correctly to the highly acidic range required for precipitation (e.g., below 1 or between 0.2 and 0.5).[1][2][5] - Ensure the concentration of sulfuric acid is sufficient.[5] - Check the temperature; cooling the mixture is often necessary to induce precipitation.[1][2]
The precipitate is difficult to filter.- Allow for a sufficient crystallization time. - Consider the solvent system being used.

pH Optimization Data

The following table summarizes the pH conditions reported in various protocols for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.

Synthesis Step pH Range Reducing Agent Reference
Initial Reduction< 7Zinc Dust/Acid[1][2]
Solubilization of Intermediate2.0 - 2.5Zinc Dust/Acid[1][2]
Final Precipitation0.2 - 0.5Zinc Dust/Acid[1][2]
Final Precipitation< 1Catalytic Hydrogenation[5]
Reduction8 - 9Not specified[6]
Crystallization~2Not specified[6]

Experimental Protocols

Protocol 1: Synthesis via Zinc Dust Reduction[1][2]
  • Reduction: In a reaction vessel, suspend one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water. Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., hydrochloric acid) to achieve a reaction mixture with a pH below 7. Maintain the reaction temperature between 20°C and 65°C to form the acid salt of 2,4,5,6-tetraaminopyrimidine.

  • Clarification: Adjust the pH of the reaction mixture to approximately 2.0 to 2.5 by adding more of the suitable acid. This dissolves the product.

  • Filtration: Separate any insoluble materials by filtration to obtain a clear mother liquor.

  • Precipitation: To the mother liquor, add sulfuric acid to adjust the pH to a range of 0.2 to 0.5, while keeping the temperature between 20°C and 60°C.

  • Crystallization and Recovery: Cool the mixture to 0°C to 10°C to facilitate the precipitation of 2,4,5,6-tetraaminopyrimidine sulfate. Recover the precipitate by filtration and wash with cold water.

Protocol 2: Synthesis via Catalytic Hydrogenation[5]
  • Hydrogenation: Suspend 5-phenylazo-2,4,6-triaminopyrimidine and a palladium on carbon catalyst in water in an autoclave. Hydrogenate at 5 to 10 bar and 90°C to 115°C for approximately 1 to 1.5 hours.

  • Catalyst Removal: Cool the reaction mixture to about 70°C and filter to remove the catalyst in the absence of air.

  • Precipitation: Acidify the filtrate with sulfuric acid (e.g., 20-25% H₂SO₄) to a pH below 1.

  • Isolation: The precipitated 2,4,5,6-tetraaminopyrimidine sulfate is then collected by suction filtration, washed with water, and dried.

Visualizations

SynthesisWorkflow cluster_reduction Reduction Step cluster_purification Purification and Isolation start 5-Nitroso-2,4,6-triaminopyrimidine reduction Reduction (e.g., Zn/Acid or H2/Pd-C) start->reduction intermediate Crude 2,4,5,6-Tetraaminopyrimidine (in solution) reduction->intermediate filtration Insoluble Impurity Removal (pH dependent) intermediate->filtration pH Adjustment precipitation Precipitation with H2SO4 (pH < 1) filtration->precipitation pH Adjustment final_product 2,4,5,6-Tetraaminopyrimidine Sulfate (Solid) precipitation->final_product Cooling & Filtration

Caption: General workflow for the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate.

TroubleshootingLogic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incorrect pH for Precipitation low_yield->cause1 cause2 Incomplete Reduction low_yield->cause2 purity_issue Purity Issue purity_issue->cause2 cause3 Co-precipitation of Impurities purity_issue->cause3 solution1 Verify & Adjust pH to 0.2-0.5 cause1->solution1 solution2 Check Reducing Agent Stoichiometry & Temp. cause2->solution2 solution3 Optimize pH for Impurity Removal cause3->solution3

Caption: Troubleshooting logic for common synthesis issues.

References

Preventing oxidation of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate. Our goal is to help you prevent its oxidation during storage and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has changed color from off-white to yellow/beige. What does this indicate?

A1: A color change from its typical off-white or pale yellow appearance to a more pronounced yellow or beige hue can be an indicator of degradation, likely due to oxidation.[1][2] This compound is an aromatic amine, a class of molecules known to be susceptible to oxidation when exposed to air and/or light, which can lead to the formation of colored impurities.

Q2: What are the ideal storage conditions to prevent the oxidation of solid this compound?

A2: To minimize oxidation, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Recommended storage temperatures are typically between 2-8°C.[2] It is also crucial to protect it from light and incompatible substances, particularly strong oxidizing agents.[1][4]

Q3: I need to prepare an aqueous solution of this compound. How can I prevent its degradation in solution?

A3: this compound is known to be stable in water for up to 24 hours only when mixed with a suitable antioxidant.[5][6] For applications requiring solutions, it is recommended to prepare them fresh and use them promptly. If the solution must be stored, even for a short period, the addition of an antioxidant is necessary. The use of deoxygenated solvents (e.g., by sparging with nitrogen or argon) can also help to reduce oxidative degradation.

Q4: What types of antioxidants are suitable for stabilizing solutions of this compound?

A4: While specific antioxidants for this compound are not extensively documented in publicly available literature, general principles for protecting aromatic amines can be applied.[7][8][9] Potential candidates include:

  • Free radical scavengers: Such as hindered phenolic antioxidants (e.g., BHT - Butylated hydroxytoluene).

  • Oxygen scavengers: Compounds like sodium sulfite have been used in some formulations to prevent oxidation.[6]

  • Chelating agents: To sequester metal ions that can catalyze oxidation.

The choice of antioxidant will depend on the specific experimental requirements and downstream applications. It is advisable to conduct a small-scale compatibility and efficacy study.

Q5: How can I detect and quantify the oxidation of my this compound sample?

A5: Several analytical techniques can be employed to assess the purity of your sample and detect oxidative degradation:

  • High-Performance Liquid Chromatography (HPLC): This is a primary method to check for purity (a purity of ≥98.0% is a common quality standard) and to detect the appearance of degradation peaks over time.[2]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of oxidation products.[10][11]

  • UV-Visible Spectroscopy: Changes in the absorption spectrum, particularly the appearance of new peaks in the visible range, can indicate the formation of colored oxidation byproducts.

Troubleshooting Guide

This guide addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

This could be due to the degradation of this compound. Follow these steps to diagnose and resolve the issue.

Troubleshooting_Oxidation start Start: Unexpected Results or Suspected Oxidation check_visual 1. Visually Inspect Solid Sample: Is there a color change (yellow/brown)? start->check_visual color_change Color Change? check_visual->color_change check_storage 2. Review Storage Conditions: - Tightly sealed container? - Cool (2-8°C)? - Dry & dark place? storage_ok Storage OK? check_storage->storage_ok run_hplc 3. Analytical Check (HPLC): Does purity meet spec (e.g., >98%)? Are there new impurity peaks? purity_ok Purity OK? run_hplc->purity_ok color_change->check_storage No discard_sample Action: High probability of oxidation. Consider discarding the sample. color_change->discard_sample Yes storage_ok->run_hplc Yes improve_storage Action: Rectify storage conditions. Store in a desiccator at 2-8°C under inert gas (N2/Ar). storage_ok->improve_storage No purity_ok->discard_sample No solution_prep 4. Review Solution Prep: - Freshly prepared? - Used deoxygenated solvent? - Antioxidant added? purity_ok->solution_prep Yes end_problem Conclusion: Oxidation is the likely cause. Implement preventative measures. discard_sample->end_problem improve_storage->end_problem end_ok Conclusion: Compound is likely stable. Investigate other experimental variables. solution_prep->end_ok

References

Technical Support Center: Pteridine Synthesis via Gabriel-Isay Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Gabriel-Isay condensation for pteridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Gabriel-Isay condensation for pteridine synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Contaminants in the 4,5-diaminopyrimidine or 1,2-dicarbonyl compound can interfere with the reaction. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can significantly hinder product formation. 3. Poor Solubility of Reactants: The reactants may not be sufficiently dissolved in the chosen solvent, limiting their ability to react. 4. Degradation of Starting Material: The 4,5-diaminopyrimidine scaffold can be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to heat.1. Purify Starting Materials: Recrystallize or chromatograph the 4,5-diaminopyrimidine and distill or purify the 1,2-dicarbonyl compound before use. 2. Optimize Reaction Conditions: Systematically vary the temperature, time, and pH to find the optimal conditions for your specific substrates. The Gabriel-Isay condensation is often sensitive to pH, which affects the nucleophilicity of the amine groups.[1] 3. Solvent Screening: Test a range of polar solvents to improve the solubility of your reactants. 4. Milder Reaction Conditions: Attempt the reaction at a lower temperature for a longer duration. If using acidic or basic conditions, consider using milder acids/bases or buffer systems.
Formation of a Mixture of 6- and 7-Substituted Isomers 1. Lack of Regiocontrol: The inherent nature of the Gabriel-Isay condensation with unsymmetrical 1,2-dicarbonyl compounds can lead to the formation of both 6- and 7-substituted pteridine isomers. The C5 amino group of the pyrimidine is generally more nucleophilic and will preferentially attack the more electrophilic carbonyl group.[2]1. pH Control: Under neutral conditions, the 7-substituted isomer is often the major product.[2] Strongly acidic conditions can protonate the C5 amine, favoring the formation of the 6-substituted isomer. 2. Use of Additives: The addition of sodium bisulfite can facilitate the separation of isomers by forming adducts with different solubilities. In some cases, this has been shown to favor the precipitation of the 6-substituted pterin. 3. Alternative Synthesis: For regioselective synthesis of 6-substituted pteridines, consider the Timmis reaction, which involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1]
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. 2. Inefficient Mixing: Poor mixing can lead to localized areas of low reactant concentration. 3. Reversibility of Initial Steps: The initial Schiff base formation may be reversible, and if the subsequent cyclization is slow, starting materials may persist.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature may also drive the reaction to completion. 2. Ensure Efficient Stirring: Use a suitable stir bar and vessel to ensure the reaction mixture is homogeneous. 3. Remove Water: If the reaction is performed in an organic solvent, consider using a Dean-Stark apparatus or adding a dehydrating agent to drive the equilibrium towards product formation by removing the water byproduct.
Formation of Dark, Tarry Byproducts 1. Self-Condensation of Dicarbonyl Compound: 1,2-dicarbonyl compounds, especially aldehydes, can undergo self-condensation (aldol-type reactions) under basic or acidic conditions, leading to polymeric materials.[3] 2. Degradation of Pteridine Product: Pteridines can be susceptible to thermal degradation at elevated temperatures.[4] 3. Oxidation: Reduced pteridine intermediates or the final product can be sensitive to air oxidation, which can lead to complex byproduct mixtures.[1]1. Control Stoichiometry and Addition Rate: Use a stoichiometric amount of the dicarbonyl compound and consider adding it slowly to the reaction mixture to maintain a low concentration, thus minimizing self-condensation. 2. Lower Reaction Temperature: If thermal degradation is suspected, perform the reaction at a lower temperature. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if reduced pteridine species are involved.[1]

Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining the 7-substituted pteridine as the major product, but I need the 6-substituted isomer. How can I reverse the selectivity?

A1: The preferential formation of the 7-substituted isomer is common in the Gabriel-Isay condensation under neutral conditions because the more nucleophilic 5-amino group of the diaminopyrimidine attacks the more electrophilic carbonyl of the 1,2-dicarbonyl compound.[2] To favor the 6-substituted isomer, you can try the following:

  • Acidic Conditions: Performing the reaction under strongly acidic conditions can protonate the 5-amino group, reducing its nucleophilicity and promoting the initial attack from the 6-amino group.

  • Timmis Reaction: This is a more reliable method for the regioselective synthesis of 6-substituted pteridines. It involves reacting a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1]

Q2: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of products. What is happening?

A2: The formation of dark, insoluble materials often indicates decomposition or polymerization side reactions. The most likely culprits are:

  • Self-condensation of the 1,2-dicarbonyl compound: This is especially prevalent with dicarbonyls that have enolizable protons and under basic conditions. Consider adding the dicarbonyl slowly to the reaction mixture.

  • Degradation of the starting pyrimidine or the pteridine product: Pteridines and their precursors can be sensitive to high temperatures and extreme pH. Try running the reaction at a lower temperature.

  • Oxidation: If your target pteridine can exist in a reduced form, it may be susceptible to air oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) is recommended.[1]

Q3: How can I improve the overall yield of my Gabriel-Isay condensation?

A3: Low yields can often be traced back to a few key factors:

  • Purity of Starting Materials: Ensure your 4,5-diaminopyrimidine and 1,2-dicarbonyl compound are of the highest possible purity. Impurities can lead to a host of side reactions.

  • Reaction Conditions: The Gabriel-Isay condensation is highly sensitive to reaction parameters. A systematic optimization of temperature, reaction time, and pH for your specific substrates is crucial.[1]

  • Solvent Choice: The solubility of the reactants is critical. Experiment with different polar solvents to ensure your starting materials are well-dissolved.

Q4: Are there any alternatives to the Gabriel-Isay condensation for pteridine synthesis?

A4: Yes, several other methods exist for synthesizing the pteridine ring system. The most common alternatives include:

  • Timmis Reaction: As mentioned, this is an excellent method for the regioselective synthesis of 6-substituted pteridines.[1]

  • Viscontini Reaction: A variation of the Gabriel-Isay condensation that uses sugar-derived α-oxo oximes to produce regioselective products.

  • Polonovski–Boon Cyclization: This method provides a regiospecific route to semi-reduced dihydropterin derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Phenyl-2,4-diaminopteridine

This protocol is adapted from the synthesis of 7-phenylpteridine derivatives.

Materials:

  • 2,4,5,6-Tetraaminopyrimidine sulfate

  • Phenylglyoxal

  • Water

  • Ammonia solution

Procedure:

  • Dissolve 2,4,5,6-tetraaminopyrimidine sulfate in a minimal amount of hot water containing a few drops of ammonia solution to liberate the free base.

  • In a separate flask, prepare a solution of phenylglyoxal in water.

  • Add the phenylglyoxal solution dropwise to the warm solution of the tetraaminopyrimidine with constant stirring.

  • A yellow precipitate of 7-phenyl-2,4-diaminopteridine should form almost immediately.

  • Heat the reaction mixture gently for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.

  • Cool the mixture in an ice bath.

  • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

Protocol 2: Synthesis of 7-Methylpteridine

Materials:

  • Pyrimidine-4,5-diamine

  • 20% aqueous 2-oxopropanal (methylglyoxal)

  • Aqueous sodium hydrogen sulfite (d 1.34)

  • Water

Procedure:

  • Suspend pyrimidine-4,5-diamine in water.

  • Add the pyrimidine suspension to a mixture of 20% aqueous 2-oxopropanal and aqueous sodium hydrogen sulfite.

  • Heat the mixture for 10 minutes at 40°C.

  • Cool the reaction mixture in a refrigerator.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry.

Visualizations

Gabriel_Isay_Mechanism Gabriel-Isay Condensation Mechanism Reactants 4,5-Diaminopyrimidine + 1,2-Dicarbonyl Compound Nucleophilic_Attack Nucleophilic Attack (5-NH2 on C=O) Reactants->Nucleophilic_Attack Schiff_Base Schiff Base Intermediate Nucleophilic_Attack->Schiff_Base Dehydration Intramolecular_Cyclization Intramolecular Cyclization (6-NH2 on remaining C=O) Schiff_Base->Intramolecular_Cyclization Dihydropteridine Dihydropteridine Intermediate Intramolecular_Cyclization->Dihydropteridine Aromatization Dehydration & Aromatization Dihydropteridine->Aromatization Dehydration Product Pteridine Product Aromatization->Product

Caption: The reaction mechanism of the Gabriel-Isay condensation.

Side_Reaction_Pathway Key Side Reaction: Regioisomer Formation Start 4,5-Diaminopyrimidine + Unsymmetrical 1,2-Dicarbonyl Attack_5_NH2 Initial attack from more nucleophilic 5-NH2 Start->Attack_5_NH2 Attack_6_NH2 Initial attack from 6-NH2 (favored in strong acid) Start->Attack_6_NH2 Product_7_Substituted 7-Substituted Pteridine (Major product under neutral conditions) Attack_5_NH2->Product_7_Substituted Product_6_Substituted 6-Substituted Pteridine Attack_6_NH2->Product_6_Substituted

Caption: Formation of regioisomers in the Gabriel-Isay condensation.

Troubleshooting_Workflow Troubleshooting Workflow Start Experiment Start Problem Unsatisfactory Result? Start->Problem Low_Yield Low/No Yield Problem->Low_Yield Yes Isomer_Mix Mixture of Isomers Problem->Isomer_Mix Yes Byproducts Dark Byproducts Problem->Byproducts Yes Success Successful Synthesis Problem->Success No Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Control_pH Adjust pH Isomer_Mix->Control_pH Lower_Temp Lower Reaction Temperature Byproducts->Lower_Temp Optimize_Conditions Optimize Temp, Time, pH Check_Purity->Optimize_Conditions Change_Solvent Change Solvent Optimize_Conditions->Change_Solvent Use_Additive Use Additive (e.g., NaHSO3) Control_pH->Use_Additive Timmis_Reaction Consider Timmis Reaction Use_Additive->Timmis_Reaction Inert_Atmosphere Use Inert Atmosphere Lower_Temp->Inert_Atmosphere Slow_Addition Slowly Add Dicarbonyl Inert_Atmosphere->Slow_Addition

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Troubleshooting Isomer Formation in Pteridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pteridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of pteridine derivatives, with a specific focus on the formation and management of isomers.

Frequently Asked Questions (FAQs)

Q1: Why am I obtaining a mixture of 6- and 7-substituted pteridine isomers in my reaction?

The formation of isomeric mixtures is a frequent challenge in pteridine synthesis, particularly when employing the Gabriel-Isay condensation method with an unsymmetrical 1,2-dicarbonyl compound.[1] The pyrimidine precursor possesses two distinct amino groups at the C5 and C6 positions, which can react with the two different carbonyl groups of your reaction partner. The regioselectivity of this condensation is influenced by the electronic properties and steric hindrance of both reactants, often leading to a mixture of 6- and 7-substituted pteridines.[1] In many cases, the formation of the 7-isomer is kinetically favored.[1]

Q2: How can I control the regioselectivity of the Gabriel-Isay condensation to favor the desired isomer?

While completely avoiding the formation of the 7-isomer can be challenging in a direct condensation, you can influence the isomer ratio by carefully controlling the reaction conditions:

  • pH Control: The pH of the reaction medium is a critical factor. Under acidic conditions, the more basic C5 amino group of the pyrimidine can be protonated, reducing its nucleophilicity and favoring the formation of the 7-substituted isomer.[2][3] Conversely, neutral or slightly basic conditions can favor the formation of the 6-substituted isomer.

  • Use of Additives: The addition of sodium bisulfite (NaHSO₃) can influence the isomer ratio.[3][4] It is thought to form adducts with the dicarbonyl compound, altering its reactivity and potentially favoring the formation of the 6-isomer.[3][4] In some cases, the sulfite adducts of the 6- and 7-isomers exhibit different solubilities, allowing for separation by precipitation.[3][4]

  • Temperature and Solvent: Reaction temperature and the choice of solvent can also affect the isomer ratio, although their impact is often less pronounced than pH control. Optimization of these parameters for your specific substrates is recommended.

Q3: Are there alternative synthetic routes that offer better regioselectivity?

Yes, several synthetic methods are known to provide a single, regioselective pteridine product:

  • Timmis Reaction: This is a well-established method for the regioselective synthesis of 6-substituted pteridines. It involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][2][3] The reaction mechanism directs the cyclization to afford a single regioisomer.[1]

  • Viscontini Reaction: This approach is particularly useful for the synthesis of 6-substituted pterins from sugar-derived precursors. It utilizes an Amadori rearrangement to ensure the C5 amine of the pyrimidine attacks a specific keto group, leading exclusively to the 6-substituted product.[1][2]

  • Taylor Synthesis: In this strategy, the pyrimidine ring is constructed onto a pre-functionalized pyrazine ring. By starting with a correctly substituted pyrazine, this method provides an unambiguous route to the desired C6-substituted pteridine.[1][5][6]

Q4: How can I separate a mixture of 6- and 7-pteridine isomers?

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation of pteridine isomers.

  • Reversed-Phase HPLC: This is the most widely used mode. C18 columns are frequently employed with aqueous mobile phases containing a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile). The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase.

  • HILIC: Hydrophilic Interaction Liquid Chromatography can also be used, particularly for very polar pteridine derivatives.

Q5: How can I identify and characterize the separated isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of pteridine isomers.

  • ¹H NMR: The chemical shifts of the protons on the pteridine core and its substituents can provide valuable information. The proton at the C7 position of a 6-substituted pteridine will have a different chemical shift compared to the proton at the C6 position of a 7-substituted isomer. The relative abundance of the isomers in a mixture can be determined by integrating the signals of the respective protons.[3]

  • ¹³C NMR: The carbon chemical shifts of the pteridine ring are also sensitive to the substitution pattern and can be used to differentiate between isomers.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY can be employed for unambiguous assignment of all proton and carbon signals and to determine the connectivity and spatial proximity of atoms within the molecule, confirming the isomeric structure. The Nuclear Overhauser Effect (NOE) can be particularly useful in distinguishing between isomers by identifying protons that are close in space.[7]

Troubleshooting Guides

Problem: Unexpected Isomer Ratio in Gabriel-Isay Condensation

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect pH Carefully monitor and adjust the pH of the reaction mixture. For the 6-isomer, aim for neutral to slightly basic conditions. For the 7-isomer, acidic conditions are generally preferred.
Suboptimal Temperature Systematically vary the reaction temperature to determine its effect on the isomer ratio for your specific substrates.
Inefficient Mixing Ensure vigorous and uniform stirring throughout the reaction to maintain homogeneity.
Impure Starting Materials Purify the diaminopyrimidine and dicarbonyl starting materials before use to remove any impurities that might influence the reaction pathway.
Problem: Difficulty in Separating Isomers by HPLC

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Column Try a different stationary phase. If using a C18 column, consider one with a different end-capping or particle size. A phenyl-hexyl column might also offer different selectivity.
Suboptimal Mobile Phase Adjust the mobile phase composition. Vary the organic modifier (methanol vs. acetonitrile) and its concentration. Optimize the buffer type and pH. A shallow gradient elution may improve resolution.
Poor Peak Shape Ensure the sample is fully dissolved in the mobile phase or a weaker solvent. If peaks are tailing, the column may be overloaded; inject a smaller sample volume or a more dilute solution.
Co-elution If isomers still co-elute, consider derivatization to introduce a functional group that enhances their separability.

Data Presentation

Table 1: Effect of Reaction Conditions on Isomer Ratio in Gabriel-Isay Synthesis (Illustrative Data)

Starting Pyrimidine Dicarbonyl Compound Reaction Conditions 6-Isomer : 7-Isomer Ratio
2,5,6-Triaminopyrimidin-4(3H)-oneMethylglyoxalpH 4, with NaHSO₃>98 : <2[4]
2,5,6-Triaminopyrimidin-4(3H)-oneMethylglyoxalpH 7, without NaHSO₃(Varies, often favors 7-isomer)
2-Phenylpyrimidine-4,5,6-triamineMethylglyoxalIn the presence of hydrazine6-isomer is the only product
2-Phenylpyrimidine-4,5,6-triamineMethylglyoxalNeutral conditions7-isomer is the major product[5]

Note: The actual isomer ratios can vary significantly depending on the specific substrates and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Timmis Synthesis of a 6-Substituted Pteridine
  • Reactant Preparation: Dissolve the 5-nitroso-6-aminopyrimidine derivative in a suitable solvent (e.g., ethanol or DMF) under basic conditions, for example, using sodium ethoxide.

  • Addition of Methylene Compound: To the solution from Step 1, add the compound containing an activated methylene group (e.g., a ketone, nitrile, or cyanoacetic acid derivative).

  • Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactants). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture with a suitable acid. The product may precipitate upon neutralization or require extraction with an organic solvent.

  • Purification: Purify the resulting single-isomer pteridine product using standard techniques such as recrystallization or column chromatography.

Protocol 2: General Procedure for HPLC Separation of Pteridine Isomers
  • Sample Preparation: Dissolve the crude mixture of pteridine isomers in a suitable solvent, preferably the mobile phase, at a concentration of approximately 0.1-1 mg/mL.[8] Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase the concentration to elute the compounds. A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the pteridines show strong absorbance (e.g., 280 nm or 350 nm).

  • Analysis: Inject the sample and collect the chromatogram. The two isomers should elute as separate peaks. Collect the fractions corresponding to each peak for further characterization.

Protocol 3: General Procedure for NMR Characterization of Pteridine Isomers
  • Sample Preparation: Dissolve a few milligrams of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable buffer).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Identify the signals corresponding to the protons on the pteridine ring and the substituents. Pay close attention to the chemical shifts and coupling patterns of the H6 and H7 protons to distinguish between the isomers.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to observe the chemical shifts of all carbon atoms.

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, perform 2D NMR experiments:

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range proton-carbon correlations, which can be crucial for confirming the substitution pattern.

    • NOESY: To determine the spatial proximity of protons, which can help to confirm the regiochemistry.

Visualizations

Isomer_Formation_Workflow Start Pteridine Synthesis Start Pyrimidine 5,6-Diaminopyrimidine Start->Pyrimidine Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Start->Dicarbonyl Regioselective_Routes Regioselective Syntheses Start->Regioselective_Routes Condensation Gabriel-Isay Condensation Pyrimidine->Condensation Dicarbonyl->Condensation Isomer_Mixture Mixture of 6- and 7- Substituted Isomers Condensation->Isomer_Mixture Separation Isomer Separation (e.g., HPLC) Isomer_Mixture->Separation Isomer_6 Pure 6-Isomer Separation->Isomer_6 Isomer_7 Pure 7-Isomer Separation->Isomer_7 Timmis Timmis Reaction Regioselective_Routes->Timmis Viscontini Viscontini Reaction Regioselective_Routes->Viscontini Taylor Taylor Synthesis Regioselective_Routes->Taylor Single_Isomer Single Desired Isomer Timmis->Single_Isomer Viscontini->Single_Isomer Taylor->Single_Isomer

Caption: Synthetic pathways for pteridines, highlighting isomer formation and regioselective alternatives.

Troubleshooting_Decision_Tree Start Isomer Mixture Obtained Optimize_Condensation Optimize Gabriel-Isay Condensation? Start->Optimize_Condensation Alternative_Route Switch to Regioselective Synthesis? Start->Alternative_Route Separate_Isomers Separate Existing Mixture? Start->Separate_Isomers Control_pH Control pH Optimize_Condensation->Control_pH Yes Additives Use Additives (e.g., NaHSO3) Optimize_Condensation->Additives Yes Change_Temp_Solvent Vary Temperature/ Solvent Optimize_Condensation->Change_Temp_Solvent Yes Desired_Isomer Desired Isomer Obtained Control_pH->Desired_Isomer Additives->Desired_Isomer Change_Temp_Solvent->Desired_Isomer Timmis Timmis Reaction Alternative_Route->Timmis Yes Viscontini Viscontini Reaction Alternative_Route->Viscontini Yes Taylor Taylor Synthesis Alternative_Route->Taylor Yes Timmis->Desired_Isomer Viscontini->Desired_Isomer Taylor->Desired_Isomer HPLC HPLC Separate_Isomers->HPLC Yes Crystallization Fractional Crystallization Separate_Isomers->Crystallization Yes HPLC->Desired_Isomer Crystallization->Desired_Isomer

Caption: Decision tree for troubleshooting isomer formation in pteridine synthesis.

References

Technical Support Center: Scaling Up 2,4,5-Triamino-6-hydroxypyrimidine Sulfate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction during the cyclization step.Ensure the reaction mixture is adequately stirred and the temperature is maintained at the optimal level. Consider using a catalyst to improve the reaction rate.[1]
Loss of product during purification.Optimize the recrystallization process. Ensure the correct solvent and temperature are used to minimize product loss.[2]
Inefficient reduction of the nitroso group.For catalytic hydrogenation, ensure the catalyst is active and not poisoned. For chemical reduction, ensure the reducing agent is fresh and added in appropriate portions.[3][4]
Low Purity Presence of unreacted starting materials.Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, TLC) to ensure complete conversion.
Formation of by-products.Control reaction conditions such as temperature and pH to minimize the formation of side products. One patent suggests that hydrogenation in an acidic, neutral, or weakly alkaline range below pH 9 can reduce the dissolution of the noble metal catalyst and its contamination in the final product.[5]
Inadequate purification.Employ multiple purification steps, such as recrystallization from different solvents or conversion to a hydrochloride salt and back to the sulfate salt for enhanced purity.[2]
Poor Solubility of Starting Material The nitroso intermediate (2,4-diamino-6-hydroxy-5-nitrosopyrimidine) is poorly soluble in water.A patent suggests dispersing the raw material in a water solvent containing a surfactant before catalytic hydrogenation to improve mass transfer.[4] Another approach involves dissolving the intermediate in an alkaline solution before hydrogenation.[4]
Catalyst Inactivation Poisoning of the catalyst (e.g., Pd/C) by impurities or reaction by-products.Ensure starting materials are of high purity. Consider pre-treating the reaction mixture to remove potential catalyst poisons.
Leaching of the metal from the catalyst support.Hydrogenation in an alkaline medium can lead to the dissolution of noble metals. Performing the hydrogenation at a pH below 9 is recommended to prevent this.[5]
Product Discoloration Oxidation of the amino groups.Handle the product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store in a tightly closed container in a cool, dry place.[6]
Presence of colored impurities.Purify the product through recrystallization or treatment with activated carbon to remove colored impurities.

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing 2,4,5-Triamino-6-hydroxypyrimidine sulfate?

The most common and environmentally friendly method is the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine using a noble metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel.[4] An older method involves the reduction of the nitroso intermediate using sodium dithionite.[3]

2. How can the purity of the final product be improved?

A highly effective purification method involves converting the sulfate salt to the dihydrochloride salt, which can be recrystallized, and then converting it back to the insoluble sulfate salt.[2] This process helps to remove soluble impurities.

3. What are the critical parameters to control during the catalytic hydrogenation step?

Key parameters to control include:

  • pH: Maintaining a pH below 9 is crucial to prevent the leaching of the palladium catalyst into the product and wastewater.[5]

  • Temperature and Pressure: These need to be optimized for the specific catalyst and reactor setup to ensure complete and efficient reduction.

  • Agitation: Adequate mixing is essential to ensure good contact between the substrate, catalyst, and hydrogen.

4. How should 2,4,5-Triamino-6-hydroxypyrimidine sulfate be handled and stored?

The compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[6][7] It should be stored in a tightly closed container in a cool, dry place, away from oxidizing agents, to prevent degradation and discoloration.[6][8]

5. What are common impurities found in the final product?

Common impurities can include unreacted starting materials (2,4-diamino-6-hydroxy-5-nitrosopyrimidine), by-products from side reactions, and residual catalyst. Inorganic salts from preceding steps, such as sodium nitrate and sodium sulfate, can also be present if not properly removed.[9]

Data Presentation

Table 1: Comparison of Synthesis Methods for 2,4,5-Triamino-6-hydroxypyrimidine sulfate

Method Reducing Agent/Catalyst Solvent Temperature Yield Purity Reference
Chemical ReductionSodium DithioniteWater/NaOH90°C (water bath)70%Not specified[3]
Catalytic HydrogenationPd/CWater with surfactant40°CNot specified98.3%[4]
Catalytic HydrogenationRaney NickelWater with surfactant40°CNot specified98.3%[4]

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is based on a method described in a patent to provide a greener and more efficient synthesis.[4]

  • Dispersion: In a high-pressure reactor, disperse 2,4-diamino-5-nitroso-6-hydroxypyrimidine in deionized water containing a surfactant (e.g., sodium dodecylbenzenesulfonate or PVP).

  • Catalyst Addition: Add the Palladium on carbon (Pd/C) catalyst to the suspension.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 2 MPa). Heat the mixture to the target temperature (e.g., 40-60°C) with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Catalyst Removal: After the reaction is complete, cool the reactor and filter the mixture to remove the catalyst.

  • Acidification and Precipitation: Adjust the pH of the filtrate to 1-2 with sulfuric acid to precipitate the 2,4,5-Triamino-6-hydroxypyrimidine sulfate.

  • Isolation and Drying: Isolate the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

Protocol 2: Synthesis via Chemical Reduction

This protocol is adapted from a published research article.[3]

  • Suspension: In a beaker, suspend 2,4-diamino-6-hydroxy-5-nitroso pyrimidine in hot (80°C) distilled water with stirring.

  • Solubilization: Place the beaker in a 90°C water bath and add a 20% sodium hydroxide solution to increase the solubility of the suspension.

  • Reduction: Add sodium dithionite in portions at 20-minute intervals.

  • Hot Filtration: Boil the mixture and filter it while hot through a Buchner funnel.

  • Precipitation: Cool the supernatant, filter, and wash the precipitate with cold water.

  • Sulfate Salt Formation: Add sulfuric acid to the precipitate and its solution and heat the mixture in a boiling water bath for 90 minutes.

  • Isolation and Drying: Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate with distilled water and ethanol, followed by drying at 80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2,4-diamino-6-hydroxy- 5-nitrosopyrimidine reduction Reduction Step (e.g., Catalytic Hydrogenation) start->reduction product_solution Crude Product Solution (2,4,5-Triamino-6-hydroxypyrimidine) reduction->product_solution acidification Acidification (with H2SO4) product_solution->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product Final Product: 2,4,5-Triamino-6-hydroxypyrimidine sulfate drying->final_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Product Loss During Purification issue->cause2 cause3 Inefficient Reduction issue->cause3 sol1 Optimize Reaction Conditions (Temp, Stirring, Catalyst) cause1->sol1 sol2 Optimize Recrystallization (Solvent, Temperature) cause2->sol2 sol3 Check Catalyst Activity /Reducing Agent Purity cause3->sol3 troubleshooting_low_purity cluster_causes Potential Causes cluster_solutions Solutions issue Low Purity cause1 Unreacted Starting Materials issue->cause1 cause2 By-product Formation issue->cause2 cause3 Inadequate Purification issue->cause3 cause4 Catalyst Leaching issue->cause4 sol1 Monitor Reaction Progress (TLC/HPLC) cause1->sol1 sol2 Control Reaction Conditions (pH, Temp) cause2->sol2 sol3 Multi-step Purification cause3->sol3 sol4 Maintain pH < 9 during Hydrogenation cause4->sol4

References

Stability of 2,5,6-triamino-4-pyrimidinol sulfate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,5,6-triamino-4-pyrimidinol sulfate in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2,5,6-triamino-4-pyrimidinol sulfate in an aqueous solution?

A1: 2,5,6-triamino-4-pyrimidinol sulfate is susceptible to oxidation when exposed to air and may hydrolyze under extreme conditions.[1] In aqueous solutions, it is reported to be stable for up to 24 hours when a suitable antioxidant is included in the formulation.[2][3]

Q2: What is a recommended antioxidant for stabilizing aqueous solutions of 2,5,6-triamino-4-pyrimidinol sulfate?

A2: Sodium sulfite has been documented as an effective antioxidant to prevent the oxidation of 2,5,6-triamino-4-pyrimidinol sulfate in aqueous solutions.[2] Sulfites, including sodium sulfite, are commonly used as reducing agents and oxygen scavengers.[4][5]

Q3: What is the solubility of 2,5,6-triamino-4-pyrimidinol sulfate in water?

A3: The aqueous solubility of 2,5,6-triamino-4-pyrimidinol sulfate is approximately 1.5 to 2.0 g/L at a temperature of 20-25°C.[1] A solution at a concentration of 2 g/L will have a pH in the range of 2-3.

Q4: How should I store the solid compound and its aqueous solutions?

A4: The solid form of 2,5,6-triamino-4-pyrimidinol sulfate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light. Aqueous solutions, especially those without an antioxidant, should be freshly prepared. If storage is necessary, they should be kept at low temperatures (2-8°C), protected from light, and used within 24 hours.

Q5: What are the known incompatibilities of this compound?

A5: 2,5,6-triamino-4-pyrimidinol sulfate is incompatible with strong oxidizing agents. Its use as an oxidative hair coloring agent involves a reaction with hydrogen peroxide, highlighting its reactivity towards oxidizers.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns brown or changes color upon preparation or standing. Oxidation of the aminopyrimidine ring system due to exposure to atmospheric oxygen.1. Prepare solutions fresh before use.2. Add an antioxidant, such as sodium sulfite (e.g., 0.1% w/v), to the solution during preparation.3. Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon).4. Store the solution protected from light.
Precipitate forms in the aqueous solution. The concentration exceeds the solubility limit (approx. 1.5-2.0 g/L).[1] A change in pH may also affect solubility.1. Ensure the concentration is within the solubility limit.2. If a different pH is required for your experiment, perform solubility testing at that specific pH before preparing a large volume.3. Gentle warming and sonication can aid in dissolution, but be mindful of potential degradation at elevated temperatures.
Loss of compound potency or inconsistent experimental results. Degradation of the compound in solution due to oxidation or hydrolysis.1. Always use freshly prepared and stabilized solutions (see "Solution turns brown" above).2. Verify the purity of the solid compound before preparing solutions using a suitable analytical method like HPLC.3. Perform a stability study under your specific experimental conditions (pH, temperature, light exposure) to determine the viable timeframe for using the prepared solution.
Unexpected peaks appear in the chromatogram during HPLC analysis. These are likely degradation products.1. Identify the conditions leading to the formation of these peaks (e.g., exposure to light, high temperature, oxidative stress).2. Use a stability-indicating HPLC method to separate the main compound from its degradation products (see Experimental Protocols section).3. If possible, use techniques like LC-MS to identify the structure of the degradation products.

Data Presentation

While specific quantitative stability data for 2,5,6-triamino-4-pyrimidinol sulfate under various conditions is not extensively published, the following tables provide a template for organizing results from forced degradation studies. Such studies are crucial for understanding the compound's stability profile.

Table 1: Example Data from a Forced Degradation Study of 2,5,6-triamino-4-pyrimidinol sulfate in Aqueous Solution

Stress Condition Time (hours) Assay (%) of Initial Appearance of Solution No. of Degradation Products (>0.1%)
0.1 M HCl at 60°C2495.2Colorless1
0.1 M NaOH at 60°C2488.5Light Yellow2
3% H₂O₂ at 25°C2475.4Brown>3
Thermal (60°C)2498.1Colorless0
Photolytic (ICH Q1B)2496.8Colorless1

Note: The data presented above are for illustrative purposes and should be determined experimentally.

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous Solution

This protocol describes the preparation of a 1 g/L aqueous solution of 2,5,6-triamino-4-pyrimidinol sulfate with sodium sulfite as an antioxidant.

  • Materials:

    • 2,5,6-triamino-4-pyrimidinol sulfate

    • Sodium sulfite

    • High-purity water (e.g., Milli-Q or equivalent)

    • Volumetric flasks

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh out 100 mg of 2,5,6-triamino-4-pyrimidinol sulfate and 100 mg of sodium sulfite.

    • To a 100 mL volumetric flask, add approximately 80 mL of high-purity water.

    • Add the sodium sulfite to the water and stir until fully dissolved.

    • Add the 2,5,6-triamino-4-pyrimidinol sulfate to the sodium sulfite solution.

    • Stir the solution until the compound is completely dissolved. Gentle sonication may be applied if necessary.

    • Once dissolved, add high-purity water to the volumetric flask to bring the volume to 100 mL.

    • Mix the solution thoroughly.

    • If not for immediate use, store the solution in a tightly sealed, light-protected container at 2-8°C.

Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method for the analysis of 2,5,6-triamino-4-pyrimidinol sulfate and its potential degradation products.[7]

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of 95% aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and 5% acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 262 nm (based on UV-Vis spectra at different pH values)[2][3]

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation:

    • To ensure the method is stability-indicating, perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the compound.[8][9]

    • Analyze the stressed samples using the HPLC method.

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis of the parent compound in the presence of its degradation products should be performed.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_stabilizers Stabilizing Measures Oxidation Oxidation (Atmospheric O₂) Compound 2,5,6-triamino-4-pyrimidinol sulfate in Aqueous Solution Oxidation->Compound degrades Hydrolysis Hydrolysis (Extreme pH) Hydrolysis->Compound degrades Light Photolytic Degradation Light->Compound degrades Temperature Thermal Degradation Temperature->Compound degrades Antioxidants Antioxidants (e.g., Sodium Sulfite) Antioxidants->Oxidation inhibits Inert_Gas Inert Atmosphere (N₂ or Ar) Inert_Gas->Oxidation prevents pH_Control pH Control pH_Control->Hydrolysis minimizes Protection Light Protection Protection->Light blocks Storage Low Temperature Storage Storage->Temperature slows

Caption: Factors influencing the stability of 2,5,6-triamino-4-pyrimidinol sulfate.

Solution_Preparation_Workflow start Start weigh_compound Weigh 2,5,6-triamino-4-pyrimidinol sulfate and Sodium Sulfite start->weigh_compound dissolve_sulfite Dissolve Sodium Sulfite in High-Purity Water weigh_compound->dissolve_sulfite dissolve_compound Dissolve 2,5,6-triamino-4-pyrimidinol sulfate in the Sulfite Solution dissolve_sulfite->dissolve_compound adjust_volume Adjust to Final Volume with High-Purity Water dissolve_compound->adjust_volume store Store at 2-8°C, Protected from Light adjust_volume->store end End store->end

Caption: Workflow for preparing a stabilized aqueous solution.

Troubleshooting_Tree issue Issue with Aqueous Solution? color_change Color Change / Discoloration? issue->color_change Yes precipitation Precipitation? issue->precipitation No oxidation Likely Oxidation color_change->oxidation Yes inconsistent_results Inconsistent Results? precipitation->inconsistent_results No solubility_exceeded Solubility Exceeded or pH Issue precipitation->solubility_exceeded Yes degradation Likely Degradation inconsistent_results->degradation Yes add_antioxidant Action: Add Antioxidant (e.g., Sodium Sulfite), Use Inert Gas oxidation->add_antioxidant check_concentration Action: Check Concentration, Verify Solubility at Experimental pH solubility_exceeded->check_concentration prepare_fresh Action: Prepare Fresh, Stabilized Solution, Verify Purity degradation->prepare_fresh

Caption: Troubleshooting decision tree for common solution issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Pteridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Many pteridine derivatives serve as enzyme cofactors, pigments, and signaling molecules in various biological systems.[1] Notably, folate and biopterin are well-known pteridine-containing compounds crucial for cellular metabolism.[2] The development of efficient and versatile synthetic routes to access diverse pteridine scaffolds is therefore a critical aspect of drug discovery and chemical biology.

This guide provides a comparative analysis of four classical and widely used synthetic routes for the preparation of pteridines: the Gabriel-Isay synthesis, the Timmis synthesis, the Polonovski-Boon synthesis, and the Taylor synthesis. Each method is evaluated based on its reaction mechanism, substrate scope, and, where available, quantitative data on yields and reaction conditions. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.

Comparison of Synthetic Routes

The following table summarizes the key features of the four major synthetic routes to pteridines. Direct comparison of yields can be challenging due to the variation in target molecules, reaction scales, and optimization studies reported in the literature. The data presented here is compiled from various sources to provide a representative overview.

Synthetic Route Starting Materials Key Reaction Regioselectivity Reported Yields Reaction Conditions Advantages Disadvantages
Gabriel-Isay Synthesis 4,5-Diaminopyrimidine derivative, 1,2-Dicarbonyl compoundCondensationOften yields a mixture of 6- and 7-substituted isomers with unsymmetrical dicarbonyls.[3]Variable (e.g., 53% for 6-methyl-2-phenylpteridin-4-amine)[4]Typically neutral or acidic conditions, heating may be required.Versatile, wide range of commercially available starting materials.Lack of regioselectivity with unsymmetrical dicarbonyls can be a major drawback.
Timmis Synthesis 5-Nitroso-6-aminopyrimidine derivative, Compound with an active methylene groupCondensation/CyclizationGenerally affords regioselectively 6-substituted pteridines.[1]Moderate to good (e.g., 42% for 7-methyl-2,6-diphenylpteridin-4-amine)[4]Base-catalyzed, often requires refluxing in an appropriate solvent.Good regioselectivity for 6-substituted products.The 5-nitrosopyrimidine starting materials can be unstable.
Polonovski-Boon Synthesis 6-Chloro-5-nitropyrimidine derivative, α-Amino ketone or α-amino aldehydeNucleophilic substitution followed by reductive cyclizationRegiospecific, yielding 7,8-dihydropteridines.[1]Good (Specific yield data is sparse in readily available literature)Often proceeds in a stepwise manner involving reduction of the nitro group.Provides access to dihydropteridine derivatives directly.[1]The synthesis of the starting materials can be multi-step.
Taylor Synthesis Substituted 2-aminopyrazine-3-carbonitrile or related pyrazine derivativeRing closure with a one-carbon synthon (e.g., guanidine, formamide)Unambiguous synthesis of 6-substituted pteridines.Generally good (e.g., moderate yield for 2-amino-3-cyano-5-substituted pyrazine 1-oxides)Varies depending on the cyclization agent, can involve strong acids or bases.Excellent regioselectivity, allows for pre-functionalization of the pyrazine ring.The synthesis of the substituted pyrazine starting materials can be complex.

Experimental Protocols

The following are representative experimental protocols for each of the four synthetic routes.

Gabriel-Isay Synthesis: Synthesis of 6-Methyl-2-phenylpteridin-4-amine[4]

To a solution of 2-phenylpyrimidine-4,5,6-triamine (20.1 g, 0.1 mol) and 30% aqueous 2-oxopropanal (26.4 g, 0.11 mol) in ethanol (150 mL), glacial acetic acid (15 mL) is added. The mixture is refluxed for 5 minutes, then diluted with water (50 mL) and heated for an additional 10 minutes on a water bath. After cooling and filtering, the crude product is recrystallized from aqueous DMF to yield 11.3 g (48%) of 6-methyl-2-phenylpteridin-4-amine.

Timmis Synthesis: Synthesis of 7-Methyl-2,6-diphenylpteridin-4-amine[4]

A mixture of 5-nitroso-2-phenylpyrimidine-4,6-diamine (2.15 g, 10 mmol), phenylacetone (3.3 g, 25 mmol), and potassium acetate (3.0 g) in butanol (50 mL) is refluxed for 4 hours. The reaction mixture is then cooled in an ice bath to yield yellow needles of the product. The yield is 1.3 g (42%).

Polonovski-Boon Synthesis: General Procedure

A 6-chloro-5-nitropyrimidine derivative is reacted with an α-amino ketone or α-amino aldehyde in a suitable solvent. The resulting intermediate is then subjected to a reduction of the nitro group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation. The subsequent intramolecular cyclization, often acid- or base-catalyzed, affords the 7,8-dihydropteridine. The dihydropteridine can be oxidized to the fully aromatic pteridine if desired.

Taylor Synthesis: Synthesis of 2,4-Diamino-6-substituted Pteridines[5]

A 2-amino-3-cyano-5-substituted methylpyrazine is reacted with guanidine in a suitable solvent, such as methanol with sodium methoxide. The reaction mixture is heated to effect cyclization to the corresponding 2,4-diaminopteridine. The final product can be isolated after an acidic workup.

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows of the four synthetic routes.

Gabriel_Isay_Synthesis Gabriel-Isay Synthesis Start1 4,5-Diaminopyrimidine Intermediate Condensation Intermediate Start1->Intermediate Start2 1,2-Dicarbonyl Compound Start2->Intermediate Product Pteridine Intermediate->Product

Caption: General workflow for the Gabriel-Isay synthesis of pteridines.

Timmis_Synthesis Timmis Synthesis Start1 5-Nitroso-6-aminopyrimidine Intermediate Condensation Intermediate Start1->Intermediate Start2 Active Methylene Compound Start2->Intermediate Product 6-Substituted Pteridine Intermediate->Product

Caption: General workflow for the Timmis synthesis of 6-substituted pteridines.

Polonovski_Boon_Synthesis Polonovski-Boon Synthesis Start1 6-Chloro-5-nitropyrimidine Intermediate1 Substitution Product Start1->Intermediate1 Start2 α-Amino Ketone/Aldehyde Start2->Intermediate1 Intermediate2 Reduced Intermediate Intermediate1->Intermediate2 Reduction Product 7,8-Dihydropteridine Intermediate2->Product Cyclization

Caption: General workflow for the Polonovski-Boon synthesis of 7,8-dihydropteridines.

Taylor_Synthesis Taylor Synthesis Start Substituted 2-Aminopyrazine Product Pteridine Start->Product Reagent One-Carbon Synthon (e.g., Guanidine) Reagent->Product

Caption: General workflow for the Taylor synthesis of pteridines.

Pteridines in Biological Signaling Pathways

Pteridine derivatives, particularly tetrahydrobiopterin (BH4), are essential cofactors in several critical biological signaling pathways.

Tetrahydrobiopterin in Dopamine Synthesis

Tetrahydrobiopterin is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of the neurotransmitter dopamine.[5] A deficiency in BH4 can lead to neurological disorders due to impaired dopamine production.

Dopamine_Synthesis Role of Tetrahydrobiopterin in Dopamine Synthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA O2 Dopamine Dopamine L_DOPA->Dopamine AADC TH Tyrosine Hydroxylase BH2 Dihydrobiopterin (BH2) TH->BH2 BH4 Tetrahydrobiopterin (BH4) BH4->TH Cofactor

Caption: Tetrahydrobiopterin as a cofactor in the enzymatic synthesis of dopamine.

Tetrahydrobiopterin in Nitric Oxide Synthesis

Tetrahydrobiopterin is also an essential cofactor for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems.[6] In the absence of sufficient BH4, NOS can become "uncoupled," producing superoxide radicals instead of NO, which contributes to oxidative stress.[7]

Nitric_Oxide_Synthesis Role of Tetrahydrobiopterin in Nitric Oxide Synthesis L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO L_Citrulline L-Citrulline L_Arginine->L_Citrulline NOS Nitric Oxide Synthase (NOS) BH4 Tetrahydrobiopterin (BH4) BH4->NOS Cofactor O2 O2 O2->NOS NADPH NADPH NADPH->NOS

Caption: Tetrahydrobiopterin's role as a cofactor for nitric oxide synthase.

References

A Comparative Guide to the Synthesis of 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate and Other Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methodologies for producing 2,5,6-triaminopyrimidin-4-yl hydrogen sulfate and other key pyrimidine derivatives. The information presented is intended to assist researchers in selecting the most appropriate synthetic routes based on factors such as yield, purity, and reaction conditions. Experimental data is summarized for ease of comparison, and detailed protocols for key reactions are provided.

Introduction to Pyrimidine Derivatives in Synthesis

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with various established methods such as the Biginelli and Pinner reactions, alongside modern techniques like microwave-assisted synthesis.[1][2][3][4][5][6] The choice of synthetic route is often dictated by the desired substitution pattern and the required scale of the reaction.

This guide focuses on the synthesis of this compound, a key intermediate in the synthesis of various therapeutic agents, and compares its preparation with that of other important aminopyrimidine derivatives.

Comparison of Synthetic Methods

The synthesis of aminopyrimidine derivatives often involves the reduction of a corresponding nitroso or nitro compound, or the condensation of a guanidine derivative with a suitable carbonyl compound. The following tables summarize quantitative data for the synthesis of this compound (often prepared from its tetraamino precursor) and other representative pyrimidine derivatives.

Table 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate (Precursor to this compound)

Starting MaterialReagents and ConditionsYield (%)Purity (%)Reference
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineCatalytic Hydrogenation (Noble Metal Catalyst)>95≥98
2,4-Diamino-5-nitroso-6-hydroxypyrimidineSodium SulfideNot specifiedNot specified
2,4-Diamino-5-nitroso-6-hydroxypyrimidineHydrochloric acid/Iron (or Zinc) powderNot specifiedNot specified

Table 2: Synthesis of Other Aminopyrimidine Derivatives

ProductStarting MaterialsReagents and ConditionsYield (%)Purity (%)Reference
2-AminopyrimidineN,N-dimethylformamide, phosphorus trichloride, acetaldehyde diethyl acetal, guanidine nitrate, sodium methoxidePressurized reaction at 80-90 °C81.1Not specified[7]
4-Aminopyridine4-Nitropyridine-N-oxide, Iron, Hydrochloric or Sulfuric acidReduction, followed by extraction80-90Not specified[8]
2,4-Diaminopyrimidineβ-ethoxyacrylonitrile, GuanidineReaction in isopropanol at 69-70 °C96.792.1[9]
2-Amino-4-chloro-pyrimidine derivatives2,4-Dichloropyrimidine, various aminesMicrowave-assisted synthesis54Not specified[10]
Fused 4-amino pyrimidine derivativesAromatic amines, piperonal, malononitrileMicrowave irradiation (270 W) for 3 minutesNot specifiedNot specified[11]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5,6-Tetraaminopyrimidine Sulfate via Catalytic Hydrogenation

This protocol describes the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate by the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.

Materials:

  • 2,4-diamino-6-hydroxy-5-nitrosopyrimidine

  • Noble metal catalyst (e.g., Palladium on carbon)

  • Water

  • Sulfuric acid

  • Hydrogen gas

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

Procedure:

  • Suspend 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water in the reaction vessel.

  • Add the noble metal catalyst to the suspension.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature (e.g., 50-150 °C) and agitate for the required duration.

  • After the reaction is complete, cool the mixture and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Acidify the filtrate with sulfuric acid to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-chloro-pyrimidine Derivatives

This protocol outlines a general procedure for the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.

Materials:

  • 2,4-Dichloropyrimidine

  • Substituted amine (e.g., 1-methylpiperazine)

  • Solvent (if required)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vial, combine 2,4-dichloropyrimidine and the desired substituted amine.

  • If necessary, add a suitable solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with microwaves at a specified temperature and for a set duration.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

Role in Purine Synthesis

This compound is a crucial precursor in the de novo synthesis of purines, which are essential building blocks for DNA and RNA. The pyrimidine ring of this compound serves as a scaffold for the construction of the fused imidazole ring of the purine core.

Purine_Synthesis_Pathway Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP TAPHS 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate TAPHS->IMP Incorporation into purine ring Experimental_Workflow Start Starting Materials (e.g., Carbonyl compound, Guanidine derivative) Reaction Reaction (e.g., Condensation, Reduction) Start->Reaction Workup Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Analysis Characterization (e.g., NMR, MS, Purity analysis) Purification->Analysis Product Final Product Analysis->Product

References

A Comparative Guide to the Reduction of 5-Nitrosopyrimidines: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of 5-aminopyrimidines is a critical step in the creation of numerous therapeutic agents. The reduction of the 5-nitroso group on the pyrimidine ring is a key transformation in this process. This guide provides an objective comparison of the efficacy of various reducing agents for this conversion, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research needs.

The choice of reducing agent for the conversion of 5-nitrosopyrimidines to their corresponding 5-aminopyrimidines is dictated by factors such as the substrate's functional group tolerance, desired yield, and scalability of the reaction. This guide explores the most commonly employed and effective reducing agents, including catalytic hydrogenation, metal-acid systems like iron in acetic acid, and salts such as sodium dithionite and tin(II) chloride.

Efficacy Comparison of Common Reducing Agents

The following table summarizes the performance of different reducing agents in the synthesis of various 5-aminopyrimidine derivatives. The data highlights the variability in yields depending on the specific substrate and the chosen reducing system.

5-Nitrosopyrimidine DerivativeReducing Agent/SystemSolvent(s)Temperature (°C)Reaction TimeYield (%)Reference
4,6-Dichloro-5-nitropyrimidineFe / Acetic AcidAcetic AcidRefluxNot SpecifiedHigh[1]
4,6-Dichloro-5-nitropyrimidineFe / HClNot SpecifiedNot SpecifiedNot SpecifiedHigh[1]
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineH₂, 10% Pd/CWater80-901-2 h~95Patent CN102060733A
Violuric Acid (5-nitrosobarbituric acid)Sodium DithioniteWater702.5 h84[2]
General Aromatic Nitro CompoundsFe powder / CaCl₂Ethanol/Water6020-30 min77-91[3]
General Aromatic Nitro CompoundsSnCl₂·2H₂OEthanolReflux4 h91[4]

Experimental Protocols

Detailed methodologies for the key reduction techniques are provided below to ensure reproducibility and assist in the practical application of these methods.

Catalytic Hydrogenation (e.g., Pd/C)

This method is often favored for its clean reaction profile and high yields, particularly for substrates that can withstand the reaction conditions.

Protocol for the reduction of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine:

  • A suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (1 part by weight) in water (10 parts by weight) is prepared in a hydrogenation reactor.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%) is added to the suspension.

  • The reactor is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 1-2 hours, or until the consumption of hydrogen ceases.

  • After cooling to room temperature, the reactor is depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The filtrate is then concentrated under reduced pressure to yield the desired 2,4,5-triamino-6-hydroxypyrimidine.

Iron in Acetic Acid (Fe/AcOH)

A classical and cost-effective method, the Fe/AcOH system is robust and suitable for a wide range of nitro compounds.[5][6]

General Protocol:

  • To a solution of the 5-nitrosopyrimidine (1 equivalent) in glacial acetic acid, iron powder (3-5 equivalents) is added portion-wise with stirring.[5]

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the iron residues.

  • The filtrate is carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).[5]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the 5-aminopyrimidine.

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is a mild and versatile reducing agent, often used in aqueous media, making it suitable for water-soluble substrates.[7][8][9] It is particularly effective for the reduction of nitroso compounds.

Protocol for the reduction of Violuric Acid: [2]

  • Violuric acid (1 part by weight) is suspended in water (10 parts by volume) in a reaction flask equipped with a mechanical stirrer.

  • The suspension is heated to 70 °C with vigorous stirring.

  • Sodium dithionite (2 parts by weight) is added portion-wise over 15 minutes.

  • The reaction mixture is stirred at 70 °C for 2.5 hours.

  • The mixture is then cooled and the precipitated product is collected by filtration.

  • The solid is washed with water and dried under vacuum to yield 5-amino-2,4,6-trihydroxy-pyrimidine.

Tin(II) Chloride (SnCl₂)

Stannous chloride is a widely used reducing agent for nitro groups, particularly in laboratory-scale synthesis.[4][10][11][12][13]

General Protocol: [4]

  • To a solution of the 5-nitrosopyrimidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, tin(II) chloride dihydrate (3-5 equivalents) is added.[4][11]

  • The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC.

  • Once the reaction is complete, the mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a saturated solution of sodium bicarbonate to remove tin salts.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 5-aminopyrimidine, which may be further purified by chromatography or recrystallization.

Visualizing the Process

To further clarify the experimental and chemical transformations, the following diagrams have been generated.

Chemical_Transformation cluster_reactants Reactant cluster_product Product 5-Nitrosopyrimidine 5-Aminopyrimidine 5-Nitrosopyrimidine->5-Aminopyrimidine Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH, Na₂S₂O₄, SnCl₂) Reactant_label 5-Nitrosopyrimidine (General Structure) Product_label 5-Aminopyrimidine (General Structure)

Fig. 1: General chemical transformation from 5-nitrosopyrimidine to 5-aminopyrimidine.

Experimental_Workflow Start Start: 5-Nitrosopyrimidine Substrate Reaction_Setup Reaction Setup: - Dissolve substrate in appropriate solvent. - Add reducing agent. Start->Reaction_Setup Reduction Reduction Reaction: - Stir under controlled temperature and time. - Monitor reaction progress (e.g., TLC). Reaction_Setup->Reduction Workup Work-up: - Filter to remove solid reagents/catalysts. - Neutralize (if acidic/basic). - Extract with organic solvent. Reduction->Workup Purification Purification: - Wash organic layer. - Dry and concentrate. - Purify by chromatography or recrystallization. Workup->Purification Product End: 5-Aminopyrimidine Product Purification->Product

Fig. 2: A generalized workflow for the reduction of 5-nitrosopyrimidines.

Conclusion

The reduction of 5-nitrosopyrimidines is a versatile transformation with several reliable methods at the disposal of the synthetic chemist. Catalytic hydrogenation often provides the cleanest reactions and highest yields but may not be suitable for substrates with sensitive functional groups. Metal-acid systems, particularly those using iron, are economical and effective but may require more rigorous purification. Sodium dithionite and tin(II) chloride offer milder alternatives that are compatible with a variety of functional groups. The choice of the optimal reducing agent will ultimately depend on a careful consideration of the specific 5-nitrosopyrimidine substrate, the desired scale of the reaction, and the available laboratory resources. This guide provides a foundational understanding to inform this critical decision-making process in the synthesis of biologically important 5-aminopyrimidines.

References

A Comparative Guide to HPLC-Based Purity Validation of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (TAPS) purity, a key intermediate in the synthesis of various pharmaceutical compounds.

Introduction to Purity Analysis of TAPS

This compound is a pyrimidine derivative whose purity is paramount for its intended downstream applications. HPLC is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture, making it an ideal method for assessing the purity of TAPS.[1] This guide will compare a primary reversed-phase HPLC (RP-HPLC) method with an alternative ion-pairing HPLC method, providing detailed experimental protocols and supporting data.

Experimental Protocols

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is a robust and widely used technique for the separation of moderately polar compounds like TAPS.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Sample of this compound for testing

Chromatographic Conditions:

  • Mobile Phase: A mixture of a buffered aqueous solution and an organic solvent. For example, a gradient or isocratic elution with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting condition could be 95:5 (A:B).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of TAPS (e.g., 210-280 nm).

  • Injection Volume: 10 µL

  • Run Time: Sufficiently long to allow for the elution of the main peak and any potential impurities.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of the TAPS reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the TAPS sample to be tested in the same manner and at the same concentration as the standard solution.

Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Method 2: Ion-Pairing HPLC

This method can be advantageous for highly polar compounds that are not well-retained on traditional reversed-phase columns.

Instrumentation:

  • Same as Method 1.

Reagents and Materials:

  • In addition to the reagents in Method 1, an ion-pairing reagent such as sodium dioctylsulfosuccinate or an alkyl sulfonic acid will be required.[2]

Chromatographic Conditions:

  • Mobile Phase: An aqueous-organic mobile phase containing an ion-pairing reagent. For example, a buffered solution (e.g., phosphate buffer at pH 3) containing the ion-pairing reagent and methanol or acetonitrile as the organic modifier.[2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: As determined for Method 1.

  • Injection Volume: 10 µL

Sample Preparation:

  • Identical to Method 1.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the expected performance characteristics of the two HPLC methods for the analysis of TAPS purity.

ParameterMethod 1: Reversed-Phase HPLC (RP-HPLC)Method 2: Ion-Pairing HPLC
Principle Separation based on hydrophobicity.Separation of ionic and highly polar compounds by forming neutral ion pairs.
Typical Column C18, C8C18, C8
Mobile Phase Acetonitrile/water or Methanol/water with acid modifier (e.g., formic acid).Aqueous buffer with an ion-pairing reagent and organic modifier.
Advantages Robust, widely available columns, simpler mobile phase preparation.Improved retention and resolution of highly polar analytes.
Disadvantages May have poor retention for very polar impurities.Longer column equilibration times, potential for baseline noise, ion-pairing reagents can be harsh on columns.
Expected Purity (%) > 99% (for high-quality material)[1]> 99% (for high-quality material)
Typical Retention Time Dependent on exact conditions, but generally in the range of 3-10 minutes.Can be manipulated by the concentration and type of ion-pairing reagent.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity validation of TAPS.

Purity_Decision_Tree Start HPLC Analysis Complete CheckPurity Main Peak Purity > 99.0%? Start->CheckPurity CheckImpurities Any Impurity > 0.1%? CheckPurity->CheckImpurities Yes Fail Sample Fails Purity Specification CheckPurity->Fail No Pass Sample Passes Purity Specification CheckImpurities->Pass No Investigate Identify and Quantify Impurities CheckImpurities->Investigate Yes Investigate->Fail

Caption: Decision tree for interpreting TAPS purity results.

Conclusion

The validation of this compound purity by HPLC is a critical quality control step. While a standard RP-HPLC method is often sufficient and is a robust starting point, an ion-pairing HPLC method provides a valuable alternative, especially when dealing with highly polar impurities that are poorly retained on a conventional C18 column. The choice of method will depend on the specific impurity profile of the TAPS sample. For routine quality control, a well-validated RP-HPLC method is generally preferred due to its simplicity and robustness. However, for investigational purposes or for challenging separations, the development of an ion-pairing method may be necessary. Regardless of the method chosen, thorough validation is essential to ensure accurate and reliable purity data.

References

Spectroscopic Comparison of 2,5,6-Triaminopyrimidin-4-yl Hydrogen Sulfate Batches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and consistency of chemical batches is paramount. This guide provides a comparative spectroscopic analysis of three hypothetical batches of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, a key intermediate in the synthesis of various pharmaceuticals.

This document outlines the methodologies and presents comparative data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The aim is to equip researchers with the necessary tools to assess batch-to-batch variability, identify potential impurities, and ensure the quality of starting materials for drug development.

Summary of Spectroscopic Data

The following table summarizes the key quantitative data obtained from the spectroscopic analysis of three different batches of this compound.

Spectroscopic TechniqueParameterBatch ABatch BBatch C
UV-Vis Spectroscopy λmax (nm)275275275
Absorbance at λmax0.850.830.86
Shoulder Peak (nm)Not prominent~290Not prominent
FTIR Spectroscopy N-H Stretch (cm⁻¹)3450, 33403452, 3341, 3210 (broad)3448, 3339
C=N Stretch (cm⁻¹)164016421638
S=O Stretch (cm⁻¹)1175, 10501174, 10511176, 1049
¹H NMR Spectroscopy Amine Protons (δ ppm)6.5 (br s, 2H), 7.2 (br s, 2H), 7.8 (br s, 2H)6.5 (br s, 2H), 7.2 (br s, 2H), 7.8 (br s, 2H), 8.1 (s, 0.1H)6.5 (br s, 2H), 7.2 (br s, 2H), 7.8 (br s, 2H)
Impurity Signal (δ ppm)Not detected8.1Not detected
Purity (by HPLC) % Purity99.8%98.5%99.7%

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are designed to be readily adaptable for quality control and research laboratories.

UV-Vis Spectroscopy
  • Objective: To determine the wavelength of maximum absorbance (λmax) and to detect any absorbing impurities.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a 10 µg/mL solution of each batch of this compound in deionized water.

    • Use deionized water as the blank reference.

    • Scan the samples from 200 to 400 nm.

    • Record the λmax and the absorbance at this wavelength. Note the presence of any shoulder peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic functional groups and compare the vibrational spectra for any batch-to-batch variations.

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Place a small, representative sample of the solid powder from each batch directly onto the ATR crystal.

    • Apply consistent pressure to ensure good contact.

    • Collect the spectrum over the range of 4000 to 400 cm⁻¹.

    • Perform a background scan prior to each sample measurement.

    • Compare the positions and shapes of the characteristic peaks for the amine (N-H), imine (C=N), and sulfate (S=O) groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and identify and quantify any proton-containing impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Procedure:

    • Dissolve approximately 10 mg of each batch in 0.7 mL of dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the data, including phase and baseline correction.

    • Integrate the signals and compare the chemical shifts and multiplicities to a reference standard. Pay close attention to any signals that do not correspond to the main compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic comparison and a hypothetical signaling pathway where this compound might be relevant.

Spectroscopic_Comparison_Workflow cluster_sampling Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Batch_A Batch A UV_Vis UV-Vis Spectroscopy Batch_A->UV_Vis FTIR FTIR Spectroscopy Batch_A->FTIR NMR ¹H NMR Spectroscopy Batch_A->NMR Batch_B Batch B Batch_B->UV_Vis Batch_B->FTIR Batch_B->NMR Batch_C Batch C Batch_C->UV_Vis Batch_C->FTIR Batch_C->NMR Compare_Lambda_Max Compare λmax UV_Vis->Compare_Lambda_Max Compare_Functional_Groups Compare Functional Groups FTIR->Compare_Functional_Groups Compare_Chemical_Shifts Compare Chemical Shifts & Impurities NMR->Compare_Chemical_Shifts Batch_Purity_Assessment Assess Batch Purity & Consistency Compare_Lambda_Max->Batch_Purity_Assessment Compare_Functional_Groups->Batch_Purity_Assessment Compare_Chemical_Shifts->Batch_Purity_Assessment

Caption: Workflow for Spectroscopic Comparison of Batches.

Signaling_Pathway_Example cluster_synthesis Drug Synthesis cluster_cellular_action Cellular Action Compound 2,5,6-Triaminopyrimidin- 4-yl hydrogen sulfate Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Compound->Active_Pharmaceutical_Ingredient Precursor Receptor Cell Surface Receptor Active_Pharmaceutical_Ingredient->Receptor Binds to Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces

Caption: Hypothetical Role in a Drug Action Pathway.

Benchmarking the Antioxidant Activity of Pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various pyrimidine derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in identifying promising scaffolds for the development of novel antioxidant agents.

Comparative Antioxidant Activity of Pyrimidine Derivatives

The antioxidant potential of pyrimidine derivatives is frequently evaluated using various in vitro assays. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key metric for the DPPH and ABTS assays, representing the concentration of the compound required to scavenge 50% of the free radicals. For the FRAP assay, the antioxidant capacity is typically expressed as ferrous iron (Fe²⁺) equivalents.

DPPH Radical Scavenging Activity

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. The data presented in Table 1 summarizes the IC50 values of various pyrimidine derivatives from different studies. Lower IC50 values indicate higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50) of Pyrimidine Derivatives

Compound Class/DerivativeIC50 (µM)IC50 (µg/mL)Standard (IC50)Reference
2,4,6-Substituted Pyrimidines (1b, 1b1)8, 10Ascorbic Acid[1]
Pyrimidine-azitidinone Analogues (1a1, 1a2, 1a3)17.72, 17.21, 16.92Ascorbic Acid (15.15 µg/mL)[1]
4H-Chromenes with Pyrimidine-2-thione< 42Ascorbic Acid, Trolox[1][2]
Tetrahydroimidazo[1,2-α]pyrimidine-6-carboxamides (3a, 3b)46.31, 48.81Ascorbic Acid[1][2]
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidines (2b, 2c, 2d, 2e)16.35, 16.91, 17.25, 17.70Ascorbic Acid (15.11 µg/mL)[1]
Biginelli-type Pyrimidine (3c)600Ascorbic Acid, Gallic Acid[2]
Substituted Pyrimidines (Compound 1)42.9 ± 0.31Butylated Hydroxytoluene (128.83 µM)[3]
Pyrimido[4,5-d]pyrimidines (4g, 4i, 4j)Promising[4]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

ABTS Radical Cation Scavenging Activity

The ABTS assay is another common method for determining the antioxidant capacity of compounds. Table 2 presents the IC50 values for the ABTS radical scavenging activity of selected pyrimidine derivatives.

Table 2: ABTS Radical Cation Scavenging Activity (IC50) of Pyrimidine Derivatives

Compound Class/DerivativeIC50 (µg/mL)StandardReference
4H-Chromenes with Pyrimidine-2-thione (2a)21.28 - 72.98Trolox[1][2]
Pyrido[2,3-d]pyrimidines (2a, 2f)42 µM, 47.5 µM[5][6]
Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher FRAP values indicate greater reducing power. While specific FRAP values for a wide range of pyrimidine derivatives are not as commonly reported as IC50 values from DPPH and ABTS assays, this method is a valuable tool for assessing their electron-donating capabilities. Researchers are encouraged to include this assay for a more comprehensive antioxidant profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following sections outline the standard protocols for the DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test pyrimidine derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test pyrimidine derivatives and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance of the solution at 734 nm.

  • Data Analysis:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.

    • Prepare a series of dilutions of the test pyrimidine derivatives and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure:

    • Add the test compound or standard solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol Fe²⁺ equivalents per gram of the compound.[7]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of antioxidants and the workflow for their discovery is crucial for drug development. The following diagrams, generated using Graphviz, illustrate key signaling pathways involved in oxidative stress and a general workflow for the synthesis and screening of antioxidant compounds.

G Oxidative Stress Signaling Pathways and Antioxidant Intervention cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Reduces ASK1 ASK1 p38_JNK p38/JNK ASK1->p38_JNK Activates Apoptosis Apoptosis p38_JNK->Apoptosis Induces IKK IKK IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6) NF_kB->Inflammatory_Genes Activates Transcription Inflammatory_Genes->Oxidative_Stress Promotes Pyrimidine_Derivatives Pyrimidine Derivatives (Antioxidants) Pyrimidine_Derivatives->Nrf2 Activate Pyrimidine_Derivatives->Oxidative_Stress Scavenge ROS Oxidative_Stress->Cellular_Damage Oxidative_Stress->ASK1 Activates Oxidative_Stress->IKK Activates

Caption: Oxidative stress signaling and antioxidant intervention points.

G Workflow for Synthesis and Antioxidant Screening of Pyrimidine Derivatives Start Design of Pyrimidine Derivatives Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Antioxidant Screening Characterization->Screening DPPH DPPH Assay Screening->DPPH ABTS ABTS Assay Screening->ABTS FRAP FRAP Assay Screening->FRAP Data_Analysis Data Analysis and IC50/FRAP Value Determination DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Start Feedback for new designs

Caption: Synthesis and antioxidant screening workflow.

Conclusion

The presented data indicates that pyrimidine derivatives are a promising class of compounds with significant antioxidant potential. The structure-activity relationship appears to be influenced by the nature and position of substituents on the pyrimidine ring. Electron-donating groups, for instance, have been shown to enhance antioxidant activity.[1][2] Further research, including more comprehensive screening using a battery of antioxidant assays and in-depth mechanistic studies, is warranted to fully elucidate the therapeutic potential of these compounds in combating oxidative stress-related diseases. This guide serves as a foundational resource for researchers to compare and identify promising pyrimidine-based scaffolds for future drug discovery and development efforts.

References

A Comparative Guide to Pteridine Synthesis: Timmis Reaction vs. Gabriel-Isay Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the pteridine core is a fundamental step in the creation of a wide array of biologically active molecules, including antifolates, diuretics, and kinase inhibitors. Two of the most established methods for constructing the pteridine ring system are the Timmis reaction and the Gabriel-Isay condensation. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

At a Glance: Key Differences

FeatureTimmis ReactionGabriel-Isay Condensation
Starting Materials 5-nitroso-6-aminopyrimidine and an active methylene compound.4,5-diaminopyrimidine and a 1,2-dicarbonyl compound.
Regioselectivity Highly regioselective for 6-substituted pteridines.Often yields a mixture of 6- and 7-substituted isomers with unsymmetrical dicarbonyls. The 7-substituted isomer is typically the major product.[1]
Key Advantage Unambiguous synthesis of 6-substituted pteridines.[2]Versatility in introducing a wide range of substituents at the 6- and 7-positions.[1][2]
Primary Limitation Requires the preparation of the 5-nitroso-pyrimidine starting material.Lack of regioselectivity with unsymmetrical 1,2-dicarbonyl compounds can lead to difficult isomer separations.[1]
Typical Reaction Conditions Basic conditions.Can be performed under acidic, basic, or neutral conditions, which can influence the isomer ratio.[3]

Delving Deeper: A Comparative Analysis

The choice between the Timmis reaction and the Gabriel-Isay condensation hinges primarily on the desired substitution pattern of the final pteridine product.

The Timmis reaction is the preferred method for the regioselective synthesis of 6-substituted pteridines.[2] This reaction proceeds by the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, such as a ketone, ester, or nitrile. The mechanism involves an initial condensation between the 6-amino group and a carbonyl group of the active methylene compound, followed by a cyclization involving the 5-nitroso group and the active methylene carbon. This directed cyclization ensures the formation of the 6-substituted isomer.

Conversely, the Gabriel-Isay condensation is a more versatile method that allows for the introduction of a wider variety of substituents at both the 6- and 7-positions of the pteridine ring.[1][2] This method involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[2] However, when an unsymmetrical 1,2-dicarbonyl compound is used, the reaction typically yields a mixture of 6- and 7-substituted regioisomers.[1] The major product is generally the 7-substituted isomer, resulting from the initial nucleophilic attack of the more nucleophilic 5-amino group of the pyrimidine on the more electrophilic carbonyl group of the dicarbonyl compound.[1] While reaction conditions, such as pH, can be adjusted to influence the isomer ratio, separation of the resulting isomers can be challenging.[3][4]

Reaction Mechanisms Visualized

To further illustrate the differences between these two synthetic routes, the following diagrams outline their respective reaction pathways.

Timmis_Reaction Start_T 5-Nitroso-6-aminopyrimidine + Active Methylene Compound Intermediate_T1 Condensation Intermediate Start_T->Intermediate_T1 Base Intermediate_T2 Cyclized Intermediate Intermediate_T1->Intermediate_T2 Intramolecular Cyclization Product_T 6-Substituted Pteridine Intermediate_T2->Product_T Dehydration

Timmis Reaction Mechanism

Gabriel_Isay_Condensation Start_G 4,5-Diaminopyrimidine + Unsymmetrical 1,2-Dicarbonyl Intermediate_G1 Schiff Base Intermediate (5-amino attack) Start_G->Intermediate_G1 Nucleophilic Attack Intermediate_G2 Schiff Base Intermediate (4-amino attack) Start_G->Intermediate_G2 Nucleophilic Attack Product_G1 7-Substituted Pteridine (Major) Intermediate_G1->Product_G1 Cyclization & Dehydration Product_G2 6-Substituted Pteridine (Minor) Intermediate_G2->Product_G2 Cyclization & Dehydration

Gabriel-Isay Condensation Mechanism

Experimental Protocols

Below are representative experimental protocols for the synthesis of pteridines using both the Timmis reaction and the Gabriel-Isay condensation.

Protocol 1: Timmis Synthesis of 2,4-Diamino-6-phenylpteridine

This protocol is adapted from established Timmis reaction procedures.

Materials:

  • 5-Nitroso-2,4,6-triaminopyrimidine

  • Phenylacetonitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • To this solution, 5-nitroso-2,4,6-triaminopyrimidine and phenylacetonitrile are added.

  • The reaction mixture is heated at reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is washed with ethanol and then water to remove any unreacted starting materials and inorganic salts.

  • The final product, 2,4-diamino-6-phenylpteridine, can be further purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide and water.

Protocol 2: Gabriel-Isay Synthesis of 7-Methylpteridine

This protocol is based on the condensation of 4,5-diaminopyrimidine with pyruvaldehyde.

Materials:

  • 4,5-Diaminopyrimidine

  • Pyruvaldehyde (2-oxopropanal), typically as an aqueous solution

  • Water

  • Ethanol

Procedure:

  • 4,5-Diaminopyrimidine is dissolved or suspended in a mixture of water and ethanol.

  • An aqueous solution of pyruvaldehyde is added to the pyrimidine solution. The reaction is often carried out at a controlled pH, which can be adjusted with a buffer or a mild acid/base.

  • The reaction mixture is stirred at room temperature or gently heated for a period ranging from a few hours to overnight. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • After the reaction is complete, the mixture is cooled, and the product may precipitate out of the solution. If not, the solvent is partially evaporated under reduced pressure to induce crystallization.

  • The solid product, a mixture of 7-methylpteridine and 6-methylpteridine, is collected by filtration and washed with cold water or ethanol.

  • Separation of the 6- and 7-methylpteridine isomers typically requires chromatographic techniques, such as column chromatography on silica gel.

Conclusion

Both the Timmis reaction and the Gabriel-Isay condensation are powerful and well-established methods for the synthesis of the pteridine ring system. The Timmis reaction offers a distinct advantage in its ability to regioselectively produce 6-substituted pteridines, making it the method of choice when this specific substitution pattern is desired. The Gabriel-Isay condensation, while often leading to mixtures of regioisomers with unsymmetrical dicarbonyls, provides greater flexibility in accessing a broader range of substituted pteridines at both the 6- and 7-positions. The selection of the optimal synthetic route will therefore be guided by the specific target molecule and the desired substitution pattern.

References

A Comparative Guide to the Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2,4,5-Triamino-6-hydroxypyrimidine sulfate is a crucial building block in the synthesis of several important pharmaceutical compounds, including the antiviral drug acyclovir and the essential nutrient folic acid.[1][2] This guide provides a detailed comparison of two prominent methods for its synthesis, focusing on a cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate method for laboratory and industrial applications.

The synthesis of 2,4,5-Triamino-6-hydroxypyrimidine sulfate typically involves the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The two primary methods for this reduction are chemical reduction using sodium dithionite and catalytic hydrogenation.

Method 1: Chemical Reduction with Sodium Dithionite

This classical approach utilizes a strong reducing agent, sodium dithionite, to convert the nitroso group to an amino group. This method is often favored for its operational simplicity and does not require specialized high-pressure equipment.

Method 2: Catalytic Hydrogenation

A more modern and greener alternative involves the use of a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas to achieve the reduction.[1][3] This method is noted for its high efficiency and cleaner reaction profile, minimizing the formation of inorganic byproducts.

Comparative Analysis: Performance and Costs

ParameterMethod 1: Sodium Dithionite ReductionMethod 2: Catalytic HydrogenationReferences
Yield ~70%Up to 98%[3][4]
Purity High, requires purification≥98%[1][3]
Reaction Time ~90 minutes for the reduction step~5 hours[3][4]
Starting Materials 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, Sodium Dithionite, Sodium Hydroxide, Sulfuric Acid2,4-diamino-6-hydroxy-5-nitrosopyrimidine, Hydrogen Gas, Palladium on Carbon (Pd/C) catalyst, Sulfuric Acid[3][4]
Equipment Standard laboratory glassware, water bathHigh-pressure reactor (autoclave)[3][4]
Safety Considerations Use of corrosive sodium hydroxide and sulfuric acid.Handling of flammable hydrogen gas under pressure.[3][4]
Cost-Benefit Profile Pros: Lower initial equipment cost, simpler setup. Cons: Lower yield, use of stoichiometric reducing agent leading to more waste, potentially higher downstream purification costs.Pros: Significantly higher yield, catalytic nature of Pd/C allows for potential reuse, cleaner reaction with water as the primary byproduct, leading to a more environmentally friendly process.[1] Cons: High initial investment for a pressure reactor, cost of the palladium catalyst. However, the high yield and catalyst recyclability can offset these costs at a larger scale.[5][6]

Experimental Protocols

Method 1: Synthesis via Sodium Dithionite Reduction

This protocol is adapted from a published synthesis of guanine where 2,4,5-triamino-6-hydroxy pyrimidine sulphate is a key intermediate.[4]

Step 1: Preparation of the Reaction Mixture

  • To a beaker containing 440 mL of hot (80°C) distilled water, add 52 g of 2,4-diamino-6-hydroxy-5-nitroso pyrimidine.

  • Place the beaker in a water bath at 90°C and stir the suspension with a magnetic stirrer for at least 1 hour.

  • Add 46 mL of a 20% sodium hydroxide solution to the mixture to increase the solubility of the suspension.

Step 2: Reduction

  • Add 15 g of sodium dithionite in 20 g portions at 20-minute intervals.

Step 3: Isolation and Salt Formation

  • After the addition of sodium dithionite is complete, boil the product and filter the hot mixture through a Buchner funnel.

  • Cool the supernatant, filter the precipitate, and wash it with cold water.

  • Add a solution of 56 mL of concentrated sulfuric acid in 500 mL of water to the precipitate.

  • Heat the mixture in a boiling water bath for 90 minutes.

  • Wash the resulting precipitate of 2,4,5-triamino-6-hydroxy pyrimidine sulphate with distilled water and ethanol.

  • Dry the final product at 80°C.

Method 2: Synthesis via Catalytic Hydrogenation

This protocol is based on a patented method.[3]

Step 1: Preparation of the Reaction Mixture

  • In a high-pressure reactor, add 3.14 g of 2,4-diamino-5-nitroso-6-hydroxy pyrimidine, 60 mL of a 0.2 mol/L sodium hydroxide solution, and 10 mL of water.

  • Add 5% Palladium on Carbon (Pd/C) as the catalyst.

Step 2: Hydrogenation

  • Seal the high-pressure reactor and purge the air with nitrogen three times.

  • Replace the nitrogen with hydrogen gas three times and then pressurize the reactor to the desired pressure (e.g., up to 1 MPa).

  • Heat the reactor to 60°C and stir the mixture (e.g., 500 r/min) for 5 hours.

Step 3: Isolation and Salt Formation

  • After the reaction, stop the stirring, cool the reactor, and vent the hydrogen gas.

  • Filter the reaction mixture to recover the Pd/C catalyst, which can potentially be reused.

  • Cool the filtrate to room temperature.

  • Adjust the pH to 2-3 with 50% sulfuric acid.

  • Allow the product to precipitate in a refrigerator overnight.

  • Filter the yellow precipitate, wash the cake with 10 mL of cold water, and dry to obtain 2,4,5-triamino-6-hydroxy pyrimidine sulfate.

Process Visualization

To better illustrate the workflow and logical relationships of the synthesis and comparison, the following diagrams are provided.

cluster_start Starting Material cluster_method1 Method 1: Chemical Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_end Final Product A 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine C Reduction at 90°C A->C F Hydrogenation at 60°C High Pressure A->F B Sodium Dithionite Sodium Hydroxide B->C D Acidification with H2SO4 C->D H 2,4,5-Triamino-6-hydroxypyrimidine sulfate D->H E H2 Gas Pd/C Catalyst E->F G Acidification with H2SO4 F->G G->H

Caption: Comparative workflow of the two synthesis methods.

A Select Synthesis Method BA BA A->BA B Method 1: Sodium Dithionite D Lower Equipment Cost Simpler Setup B->D E Lower Yield More Waste B->E C Method 2: Catalytic Hydrogenation F Higher Equipment Cost Specialized Setup C->F G Higher Yield Greener Process C->G H Evaluate Project Needs D->H E->H F->H G->H I Scale of Synthesis? H->I J Budget Constraints? H->J K Environmental Impact a Concern? H->K BA->C

Caption: Decision-making flowchart for method selection.

References

A Comparative Guide to Triaminopyrimidine-Based Inhibitors: Unraveling Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triaminopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundation for the development of potent and selective inhibitors targeting distinct enzyme families. This guide provides a comparative analysis of the structural activity relationships (SAR) of triaminopyrimidine-based inhibitors, with a primary focus on their activity against caspase-1, a key mediator of inflammation. To provide a broader context within the pyrimidine class of inhibitors, a comparison with pyrimidine-based inhibitors of protein kinases, specifically Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK), is also presented. This guide includes quantitative inhibitory data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to aid in the understanding and future development of this important class of therapeutic agents.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various triaminopyrimidine-based compounds against their respective targets.

Table 1: Structure-Activity Relationship of Triaminopyrimidine-Based Caspase-1 Inhibitors [1]

Compound IDLinker to PiperazineR Group on PiperazineIC50 (nM)
CK-1-41 Ethylenetert-Butoxycarbonyl (Boc)200
AE-2-21 Methyleneo-Tolyl18
AE-2-48 Methylene4-(Trifluoromethyl)phenyl13
CA-1-11 AmideAcryloyl (covalent warhead)134
EM-1-10 AmideMaleimide (covalent warhead)144

Data from Grice et al. (2024). IC50 values represent the concentration of the inhibitor required to reduce the activity of caspase-1 by 50%.

Table 2: Comparative Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

CompoundScaffoldTarget Kinase(s)IC50 (nM)
Gefitinib Quinazoline (fused pyrimidine)EGFR2-37
Erlotinib Quinazoline (fused pyrimidine)EGFR2
Lapatinib Quinazoline (fused pyrimidine)EGFR, HER210.8 (EGFR), 9.8 (HER2)
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK22.8 (JAK1), 4.5 (JAK2)
Tofacitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2, JAK31.6 (JAK1), 20 (JAK2), 112 (JAK3)

Note: This table presents a selection of approved drugs to illustrate the potency of pyrimidine-based scaffolds against kinase targets. The specific triaminopyrimidine scaffold's activity against kinases is an area of ongoing research.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Protocol 1: Caspase-1 Inhibition Assay (Fluorogenic)

This protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against human caspase-1.

Materials:

  • Recombinant human caspase-1 enzyme

  • Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS

  • Caspase-1 substrate: Ac-YVAD-AFC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-trifluoromethylcoumarin)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the recombinant caspase-1 in assay buffer to the desired concentration and add 25 µL to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Prepare the Ac-YVAD-AFC substrate solution in assay buffer and add 25 µL to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at 505 nm (excitation at 400 nm) every minute for 30 minutes at 37°C.

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Calculate the percent inhibition for each compound concentration relative to the DMSO control. The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation.

Protocol 2: Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of compounds against a protein kinase, such as EGFR or JAK.

Materials:

  • Recombinant kinase (e.g., EGFR, JAK1)

  • Kinase Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Peptide substrate (specific for the kinase)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Substrate Mixture: Prepare a solution containing the kinase and its specific peptide substrate in kinase assay buffer. Add 25 µL of this mixture to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase assay buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Luminescence Detection: Add 50 µL of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: The amount of ATP consumed is inversely proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.

Caspase-1 Signaling Pathway Caspase-1 Signaling Pathway cluster_inflammasome Inflammasome Complex NLRP3 NLRP3 ASC ASC Adaptor NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 autocatalytic cleavage PAMPs_DAMPs PAMPs / DAMPs (e.g., bacterial toxins, ATP) PAMPs_DAMPs->NLRP3 activates Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves GasderminD Gasdermin D Caspase1->GasderminD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis Pyroptosis GasderminD->Pyroptosis Inhibitor Triaminopyrimidine Inhibitor Inhibitor->Caspase1 inhibits

Caption: Caspase-1 Signaling Pathway Activation and Inhibition.

Experimental_Workflow_Caspase1_Inhibition Workflow for Caspase-1 Inhibition Assay start Start compound_prep Prepare serial dilutions of test compounds in DMSO start->compound_prep plate_prep Add compounds/DMSO to 384-well plate compound_prep->plate_prep enzyme_add Add recombinant caspase-1 enzyme plate_prep->enzyme_add incubation1 Incubate for 15 min (Compound-Enzyme Binding) enzyme_add->incubation1 substrate_add Add Ac-YVAD-AFC substrate incubation1->substrate_add measurement Measure fluorescence (Ex: 400nm, Em: 505nm) substrate_add->measurement data_analysis Calculate % inhibition and IC50 values measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Caspase-1 Inhibition Assay.

Experimental_Workflow_Kinase_Inhibition Workflow for Kinase Inhibition Assay start Start compound_prep Prepare serial dilutions of test compounds in DMSO start->compound_prep plate_prep Add compounds/DMSO to 384-well plate compound_prep->plate_prep kinase_substrate_add Add kinase and peptide substrate mixture plate_prep->kinase_substrate_add atp_add Add ATP to initiate reaction kinase_substrate_add->atp_add incubation Incubate for 1 hour atp_add->incubation reagent_add Add Kinase-Glo® reagent incubation->reagent_add luminescence_measure Measure luminescence reagent_add->luminescence_measure data_analysis Calculate % inhibition and IC50 values luminescence_measure->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

A Comparative Guide to Alternative Precursors in Methotrexate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of methotrexate, a cornerstone therapy in cancer and autoimmune diseases, is a process of continuous optimization. Traditional synthetic routes are well-established, but the exploration of alternative precursors offers potential advantages in yield, purity, cost-efficiency, and safety. This guide provides a comparative analysis of various precursors used in methotrexate synthesis, supported by experimental data and detailed methodologies.

Comparison of Key Precursor Alternatives

The synthesis of methotrexate can be broadly dissected into the formation of the pteridine ring, the p-methylaminobenzoyl-L-glutamic acid side chain, and their subsequent coupling. The choice of precursors for these moieties significantly impacts the overall efficiency of the synthesis.

Precursor / IntermediateSynthetic RouteReported YieldKey AdvantagesKey Disadvantages
Pteridine Moiety Precursors
2,4,5,6-Tetraaminopyrimidine + DihydroxyacetonePiper-Montgomery Process~62% for 2,4-diamino-6-hydroxymethylpteridine[1]Well-established route.Strict pH control is critical (pH 5.5 ± 0.2) to minimize by-product formation.[1]
2,4,5,6-Tetraaminopyrimidine + 1,1-DichloroacetoneLonza ProcessNot explicitly stated for the initial step, but the overall process is designed for industrial scale.Starts from readily available materials.[2]Involves halogenated intermediates.
2-Amino-3-cyano-5-chloromethylpyrazine-1-oxideChaykowsky MethodNot specified.Alternative pathway via a pyrazine system.Involves a cyclization reaction with guanidine in the final step.[3]
Side-Chain Moiety Precursors
p-Aminobenzoyl-L-glutamic acidTraditional RouteNot specified.Direct precursor.Requires subsequent N-methylation.
Ethyl N-(p-trifluoromethylaminobenzoyl)-L-glutamateImproved Piper-Montgomery ProcessOverall yield of methotrexate improved from ~25% to 40-50%.[1]Use of trifluoroacetyl protecting group allows for specific reaction conditions.[1][4]Requires a deprotection step.[4][5]
N-Trifluoroacetyl-p-methylaminobenzoic acidSynthesis of Methotrexate AnaloguesNot specified for methotrexate itself.Used for coupling with L-glutamic acid monoamide t-butyl esters.[6]Part of a multi-step synthesis for analogues.[6]
Coupling Intermediates
2,4-Diamino-6-bromomethylpteridineCommon Intermediate83% for the final coupling step.[3]A key and reactive intermediate for coupling with the side chain.[3]Can be sensitive and require careful handling.
2,4-bis(triphenylphosphazino)-6-bromomethylpteridineImproved Piper-Montgomery ProcessContributes to the higher overall yield.Phosphazine protecting groups prevent side reactions during alkylation.[1][4]Requires an additional protection and deprotection step.[4]

Experimental Protocols

Synthesis of 2,4-diamino-6-methylpteridine (Lonza Process)

This process utilizes 1,1-dichloroacetone and 2,4,5,6-tetraaminopyrimidine.[2][3]

  • Reaction: 2,4,5,6-tetraaminopyrimidine is reacted with 1,1-dichloroacetone in the presence of sodium bisulfite.

  • Conditions: The reaction is maintained at a constant pH between 3.5 and 5, and a temperature between 10°C and 100°C.[2][3]

  • Procedure:

    • Dissolve 2,4,5,6-tetraaminopyrimidine in water.

    • Add sodium bisulfite (1.5 to 1.8 moles per mole of the pyrimidine).[3]

    • Add 1,1-dichloroacetone.

    • Maintain the pH at 4 using a dilute base (e.g., NaOH, NaHCO₃, or NH₄OH).[3]

    • The resulting 2,4-diamino-6-methylpteridine can then be brominated to 2,4-diamino-6-bromomethylpteridine.[2][3]

Improved Synthesis of 2,4-Diamino-6-hydroxymethylpteridine (Piper-Montgomery Process Improvement)

This modified process aims to increase the yield and purity of a key pteridine intermediate.[1]

  • Reaction: 2,4,5,6-tetraaminopyrimidine hydrochloride is reacted with dihydroxyacetone.

  • Key Improvement: The use of the hydrochloride salt of the pyrimidine and elimination of the acetate buffer, along with strict pH control, favors the formation of the desired product.[1]

  • Conditions: The reaction is conducted at a pH of 5.5 ± 0.2.[1]

  • Procedure:

    • Convert 2,4,5,6-tetraaminopyrimidine sulfite to its hydrochloride salt.

    • Adjust the pH of the solution to 5.5.

    • Add an excess of dihydroxyacetone.

    • Aerate the mixture vigorously for 12-24 hours at room temperature.[1]

Synthesis of Methotrexate via Coupling

This step involves the reaction of a pteridine intermediate with the glutamate side chain.

  • Reaction: 2,4-diamino-6-bromomethylpteridine is reacted with p-(N-methyl)-aminobenzoyl-L-glutamic acid (or its salt).[3]

  • Conditions: The reaction is carried out in a polar solvent at ambient temperature.[3]

  • Procedure:

    • Dissolve the barium salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid dihydrate and 2,4-diamino-6-bromomethylpteridine hydrobromide in an aqueous solution containing NaOH and glacial acetic acid (to achieve a pH of 4).

    • Stir the mixture for approximately 48 hours at room temperature.

    • The resulting methotrexate precipitates as yellow crystals.[3]

    • Purification can be achieved by suspending the product in water and adjusting the pH to 11 with NaOH.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action of methotrexate is multifaceted, primarily involving the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis.[7][8] However, its anti-inflammatory effects are also attributed to the modulation of other signaling pathways.[7][9]

Folate Antagonism Pathway

Methotrexate competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines and thymidylate, essential for cell proliferation.[7][8]

Folate Antagonism Pathway MTX Methotrexate (MTX) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Cell_Proliferation Inhibition of Cell Proliferation DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Conversion Purine_Synth De Novo Purine Synthesis THF->Purine_Synth Required for Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth Required for DNA_RNA DNA and RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA DNA_RNA->Cell_Proliferation Leads to

Caption: Methotrexate's inhibition of DHFR disrupts DNA/RNA synthesis.

Adenosine Signaling Pathway

At low doses, methotrexate's anti-inflammatory effects are largely attributed to the promotion of adenosine release.[7][10] Methotrexate polyglutamates inhibit AICAR transformylase (ATIC), leading to an accumulation of AICAR, which in turn inhibits adenosine deaminase, increasing extracellular adenosine levels.[7]

Adenosine Signaling Pathway MTX_PG Methotrexate Polyglutamates (MTX-PGs) ATIC AICAR Transformylase (ATIC) MTX_PG->ATIC Inhibit AICAR AICAR Accumulation ADA Adenosine Deaminase (ADA) AICAR->ADA Inhibits Adenosine Increased Extracellular Adenosine Anti_Inflammatory Anti-inflammatory Effects Adenosine->Anti_Inflammatory Promotes

Caption: Methotrexate induces anti-inflammatory adenosine release.

General Synthetic Workflow

The synthesis of methotrexate generally follows a convergent approach where the pteridine and the side-chain moieties are synthesized separately and then coupled.

General Synthetic Workflow Pyrimidine_Precursor Pyrimidine Precursor (e.g., 2,4,5,6-Tetraaminopyrimidine) Pteridine_Intermediate Pteridine Intermediate (e.g., 2,4-Diamino-6-bromomethylpteridine) Pyrimidine_Precursor->Pteridine_Intermediate Cyclization Aldehyde_Ketone Aldehyde/Ketone Precursor (e.g., Dihydroxyacetone) Aldehyde_Ketone->Pteridine_Intermediate Methotrexate Methotrexate Pteridine_Intermediate->Methotrexate Coupling Glutamic_Acid_Derivative Glutamic Acid Derivative (e.g., p-Methylaminobenzoyl-L-glutamic acid) Glutamic_Acid_Derivative->Methotrexate

Caption: Convergent synthesis of methotrexate.

References

Safety Operating Guide

Proper Disposal Procedures for 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety and compliance with standard laboratory practices.

Hazard Identification and Safety Precautions

This compound (CAS No: 1603-02-7) is a chemical that requires careful handling.[1] Although its toxicological properties have not been fully investigated, it may cause irritation to the skin, eyes, respiratory system, and gastrointestinal tract.[1][2] Thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur.[1][2][3] It is incompatible with strong oxidizing agents.[1][2][3]

Core Safety Measures:

  • Always handle this chemical in a well-ventilated area, preferably within a fume hood.[1][2][3]

  • Avoid generating dust.[2][3][4]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a tightly closed container in a cool, dry place away from incompatible substances.[1][2][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound and its waste.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3][5]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure.[1][5][6]
Respiratory Protection For large quantities or in case of dust formation, use a NIOSH or European Standard EN 149 approved respirator.[1][5]
Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueNotes
Water Solubility 1.5 g/L at 25°CThe product is water-soluble and may spread in water systems.[5]
Acute Toxicity (LDLo) 800 mg/kg (mouse, intraperitoneal)Lowest published lethal dose.

Experimental Protocol: Waste Disposal Procedure

This protocol provides a step-by-step methodology for the safe segregation and disposal of waste containing this compound.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated, sealable, and clearly labeled hazardous waste containers (one for solid, one for aqueous/solvent waste)

  • Spill kit (absorbent material, broom/dustpan or vacuum)

Procedure:

Step 1: Waste Segregation

  • Solid Waste: Collect un-used or contaminated solid this compound, along with contaminated items like weigh boats, filter paper, and gloves, in a designated, robust, and sealable container labeled "Solid Hazardous Chemical Waste."

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a designated, sealed, and compatible container labeled "Liquid Hazardous Chemical Waste" (e.g., "Aqueous Waste" or "Halogenated Solvent Waste," as appropriate).

  • Sharps Waste: Contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

  • Empty Containers: Empty containers of the chemical must be triple-rinsed with a suitable solvent.[7] The rinsate must be collected and disposed of as liquid hazardous waste.[7] The rinsed container can then be disposed of according to institutional guidelines.[8]

Step 2: Spill Management

  • Ensure the area is well-ventilated.[1]

  • Wearing full PPE, contain and clean up spills immediately.[1]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2][3][4]

  • For liquid spills, use an inert absorbent material to soak up the spill, then place the absorbent material into the solid waste container.

  • Decontaminate the spill area after cleanup.

Step 3: Container Management and Labeling

  • Keep waste containers tightly closed when not in use.[1][4]

  • Ensure all waste containers are clearly labeled with the full chemical name ("this compound") and any other components of the waste stream.

  • Do not overfill containers.

Step 4: Final Disposal

  • Store the sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area.

  • Waste is classified as hazardous and must be disposed of in accordance with all local, regional, and national regulations.[2][3][5]

  • Do not dispose of this chemical down the drain or in regular trash. [3][5][8] Discharge into the environment must be avoided.[8]

  • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company.[8][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_ppe cluster_decide cluster_spill cluster_routine cluster_end start Waste Generation (this compound) ppe Step 1: Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe decision1 Waste Type? ppe->decision1 spill Contain Spill decision1->spill Accidental Spill decision2 Physical State? decision1->decision2 Routine Lab Waste collect_spill Sweep Solid or Absorb Liquid spill->collect_spill container Step 2: Place in a Labeled, Sealed, & Compatible Container collect_spill->container solid_waste Place in 'Solid Chemical Waste' Container decision2->solid_waste Solid liquid_waste Place in appropriate 'Liquid Chemical Waste' Container decision2->liquid_waste Liquid/Dissolved solid_waste->container liquid_waste->container final_disposal Step 3: Arrange for Disposal via Certified Service container->final_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,5,6-Triaminopyrimidin-4-yl hydrogen sulfate (CAS No: 1603-02-7). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound may cause eye, skin, and respiratory tract irritation.[1][2] The toxicological properties of this substance have not been fully investigated.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specification Standard/Reference
Eye Protection Chemical safety goggles or eyeglasses.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Appropriate protective gloves.ASTM D6978 (Chemotherapy gloves).[3]
Body Protection Impervious laboratory coat or protective clothing to prevent skin exposure.[1][2]N/A
Respiratory Protection NIOSH or European Standard EN 149 approved respirator.OSHA 29 CFR 1910.134 or European Standard EN 149.[1][2]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area.[1][2]

  • Use a chemical fume hood to keep airborne concentrations low and to minimize dust generation and accumulation.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[4]

2. Handling the Chemical:

  • Wash hands thoroughly after handling.[1][2]

  • Avoid contact with eyes, skin, and clothing.[1][2]

  • Avoid ingestion and inhalation.[1]

  • Keep the container tightly closed when not in use.[1][5]

3. Storage:

  • Store in a cool, dry, well-ventilated area.[1][2]

  • Store in a tightly closed container.[1][2]

  • Keep away from incompatible substances such as oxidizing agents.[1][6]

Accidental Release and First Aid Measures

Table 2: Emergency Procedures

Situation Procedure
Spill/Leak Vacuum or sweep up the material and place it into a suitable disposal container.[2] Avoid generating dusty conditions and ensure adequate ventilation.[2]
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1][2]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1][2]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not empty into drains.[6] Sweep up and shovel spillage into suitable containers for disposal.[6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon disp_waste Collect Waste handle_dissolve->disp_waste Generate Waste cleanup_store Store in Cool, Dry Place cleanup_decon->cleanup_store cleanup_ppe Doff PPE cleanup_store->cleanup_ppe disp_dispose Dispose via Chemical Waste Program disp_waste->disp_dispose

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.